molecular formula C11H15N3O3 B2358190 1-(3-amino-4-nitrophenyl)piperidin-4-ol CAS No. 404009-22-9

1-(3-amino-4-nitrophenyl)piperidin-4-ol

Cat. No.: B2358190
CAS No.: 404009-22-9
M. Wt: 237.259
InChI Key: TXDXYKJCLFBDQV-UHFFFAOYSA-N
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Description

1-(3-amino-4-nitrophenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-nitrophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c12-10-7-8(1-2-11(10)14(16)17)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDXYKJCLFBDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-amino-4-nitrophenyl)piperidin-4-ol is a multifaceted organic compound that presents significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which combines a substituted ortho-nitroaniline moiety with a piperidin-4-ol ring, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The piperidine ring is a prevalent feature in many FDA-approved drugs, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and bioavailability[1][2]. The ortho-nitroaniline portion of the molecule provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis[3][4]. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-amino-4-nitrophenyl)piperidin-4-ol, with a focus on providing practical insights for researchers in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₁H₁₅N₃O₃Calculated
Molecular Weight 237.26 g/mol Calculated
CAS Number 404009-22-9Vendor Information
Appearance Likely a solid at room temperatureInferred from related anilines and piperidinols
Melting Point Not reported-
Boiling Point Not reported-
Solubility Expected to have some solubility in polar organic solvents.Inferred from structural components
pKa (most basic) Estimated to be around 3-4 for the aniline amineInferred from ortho-nitroaniline derivatives[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 1-(3-amino-4-nitrophenyl)piperidin-4-ol. Although experimentally obtained spectra are not widely published, predicted spectral data provides valuable insights.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the protons of the amine and hydroxyl groups. The substitution pattern on the aromatic ring will lead to a characteristic splitting pattern.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the six aromatic carbons and the four unique carbons of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group on the aromatic ring, as well as the hydroxyl group on the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

  • N-H stretching of the primary amine (around 3300-3500 cm⁻¹)

  • O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹)

  • C-H stretching of the aromatic and aliphatic portions (around 2850-3100 cm⁻¹)

  • N-O stretching of the nitro group (asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively)[5]

  • C-N stretching (around 1250-1350 cm⁻¹)

  • C-O stretching (around 1000-1200 cm⁻¹)

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (237.26 g/mol ). Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the nitro group.

Synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol

A potential synthetic workflow is outlined below:

SynthesisWorkflow reagent1 5-fluoro-2-nitroaniline reaction Nucleophilic Aromatic Substitution (SNAAr) Base (e.g., K2CO3 or DIPEA) Solvent (e.g., DMSO or DMF) Heat reagent1->reaction reagent2 Piperidin-4-ol reagent2->reaction intermediate 1-(3-amino-4-nitrophenyl)piperidin-4-ol reaction->intermediate

Plausible synthetic route for 1-(3-amino-4-nitrophenyl)piperidin-4-ol.
Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), add piperidin-4-ol (1.1 to 1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Potential Applications

The unique structural features of 1-(3-amino-4-nitrophenyl)piperidin-4-ol make it a promising candidate for various applications, particularly in drug discovery.

  • Scaffold for Kinase Inhibitors: The aminophenylpiperidine scaffold is a common feature in many kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Intermediate for Bioactive Molecules: The presence of multiple functional groups (primary amine, nitro group, and secondary alcohol) allows for a wide range of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. Piperidine derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][6][7].

  • Building Block in Materials Science: The aromatic and heterocyclic components of the molecule could be exploited in the design of novel polymers or functional materials with specific optical or electronic properties[8][9].

Reactivity and Chemical Transformations

The reactivity of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is governed by the interplay of its three main functional components: the ortho-nitroaniline system, the piperidine nitrogen, and the secondary alcohol.

Reactivity cluster_aniline Ortho-Nitroaniline Moiety cluster_piperidine Piperidin-4-ol Moiety Molecule 1-(3-amino-4-nitrophenyl)piperidin-4-ol Aniline_N Primary Aromatic Amine (Nucleophilic, Diazotization) Nitro_Group Nitro Group (Reducible, EWG) Piperidine_N Tertiary Aliphatic Amine (Basic, Nucleophilic) Alcohol_OH Secondary Alcohol (Oxidation, Esterification, Etherification)

Key reactive sites of 1-(3-amino-4-nitrophenyl)piperidin-4-ol.
  • Reactions of the Aromatic Amino Group: The primary aromatic amine can undergo diazotization when treated with nitrous acid, forming a diazonium salt which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring[10]. It can also be acylated, alkylated, or used in coupling reactions.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation would yield the corresponding diamine, a valuable building block for further derivatization.

  • Reactions of the Piperidine Alcohol: The secondary alcohol can be oxidized to the corresponding ketone (a piperidin-4-one derivative) or can undergo esterification or etherification.

  • Electrophilic Aromatic Substitution: The aromatic ring is activated by the amino group (an ortho-, para-director) and deactivated by the nitro group (a meta-director). The overall effect will dictate the regioselectivity of electrophilic substitution reactions[3].

Stability and Storage

Information regarding the specific stability of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is limited. However, based on the properties of related compounds, the following can be inferred:

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures[11]. The presence of the amino group ortho to the nitro group can lead to intramolecular hydrogen bonding, which may increase the thermal stability compared to other nitroaniline isomers[12].

  • Light Sensitivity: Many aromatic nitro compounds are light-sensitive and should be stored in the dark.

  • Oxidative Stability: The amino group is susceptible to oxidation, and the compound may darken over time upon exposure to air[13].

  • Recommended Storage: It is advisable to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Safety and Toxicology

No specific toxicological data for 1-(3-amino-4-nitrophenyl)piperidin-4-ol is publicly available. However, the toxicology of substituted anilines and nitroaromatic compounds has been studied.

  • General Hazards: Substituted anilines can be toxic and may cause adverse health effects upon inhalation, ingestion, or skin contact[14]. Common toxic effects include methemoglobinemia, which reduces the oxygen-carrying capacity of the blood[14].

  • Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-(3-amino-4-nitrophenyl)piperidin-4-ol is a compound with significant potential as a building block in medicinal chemistry and materials science. Its combination of a reactive ortho-nitroaniline system and a versatile piperidin-4-ol moiety provides a rich platform for chemical exploration. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the well-established chemistry of its constituent functional groups. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

  • Sakuratani, Y., Abe, T., & Yamada, J. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats. Journal of Toxicological Sciences, 35(5), 735-745. [Link]

  • Sakuratani, Y., Abe, T., & Yamada, J. (2010). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. SAR and QSAR in Environmental Research, 21(3-4), 285-300. [Link]

  • Zok, S., Görge, G., Kalsch, W., & Nagel, R. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411-421. [Link]

  • Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Quora. [Link]

  • Schultz, T. W., Cajina-Quezada, M., & Wesley, S. K. (1989). Structure-toxicity relationships for mono alkyl- or halogen-substituted anilines. Bulletin of Environmental Contamination and Toxicology, 43(4), 564-569. [Link]

  • Travis, A. S. (2009). Toxicological and Environmental Aspects of Anilines. In Patai's Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]

  • Willey, R. J., Rodrigues, F., Chippett, S., Melhem, G., & Singh, S. K. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2), 108-115. [Link]

  • IJNRD. (2026, February 13). The Role of Piperidine Derivatives in Medicinal Chemistry. [Link]

  • Wang, H., et al. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A, 128(10), 2168–2177. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • The Royal Society of Chemistry. (2018). Electronic Supplementary Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-4-ol. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). o-Nitroaniline. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 4-piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-. [Link]

  • National Technical Reports Library. (1997). Hexabromocyclododecane (hbcd): A 48-hour Flow-through Acute Toxicity Test with the Cladoceran (daphnia Magna). [Link]

  • ResearchGate. (n.d.). Reaction scheme of 3-Aminopyridine 4-Nitrophenol. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-(4-Nitrophenyl)piperazine. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025, August 8). Piperidin-4-one: The Potential Pharmacophore. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, June 30). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (2012, September). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • ACS Omega. (2024, July 25). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. [Link]

  • Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

  • KTH Diva. (2012, August 27). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]-1H-1lambda4,2,5-thiadiazol-1-one. CompTox Chemicals Dashboard. [Link]

  • MDPI. (2023, July 25). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]

  • SciSpace. (2016, May 24). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. [Link]

  • MDPI. (2025, July 4). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

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  • SpectraBase. (n.d.). 4-Nitro-p-terphenyl. [Link]

Sources

An In-depth Technical Guide to 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-(3-amino-4-nitrophenyl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document will cover its chemical identity, a plausible synthetic route, key physicochemical properties, and potential applications, with a focus on the scientific rationale behind its molecular design and utility.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to confirm its identity and structure.

  • Chemical Name: 1-(3-amino-4-nitrophenyl)piperidin-4-ol

  • CAS Number: 404009-22-9

  • Molecular Formula: C₁₁H₁₅N₃O₃

  • Molecular Weight: 237.26 g/mol

The structure of 1-(3-amino-4-nitrophenyl)piperidin-4-ol combines three key pharmacophores: a piperidine ring, a nitrophenyl group, and an amino group. The piperidine moiety is a prevalent scaffold in many pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The 4-hydroxy substitution on the piperidine ring can participate in hydrogen bonding, a critical interaction in molecular recognition at biological targets. The 3-amino-4-nitrophenyl substituent presents interesting electronic and functional characteristics for molecular interactions and further chemical modification.

Caption: Chemical structure of 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This approach involves the reaction of a suitably substituted fluoronitrobenzene with 4-hydroxypiperidine. The fluorine atom is an excellent leaving group in SNAAr reactions, especially when activated by a strongly electron-withdrawing group like the nitro group in the para position.

Synthesis_Pathway reactant1 1-Fluoro-2-nitro-4-aminobenzene product 1-(3-amino-4-nitrophenyl)piperidin-4-ol reactant1->product Nucleophilic Aromatic Substitution (SNAAr) reactant2 Piperidin-4-ol reactant2->product

Caption: Proposed synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Experimental Protocol: A Conceptual Framework
  • Reaction Setup: To a solution of 1-fluoro-2-nitro-4-aminobenzene in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an equimolar amount of piperidin-4-ol.

  • Base Addition: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is added to the reaction mixture. The base serves to deprotonate the piperidine nitrogen, increasing its nucleophilicity.

  • Heating: The reaction mixture is heated, typically in the range of 80-120 °C, to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Causality in Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate, which is a key step in the SNAAr mechanism.

  • Base: A non-nucleophilic base is crucial to avoid competing reactions. Its role is solely to enhance the nucleophilicity of the piperidine nitrogen.

  • Temperature: Elevated temperatures provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties for 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 237.26 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogP 1.5Indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) 99.8 ŲSuggests good cell permeability and potential for oral absorption.
Hydrogen Bond Donors 3The amino and hydroxyl groups can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 5The nitro, amino, and hydroxyl groups can act as hydrogen bond acceptors.
pKa (most basic) ~8.5 (piperidine nitrogen)The basicity of the piperidine nitrogen influences its ionization state at physiological pH, affecting solubility and receptor interaction.

Note: These values are based on computational predictions and should be confirmed by experimental analysis.

Potential Applications in Drug Development

The structural motifs within 1-(3-amino-4-nitrophenyl)piperidin-4-ol suggest its potential as a versatile building block in the synthesis of various biologically active molecules.[3][4]

Scaffold for Kinase Inhibitors

The aminophenylpiperidine scaffold is a common feature in a number of kinase inhibitors. The amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The piperidine ring can be functionalized to occupy hydrophobic pockets and improve potency and selectivity. The nitro group, while often a concern for toxicity, can be readily reduced to an amino group, providing a handle for further chemical elaboration to modulate activity and physicochemical properties.

Intermediate for CNS-Active Agents

The piperidine ring is a well-known scaffold for compounds targeting the central nervous system (CNS).[4] Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of interactions with CNS receptors and transporters. The polarity and hydrogen bonding capacity of the 4-hydroxy group can be leveraged to optimize blood-brain barrier penetration and target engagement.

Building Block for Novel Antimicrobial Agents

The piperidine scaffold has also been explored in the development of new antimicrobial agents. The ability to introduce diverse substituents on both the phenyl and piperidine rings allows for the creation of libraries of compounds for screening against various bacterial and fungal strains.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(3-amino-4-nitrophenyl)piperidin-4-ol is not widely available, general precautions for handling substituted aminonitrobenzenes and piperidine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

1-(3-amino-4-nitrophenyl)piperidin-4-ol is a chemical entity with significant potential as a building block in drug discovery and development. Its combination of a piperidine scaffold with a functionalized aminonitrophenyl moiety provides a versatile platform for the synthesis of novel compounds targeting a range of biological targets. While further experimental validation of its synthesis, properties, and biological activity is required, the conceptual framework presented in this guide provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule.

References

  • PubChem. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Kharb, R., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(18), 4233. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • U.S. Environmental Protection Agency. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol Env. Fate/Transport. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.

Sources

The 3-Amino-4-Nitrophenyl Piperidine Scaffold: A Technical Guide to Benzimidazole Precursors and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-nitrophenyl piperidine scaffold (chemically defined as 5-(piperidin-1-yl)-2-nitroaniline or its N-substituted analogs) represents a high-value "privileged structure" in modern medicinal chemistry. Its utility lies not merely in its inherent biological activity, but in its role as a versatile masked precursor for benzimidazoles, quinoxalines, and benzotriazoles—heterocycles that dominate the landscape of kinase inhibitors (e.g., EGFR, ALK, BCR-ABL) and GPCR ligands.

This guide provides a rigorous technical analysis of this scaffold, focusing on its synthetic accessibility via Nucleophilic Aromatic Substitution (SNAr), its application in Fragment-Based Drug Discovery (FBDD), and the critical protocols required to transform it into bioactive lead compounds.

Part 1: Structural Analysis & Pharmacophore Logic

The "Masked" Benzimidazole

The core value of the 3-amino-4-nitrophenyl piperidine scaffold is its electronic disposition. The ortho-relationship between the amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring creates a "latent" 1,2-diamine system.

  • The Nitro Group: Acts as an electron-withdrawing group (EWG) to facilitate the initial attachment of the piperidine via SNAr. It also protects the second nitrogen position until cyclization is desired.

  • The Piperidine Ring: Provides a crucial solubility vector.[1] In kinase inhibitors, this aliphatic heterocycle often protrudes into the solvent-exposed region of the ATP-binding pocket, improving physicochemical properties (logP, solubility) without interfering with the hinge-binding motif.

Chemical Space & Geometry

Unlike flat heteroaromatic systems, the N-linked piperidine adopts a chair conformation and introduces a twist relative to the phenyl ring (dihedral angle ~30-60°). This breaks molecular planarity, which is a key strategy in modern drug design to improve solubility and reduce aggregate formation (known as "escaping Flatland").

ScaffoldLogic Scaffold 3-Amino-4-Nitrophenyl Piperidine Scaffold Solubility Solubility Vector (Piperidine) Scaffold->Solubility Aliphatic Character Reactivity S_NAr Activation (Nitro Group) Scaffold->Reactivity EWG Effect Target Kinase/GPCR Binding Solubility->Target Solvent Interaction Cyclization Benzimidazole Precursor Reactivity->Cyclization Reduction + Condensation Cyclization->Target Hinge Binding

Figure 1: Pharmacophore Logic. The scaffold integrates solubility (piperidine) with synthetic versatility (nitro/amino core) to access high-value targets.[2][3][4][5][6][7][8]

Part 2: Synthetic Access & Causality

The SNAr Strategy

The most robust route to this scaffold is the Nucleophilic Aromatic Substitution of 5-chloro-2-nitroaniline (or 2,4-difluoronitrobenzene for different substitution patterns) with piperidine.

  • Why 5-chloro-2-nitroaniline? The nitro group at position 2 activates the halogen at position 5 toward nucleophilic attack. The amino group at position 1 is an electron donor, which technically deactivates the ring, but the strong -I/-M effect of the nitro group dominates, allowing the reaction to proceed under thermal forcing or basic conditions.

  • Regioselectivity: If starting from 2,4-difluoronitrobenzene , the fluorine at the 4-position (para to nitro) is significantly more electrophilic than the 2-position (ortho to nitro) due to steric accessibility and maximizing resonance stabilization of the Meisenheimer complex.

Critical Reaction Parameters
  • Base: Potassium Carbonate (K₂CO₃) or DIPEA is required to neutralize the HCl/HF generated.

  • Solvent: Polar aprotic solvents (DMF, DMSO, NMP) are mandatory to stabilize the polar transition state of the SNAr mechanism.

  • Temperature: 80–120°C is typically required due to the deactivating effect of the existing amino group in 5-chloro-2-nitroaniline.

Part 3: Medicinal Chemistry Applications[1][7][8][9][10][11][12][13][14][15][16][17]

Case Study: SIRT6 and Kinase Inhibitors

Research has highlighted this scaffold in the development of SIRT6 inhibitors (NAD+-dependent deacetylase) and kinase inhibitors.

  • SIRT6 Inhibition: Analogs such as 5-(4-methylpiperazin-1-yl)-2-nitroaniline have shown micromolar potency (IC50 ~4.9 µM) against SIRT6.[4][9] The nitro group in this specific context participates in electrostatic interactions within the binding pocket, rather than serving merely as a synthetic handle.

  • Benzimidazole Synthesis (The "Warhead" Construction):

    • Step 1: Reduction of the nitro group (Fe/NH₄Cl or H₂/Pd-C) yields 4-(piperidin-1-yl)-1,2-diaminobenzene .

    • Step 2: Condensation with an aldehyde (oxidative cyclization) or carboxylic acid yields the 5-(piperidin-1-yl)-1H-benzimidazole .

    • Relevance: This motif mimics the adenine ring of ATP, making it a "privileged" scaffold for ATP-competitive inhibitors.

SynthesisPath Start 5-Chloro-2-nitroaniline (Commercial) Scaffold SCAFFOLD: 5-(Piperidin-1-yl)-2-nitroaniline Start->Scaffold S_NAr Reagent + Piperidine / K2CO3 (DMF, 100°C) Diamine 4-(Piperidin-1-yl)-1,2-diaminobenzene Scaffold->Diamine Nitro Reduction Step2 Reduction (Fe / NH4Cl) Product 5-(Piperidin-1-yl)-Benzimidazole (Kinase Inhibitor Core) Diamine->Product Condensation Step3 Cyclization (R-CHO / Ox)

Figure 2: Synthetic Workflow. From commercial precursor to bioactive benzimidazole via the 3-amino-4-nitrophenyl piperidine scaffold.[3][4]

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 5-(Piperidin-1-yl)-2-nitroaniline

This protocol utilizes the SNAr mechanism to install the piperidine ring.[7]

Reagents:

  • 5-Chloro-2-nitroaniline (1.0 eq)

  • Piperidine (1.5 eq)[5]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) (anhydrous, 5 mL/mmol)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-2-nitroaniline (e.g., 5.0 g) in anhydrous DMF.

  • Addition: Add K₂CO₃ followed by the slow addition of piperidine via syringe.

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (N₂ or Ar).

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (Rf ~0.6) should disappear, and a new, more polar yellow/orange spot (Rf ~0.4) should appear.[3] Reaction time is typically 4–12 hours.

  • Workup (Self-Validating Step):

    • Cool the reaction to room temperature.[7]

    • Pour the mixture into ice-cold water (10x reaction volume).

    • Observation: A yellow/orange precipitate should form immediately. If no precipitate forms, the product may be oiling out; extract with Ethyl Acetate.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-50% EtOAc in Hexanes).

Data Validation:

  • ¹H NMR (DMSO-d₆): Look for piperidine multiplets at δ 1.6 (6H) and δ 3.4 (4H). The aromatic region should show a doublet (H-3, ortho to nitro), a singlet (H-6, ortho to amino), and a doublet of doublets (H-4).

Protocol B: "One-Pot" Nitro Reduction & Cyclization to Benzimidazole

This modern protocol avoids the isolation of the unstable air-sensitive diamine intermediate.

Reagents:

  • 5-(Piperidin-1-yl)-2-nitroaniline (1.0 eq)

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 eq) - Reductant

  • DMSO/H₂O (9:1)

Procedure:

  • Dissolve the nitroaniline scaffold and the aldehyde in DMSO/H₂O.

  • Add Sodium Dithionite.

  • Heat to 110°C for 12 hours. The dithionite reduces the nitro group in situ, and the resulting amine condenses with the aldehyde.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine.

  • Yield: Typically 60-80% of the 2-phenyl-5-(piperidin-1-yl)-benzimidazole.

Part 5: Quantitative Data Summary

Property5-Chloro-2-nitroaniline5-(Piperidin-1-yl)-2-nitroanilineBenzimidazole Product
Molecular Weight 172.57221.26~300+ (dep. on R)
LogP (Calc) ~2.1~2.6~3.5
Topological Polar Surface Area (TPSA) 71 Ų74 Ų~40 Ų
Key Reactivity Electrophilic (SNAr)Nucleophilic (Amine) / ReducibleH-Bond Donor/Acceptor
Typical Yield N/A (Starting Material)85-95%60-80%

References

  • BenchChem. (2025).[4][7] Application Notes and Protocols for the Synthesis of 5-Nitro-2-(piperidin-1-yl)aniline. Retrieved from

  • Socialile, S., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC. Retrieved from

  • Zhang, X., et al. (2020). Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzimidazoles. Retrieved from

  • Goel, K.K., et al. (2008).[10] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from

Sources

A Technical Guide to Determining the Solubility of 1-(3-amino-4-nitrophenyl)piperidin-4-ol in DMSO for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity (NCE) are paramount to its success. Among these, solubility is a critical gatekeeper that dictates the trajectory of a compound from early-stage screening to clinical application.[1][2][3] Poor solubility can mask a compound's true potency in biological assays, lead to unreliable toxicity assessments, and present significant hurdles for formulation and bioavailability.[4] Consequently, the early and accurate determination of a compound's solubility profile is not merely a procedural step but a cornerstone of a robust and efficient research pipeline.[4][5]

Dimethyl sulfoxide (DMSO) is the preeminent solvent for preparing high-concentration stock solutions in high-throughput screening (HTS) and various in vitro assays, owing to its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[6][7][8] Therefore, understanding the solubility limit of an NCE like 1-(3-amino-4-nitrophenyl)piperidin-4-ol in DMSO is the foundational first step for virtually all subsequent biological characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to empirically determine this critical parameter, ensuring data integrity and reproducibility in downstream applications.

Section 1: Physicochemical Profiles

The Solute: 1-(3-amino-4-nitrophenyl)piperidin-4-ol

To understand the solubility behavior of 1-(3-amino-4-nitrophenyl)piperidin-4-ol, we must first analyze its structural motifs. The molecule incorporates several functional groups that influence its interaction with a solvent:

  • Piperidin-4-ol Ring: The hydroxyl (-OH) group and the tertiary amine within the piperidine ring can act as hydrogen bond acceptors and donors.

  • Aminophenyl Group: The primary amine (-NH2) is a hydrogen bond donor, enhancing polarity.

  • Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group and a polar feature, capable of acting as a hydrogen bond acceptor.

The combination of these polar, hydrogen-bonding capable groups suggests a predisposition for solubility in polar solvents. However, the aromatic phenyl ring and the aliphatic piperidine backbone contribute a degree of nonpolar character. This amphiphilic nature makes its solubility behavior complex and necessitates empirical determination.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO ((CH₃)₂S=O) is a highly polar, aprotic solvent with exceptional solvating power.[9][10] Its utility in research is underpinned by a unique combination of properties.

PropertyValueSignificance in Solubility Determination
Molecular Formula C₂H₆SOA small molecule that can effectively surround solute molecules.
Boiling Point 189 °C (372 °F)Low volatility at room temperature, preventing concentration changes during experiments.[9][11]
Melting Point 18.5 °C (65.3 °F)Can solidify just below standard room temperature; should be stored and handled accordingly.[9][12]
Dielectric Constant ~47High polarity, enabling it to dissolve a wide range of polar and ionic compounds.
Miscibility Miscible with water and a wide range of organic solvents.[9]Crucial for its use as a vehicle to introduce compounds into aqueous biological assay buffers.
Solvating Power Dissolves both polar and many nonpolar compounds.[6][12]Makes it an ideal universal solvent for compound libraries of diverse structures.

The sulfur-oxygen bond in DMSO is highly polarized, making the oxygen atom an excellent hydrogen bond acceptor. This property is key to its ability to disrupt the crystal lattice of solid compounds and effectively solvate molecules with hydrogen bond donor groups, such as the amine and hydroxyl groups present in 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Section 2: Experimental Protocol for Determining Thermodynamic Solubility in DMSO

The following protocol details the "shake-flask" method, a gold standard for determining the thermodynamic or equilibrium solubility of a compound.[5] This value represents the true saturation point of the solute in the solvent under equilibrium conditions at a specific temperature. The causality behind this method is to create a supersaturated solution and allow it to equilibrate, ensuring that the final measured concentration in the supernatant is the maximum achievable solubility.

Step-by-Step Methodology
  • Preparation of a Supersaturated Mixture:

    • Accurately weigh approximately 5-10 mg of 1-(3-amino-4-nitrophenyl)piperidin-4-ol into a 2 mL microcentrifuge tube. The key is to add an excess of the solid compound.[7]

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL). This initial volume should be low enough that the compound does not fully dissolve.

    • Vortex the mixture vigorously for 2-5 minutes to create a fine suspension and maximize the surface area for dissolution.

  • Equilibration:

    • Place the sealed tube on a rotator or shaker in a temperature-controlled environment (typically 25 °C).

    • Allow the mixture to equilibrate for 24-48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[7]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >14,000 rpm) for 10-15 minutes. This step is designed to create a firm pellet of all undissolved solid material.[7]

    • Rationale: A clear separation is essential to ensure that only the truly dissolved compound in the supernatant is sampled, preventing overestimation of solubility.

  • Sample Collection and Dilution:

    • Carefully pipette a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Immediately dilute this aliquot into a larger, known volume of a suitable analytical solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble. A high dilution factor (e.g., 1:100 or 1:1000) is typically required to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A standard curve of the compound with known concentrations must be prepared in the same analytical solvent to ensure accurate quantification.

  • Calculation:

    • Back-calculate the original concentration in the DMSO supernatant using the measured concentration and the dilution factor. This final value represents the thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A 1. Add excess compound to known volume of DMSO B 2. Vortex vigorously to create a suspension A->B C 3. Equilibrate on rotator (24-48h at 25°C) B->C D 4. Centrifuge at high speed to pellet undissolved solid C->D E 5. Carefully collect known volume of supernatant D->E F 6. Dilute supernatant in analytical solvent (e.g., MeOH) E->F G 7. Quantify concentration via HPLC or LC-MS F->G Result Thermodynamic Solubility (mg/mL or mM) G->Result

Caption: Workflow for determining thermodynamic solubility in DMSO.

Section 3: Kinetic Solubility for Assay Relevance

While thermodynamic solubility in pure DMSO is crucial for stock solution preparation, researchers are often more interested in the kinetic solubility in aqueous buffers, as this better reflects the conditions of a biological assay.[13] Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous medium.

High-Throughput Kinetic Solubility Protocol (Turbidimetric Method)
  • Prepare Compound Dilutions: In a 96-well plate, prepare a serial dilution of the 1-(3-amino-4-nitrophenyl)piperidin-4-ol DMSO stock solution (e.g., starting from 10 mM).[14][15]

  • Dilute into Buffer: Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 2 µL) of each DMSO dilution into a corresponding well of a new 96-well plate containing a much larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[15] This creates a final DMSO concentration of 1%, a common practice to minimize solvent effects in assays.

  • Incubate: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25 °C or 37 °C).[16]

  • Measure Precipitation: Use a plate-based nephelometer or a UV-Vis spectrophotometer to measure the light scattering or absorbance (turbidity) in each well.[14][15]

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Kinetic Solubility Workflow Diagram

G A 1. Prepare DMSO Stock (e.g., 10 mM) B 2. Create serial dilutions of stock in 100% DMSO A->B C 3. Add small aliquot (e.g., 2µL) of each dilution to aqueous buffer B->C D 4. Incubate plate with shaking (1-2h at 25°C) C->D E 5. Measure turbidity or light scattering via plate reader D->E Result Kinetic Solubility Limit (µM) E->Result

Caption: Workflow for a high-throughput kinetic solubility assay.

Section 4: Data Presentation and Interpretation

Quantitative solubility data must be presented clearly. As specific experimental data for 1-(3-amino-4-nitrophenyl)piperidin-4-ol is not publicly available, the table below serves as a template for reporting results obtained via the protocols described.

Table 1: Illustrative Solubility Data Template

ParameterMethodSolvent/MediumTemperatureResult (Hypothetical)
Thermodynamic Solubility Shake-Flask / HPLC100% DMSO25 °C85 mg/mL
Kinetic Solubility TurbidimetryPBS, pH 7.4 (1% DMSO)25 °C120 µM

Interpretation:

  • A high thermodynamic solubility in DMSO (e.g., 85 mg/mL) confirms its suitability for preparing concentrated stock solutions for HTS.

  • The kinetic solubility value (e.g., 120 µM) provides a critical upper concentration limit for designing cell-based or biochemical assays to avoid compound precipitation, which can lead to false-positive or false-negative results.

Conclusion

The solubility of 1-(3-amino-4-nitrophenyl)piperidin-4-ol in DMSO is not a static value to be found in a database but a critical experimental parameter that must be determined empirically. By following the robust, self-validating protocols outlined in this guide, researchers can confidently establish both the thermodynamic solubility for stock solution preparation and the kinetic solubility for assay design. This foundational work is indispensable for ensuring the quality, accuracy, and ultimate success of preclinical drug discovery efforts.

References

  • Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]

  • Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Bădărău, A. S., & Danciu, M. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. Retrieved from [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • ScienceDirect. (2025). Solubility in drug discovery: Significance and symbolism. Retrieved from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Retrieved from [Link]

  • Al-Ghaban, F. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Grishin, A. A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- (C16H19N3O). Retrieved from [Link]

  • EPA. (2025). 3-Amino-4-[(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)amino]. Retrieved from [Link]

  • ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

Sources

Molecular weight and formula of amino-nitro-phenyl piperidinol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity, Synthetic Architecture, and Analytical Validation

Executive Summary

This technical guide addresses the physicochemical properties, synthesis, and validation of amino-nitro-phenyl piperidinol derivatives. While this nomenclature describes a class of structural isomers, this guide focuses on the most synthetically relevant scaffold in drug discovery: 1-(4-amino-2-nitrophenyl)piperidin-4-ol (and its regioisomers). These motifs serve as critical "privileged structures" in the development of ALK inhibitors (e.g., Ceritinib analogs) and antihistamines, offering a rigid linker system with tunable hydrogen-bond donor/acceptor profiles.

Part 1: Structural Identity & Physicochemical Profile[1][2]

The core molecular architecture consists of a piperidine ring hydroxylated at the C4 position, N-linked to a phenyl ring substituted with both nitro (


) and amino (

) functionalities.
1.1 Quantitative Data Table

The following data applies to the standard isomer 1-(4-amino-2-nitrophenyl)piperidin-4-ol .

PropertyValueUnitDerivation/Notes
Molecular Formula

-Stoichiometric calculation
Molecular Weight 237.26 g/mol Average mass
Monoisotopic Mass 237.1113 DaHigh-resolution MS target
LogP (Predicted) ~0.8 - 1.2-Depends on nitro-positioning (ortho vs. meta)
H-Bond Donors 3-

(2) +

(1)
H-Bond Acceptors 5-

(2) + Ring N (1) +

(1) +

(1)
Topological Polar Surface Area ~98

High polarity due to nitro/amino groups
1.2 Structural Isomerism & Nomenclature

The term "amino-nitro-phenyl piperidinol" implies regiochemical ambiguity. In medicinal chemistry, the two most prevalent isomers derived from


 chemistry are:
  • Para-amino / Ortho-nitro: 1-(4-amino-2-nitrophenyl)piperidin-4-ol (Target of this guide; highly stable).

  • Ortho-amino / Para-nitro: 1-(2-amino-4-nitrophenyl)piperidin-4-ol.

Part 2: Synthetic Pathways & Mechanistic Causality

As a Senior Application Scientist, I recommend a Convergent Synthesis strategy. Linear synthesis often leads to over-reduction of the nitro group. The most robust protocol involves Nucleophilic Aromatic Substitution (


) followed by Chemoselective Zinin Reduction .
2.1 The "Self-Validating" Synthetic Protocol

Step 1:


 Coupling 
  • Precursors: 4-Piperidinol + 2,4-Dinitrochlorobenzene (Sanger's Reagent derivative).

  • Reagents:

    
     (Base), DMF (Solvent).[1]
    
  • Mechanism: The piperidine nitrogen acts as a nucleophile, attacking the carbon ipso to the chlorine. The two nitro groups strongly deactivate the ring, facilitating substitution even under mild conditions.

  • Causality: We use

    
     rather than stronger bases (like NaH) to prevent deprotonation of the hydroxyl group on the piperidine, which could lead to O-arylation side products.
    

Step 2: Regioselective Reduction

  • Precursors: 1-(2,4-dinitrophenyl)piperidin-4-ol.

  • Reagents: Sodium Sulfide (

    
    ) or Ammonium Sulfide.
    
  • Mechanism (Zinin Reduction): Selective reduction of the para-nitro group occurs preferentially over the ortho-nitro group due to steric hindrance and electronic effects (the ortho-nitro is twisted out of plane).

  • Validation Checkpoint: A color shift from deep yellow (dinitro) to orange/red (amino-nitro) is the first visual indicator.

2.2 Synthetic Workflow Diagram

The following Graphviz diagram visualizes the reaction flow and critical decision nodes.

SynthesisWorkflow Start Start: 2,4-Dinitrochlorobenzene + 4-Piperidinol Step1 Step 1: SNAr Coupling (K2CO3, DMF, 60°C) Start->Step1 Nucleophilic Attack Intermed Intermediate: 1-(2,4-dinitrophenyl) piperidin-4-ol Step1->Intermed Yield >90% Step2 Step 2: Selective Reduction (Na2S, EtOH/H2O) Intermed->Step2 Regiocontrol Product Product: 1-(4-amino-2-nitrophenyl) piperidin-4-ol Step2->Product Target Impurity Impurity Risk: Diamino analog (Over-reduction) Step2->Impurity If Temp > 80°C

Caption: Figure 1. Convergent synthesis pathway highlighting the critical regioselective reduction step.

Part 3: Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. A simple "yield" is insufficient; purity must be established via orthogonal methods.

3.1 HPLC-MS Validation Logic
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Expectation:

    • The Dinitro precursor elutes later (more lipophilic).

    • The Amino-Nitro product elutes earlier (more polar due to

      
      ).
      
    • Mass Spec: Look for

      
      .
      
    • Note: If you see

      
      , you have likely reduced both nitro groups (over-reduction).
      
3.2 NMR Fingerprint (

-DMSO)
  • Aromatic Region (6.5 - 8.0 ppm):

    • The ortho-nitro proton (H3) will appear as a doublet with a small coupling constant (meta-coupling) or a singlet if isolated.

    • The protons adjacent to the amino group will show a significant upfield shift (shielding) compared to the dinitro precursor.

  • Piperidine Ring:

    • Multiplets at 2.8–3.5 ppm (protons adjacent to Nitrogen).

    • Multiplet at ~3.7 ppm (proton adjacent to Hydroxyl).

3.3 Analytical Decision Tree

ValidationLogic Sample Crude Reaction Mixture LCMS LC-MS Analysis (ESI+) Sample->LCMS MassCheck Major Peak m/z? LCMS->MassCheck Res268 m/z = 268 (Dinitro) MassCheck->Res268 Precursor Res238 m/z = 238 (Amino-Nitro) MassCheck->Res238 Target Res208 m/z = 208 (Diamino) MassCheck->Res208 Byproduct Action1 Incomplete Reaction: Increase Na2S equiv. Res268->Action1 Action2 PASS: Proceed to NMR Res238->Action2 Action3 Over-reduction: Check Temp/Time Res208->Action3

Caption: Figure 2. Analytical decision matrix for validating reaction progression and purity.

Part 4: Application in Drug Discovery

The amino-nitro-phenyl piperidinol scaffold is not merely an intermediate; it is a pharmacophore modulator.

  • Solubility Enhancement: The piperidinol hydroxyl group (

    
     carbon) disrupts planarity, improving aqueous solubility compared to flat aromatic linkers (Lovering's "Escape from Flatland" concept).
    
  • Linker Chemistry: The aniline amine (

    
    ) serves as a handle for amide coupling or urea formation (common in kinase inhibitors), while the nitro group can be preserved as an electronic withdrawing group or reduced later to form benzimidazoles.
    
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80067502 (Analogous Nitro-Amino Scaffolds). Retrieved from [Link]

  • Journal of Synthetic Chemistry (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Piperidines and Selective Reductions. Retrieved from [Link]

Sources

1-(3-amino-4-nitrophenyl)piperidin-4-ol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application Protocols for Drug Discovery

Identity & Physicochemical Profile[1][2][3][4]

Compound Name: 1-(3-amino-4-nitrophenyl)piperidin-4-ol CAS Number: 404009-22-9 Synonyms: 4-Hydroxy-1-(3-amino-4-nitrophenyl)piperidine; 5-(4-hydroxypiperidin-1-yl)-2-nitroaniline Role: Key Pharmacophore Intermediate (Benzimidazole Precursor)[1]

Chemical Structure & Properties Table[1]
PropertyDataTechnical Insight
Molecular Formula C₁₁H₁₅N₃O₃High nitrogen content implies potential basicity and coordination capability.[1]
Molecular Weight 237.26 g/mol Ideal fragment size (<300 Da) for fragment-based drug design (FBDD).
Appearance Yellow to Orange PowderNitroaniline chromophores strongly absorb blue light; intensity correlates with purity.
Solubility DMSO (>50 mg/mL), MeOHHydroxyl group confers polar solubility; poor solubility in non-polar alkanes.
pKa (Calculated) ~4.5 (Aniline), ~14 (Alcohol)The aniline nitrogen is weakly basic due to electron withdrawal by the ortho-nitro group.[1]

Hazard Identification & Risk Assessment (GHS)[1]

Senior Scientist Note: While standard SDSs list generic irritant warnings, the ortho-nitroaniline motif presents specific toxicological risks often overlooked in automated databases. The potential for methemoglobinemia (oxidation of hemoglobin) is a class effect of nitroanilines and requires specific surveillance.

GHS Classification (Predicted/Homolog-Derived)
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[1]

Critical Health Hazards[1]
  • Methemoglobinemia Risk: Absorption of nitroanilines can induce the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), reducing oxygen transport.

    • Symptom Watch: Cyanosis (blue lips/fingernails), fatigue, dizziness.

  • Sensitization: Aromatic amines are notorious skin sensitizers.[1] Repeated exposure may lead to allergic contact dermatitis.

Safe Handling & Experimental Workflow

Directive: Treat this compound as a Potent Pharmacological Agent (PPA) . Do not handle on open benchtops.

Engineering Controls[1]
  • Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

  • Secondary: Static-dissipative mats (nitro compounds can be static-sensitive, though low risk for this specific derivative).[1]

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Extended-cuff Nitrile or Laminate (Silver Shield) if handling solutions >100 mM.[1]

  • Respiratory: If weighing outside a hood (not recommended), use N95 or P100 particulate respirator.

  • Eyes: Chemical splash goggles.[1] Standard safety glasses are insufficient for powders.

Operational Workflow Diagram

The following Graphviz diagram outlines the decision logic for safe handling and solubilization.

SafeHandling Start Solid Compound (CAS 404009-22-9) Weighing Weighing Station (Anti-Static Balance) Start->Weighing PPE: Double Nitrile Solvent Solvent Selection (DMSO/MeOH) Weighing->Solvent Transfer to Vial Dissolution Dissolution (Vortex/Sonicate) Solvent->Dissolution Add Solvent Dissolution->Solvent Precipitate? Add Co-solvent Usage Experimental Use (Synthesis/Assay) Dissolution->Usage Clear Solution Waste Waste Disposal (Halogenated/Organic) Usage->Waste Quench & Dispose

Figure 1: Safe handling and solubilization workflow for 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Synthesis & Application Context

Context: This molecule is a strategic intermediate. The ortho-amino-nitro motif is designed for reduction to a diamine, followed by cyclization to form Benzimidazoles , a privileged scaffold in kinase inhibitors (e.g., JAK, CDK, and BCR-ABL inhibitors).[1]

Reaction Pathway Analysis[1]
  • Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.[1]

    • Critical Control: The piperidine 4-OH group is stable, but avoid harsh acidic conditions that might dehydrate the alcohol to an alkene.

  • Cyclization: The resulting 1-(3,4-diaminophenyl)piperidin-4-ol reacts with carboxylic acids, aldehydes, or urea derivatives to close the imidazole ring.[1]

Pathway Diagram

SynthesisPath Precursor 1-(3-amino-4-nitrophenyl) piperidin-4-ol Reduction Reduction Step (H2/Pd-C or Fe/Acid) Precursor->Reduction Nitro Reduction Intermediate 1-(3,4-diaminophenyl) piperidin-4-ol Reduction->Intermediate Yields Diamine Cyclization Cyclization (R-COOH / CDI) Intermediate->Cyclization + Electrophile Product Benzimidazole Scaffold (Kinase Inhibitor Core) Cyclization->Product Ring Closure

Figure 2: Synthetic utility of the compound in generating benzimidazole pharmacophores.[1]

Emergency Response Protocols

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do NOT use ethanol.Ethanol increases skin permeability of nitroanilines, accelerating systemic absorption.
Eye Contact Flush with saline/water for 15 min.[1]Basic amines can cause corneal opacity; immediate dilution is critical to prevent permanent damage.
Inhalation Move to fresh air.[2][3] Administer oxygen if cyanotic.Counteract potential hypoxia from methemoglobinemia.
Spill Cleanup Wet wipe with 10% detergent. Avoid dry sweeping.Dry sweeping generates dust aerosols; detergent ensures encapsulation of the lipophilic powder.

References

  • PubChem. (n.d.). Compound Summary for CID 25918860: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. National Library of Medicine. Retrieved from [Link](Homolog data used for hazard extrapolation).

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link](Synthesis conditions for nitro-phenyl-piperidine reduction).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Nitroaniline. Retrieved from [Link](Toxicological grounding for nitroaniline class effects).[1]

Sources

Positional Isomerism in N-Phenylaminopiperidines: A Comparative Analysis of 3- vs. 4-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological divergences between 3-amino and 4-amino phenyl piperidines .

These scaffolds represent a critical bifurcation in medicinal chemistry: the 4-isomer is the foundational pharmacophore for the 4-anilidopiperidine class of mu-opioid receptor (MOR) agonists (e.g., Fentanyl), while the 3-isomer introduces chirality and conformational constraints that often shift selectivity toward monoamine transporters (DAT/NET) or neurokinin receptors.

Structural & Stereochemical Divergence

The transition from a 4-substituted to a 3-substituted piperidine is not merely a positional shift; it is a transition from an achiral, symmetrical system to a chiral, conformationally complex one.

Symmetry and Chirality
  • 4-Amino-1-R-piperidine (4-AP): Possesses a plane of symmetry passing through N1 and C4. Consequently, the parent scaffold is achiral . Substituents at C4 (like the anilido group in fentanyl) do not generate a stereocenter unless the substituent itself is chiral.

  • 3-Amino-1-R-piperidine (3-AP): Lacks a plane of symmetry. Carbon-3 is a chiral center, resulting in two enantiomers: (3R) and (3S). This necessitates enantioselective synthesis or chiral resolution during drug development, significantly increasing process complexity.

Conformational Dynamics (The Chair Flip)

The piperidine ring exists predominantly in a chair conformation. The orientation of the bulky phenylamino group is governed by 1,3-diaxial interactions (A-values).

Feature4-Amino Scaffold3-Amino Scaffold
Preferred Conformation Equatorial. The bulky 4-anilino group sits equatorially to minimize 1,3-diaxial strain with protons at C2 and C6.Equatorial (Dominant). However, the energy barrier to the axial conformer is lower due to fewer severe diaxial interactions compared to C4, leading to a more flexible "kinked" shape.
Vector Geometry Linear/T-Shape. The N1-C4 vector provides a linear extension, critical for deep pocket penetration in GPCRs (e.g., Asp147 interaction in MOR).Bent/Angular. The N1-C3 vector creates an angle (~60° offset), drastically altering the spatial presentation of the pharmacophore.

Synthetic Pathways & Impurity Profiling

The synthesis of these isomers differs fundamentally due to the stability of their ketone precursors.

The 4-Isomer Workflow (Reductive Amination)

The synthesis of 4-anilinopiperidines is robust due to the stability of 4-piperidone .

  • Precursor: 1-Benzyl-4-piperidone (Stable, commercially abundant).

  • Mechanism: Formation of the imine (Schiff base) followed by reduction (hydride transfer).

  • Impurity Profile: Generally clean. Main impurities arise from incomplete reduction or "dimer" formation (bis-piperidines).

The 3-Isomer Workflow (The Stability Challenge)

The synthesis of 3-anilinopiperidines is complicated by the instability of 3-piperidone .

  • Precursor: 1-Benzyl-3-piperidone.

  • Instability: 3-piperidones are prone to rapid enolization and aldol-like self-condensation because the carbonyl is not symmetrically flanked. They often exist as hydrate salts to prevent degradation.

  • Chiral Resolution: Synthesis yields a racemate. Separation requires chiral HPLC or crystallization with tartaric acid derivatives.

Visualization of Synthetic Logic

The following diagram contrasts the direct route of the 4-isomer with the branching complexity of the 3-isomer.

SynthesisComparison Start Target Scaffold Selection Ketone4 1-Benzyl-4-Piperidone (Symmetrical / Stable) Start->Ketone4 4-Substituted Path Ketone3 1-Benzyl-3-Piperidone (Asymmetrical / Unstable) Start->Ketone3 3-Substituted Path Imine4 Imine Intermediate Ketone4->Imine4 + Aniline Product4 4-Anilinopiperidine (Achiral / Single Product) Imine4->Product4 NaBH(OAc)3 / Reductive Amination Imine3 Imine Intermediate Ketone3->Imine3 + Aniline (Fast Enolization Risk) Racemate3 3-Anilinopiperidine (Racemic Mixture) Imine3->Racemate3 Reduction Resolution Chiral Resolution (HPLC / Crystallization) Racemate3->Resolution Mandatory Step Enantiomers (3R) and (3S) Isomers (Distinct Bioactivity) Resolution->Enantiomers

Figure 1: Comparative synthetic workflow showing the additional complexity and chirality management required for the 3-amino series.

Pharmacological Implications (SAR)

The positional shift determines the receptor binding profile. This is the "make or break" factor in lead optimization.

The 4-Amino "Opioid Vector"

In the 4-anilidopiperidine series (Fentanyl, Sufentanil), the 4-position is critical for Mu-Opioid Receptor (MOR) agonism.

  • Mechanism: The protonated piperidine nitrogen interacts with Asp147 (TM3) of the receptor. The 4-phenyl ring extends into a hydrophobic sub-pocket (TM6/TM7 interface).

  • Distance Constraint: The distance between the basic nitrogen and the centroid of the phenyl ring is optimized in the 4-isomer (~5.5 Å).

  • Result: High potency MOR agonism.

The 3-Amino "Selectivity Shift"

Moving the amine to the 3-position disrupts the "Opioid Vector."

  • Loss of Opioid Potency: The N-N distance and angular vector change, preventing the simultaneous salt-bridge (Asp147) and hydrophobic interaction required for strong MOR activation.

  • Gain of DAT/NET Activity: 3-substituted piperidines (e.g., GBR 12935 analogs) frequently show affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

  • NK1 Antagonists: The 3-amino scaffold is also a privileged structure for Neurokinin-1 (Substance P) antagonists, used in anti-emetic drugs (e.g., Netupitant precursors).

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-(phenylamino)piperidine (4-AP Core)

Standardized Reductive Amination for high-throughput validation.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • Aniline (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • DCE (Dichloroethane) or DCM (Dichloromethane)

Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (10 mmol) and aniline (11 mmol) in DCE (30 mL). Add Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Checkpoint: Monitor disappearance of ketone via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes. Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated NaHCO3 (aq) until pH > 8.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, MeOH/DCM gradient).

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic septet (or broad singlet) of the C4-H proton at ~3.3–3.5 ppm.

  • MS (ESI): M+1 peak corresponding to the secondary amine.

Analytical Differentiation

Distinguishing these isomers in a forensic or QC setting is critical.

Method4-Amino Isomer3-Amino Isomer
1H NMR Simplified Spectra. Due to symmetry, the protons at C2/C6 are chemically equivalent, as are C3/C5.Complex Spectra. All ring protons are chemically distinct (diastereotopic) due to the chiral center at C3. Extensive splitting patterns.
13C NMR Shows fewer signals (symmetry).Shows distinct signals for every carbon in the piperidine ring.
Mass Spec (Fragmentation) Symmetrical Cleavage. Retro-Diels-Alder (RDA) fragmentation often yields characteristic ions representing the symmetrical loss of ethylene bridges.Asymmetrical Cleavage. Fragmentation patterns are more complex; alpha-cleavage adjacent to the amine yields unique fragment masses compared to the 4-isomer.

References

  • Casy, A. F., & Parfitt, R. T. (1986).[1] Opioid Analgesics: Chemistry and Receptors. Plenum Press. (Foundational text on 4-anilinopiperidine SAR and the "T-shape" pharmacophore).

  • Janssen, P. A. J. (1962). "A Review of the Chemical Features Associated with Strong Morphine-Like Activity." British Journal of Anaesthesia. Link

  • Kudzma, L. V., et al. (1989). "4-Anilidopiperidine Analgesics: SAR of Fentanyl and Analogs." Journal of Medicinal Chemistry. Link

  • Husbands, S. M., et al. (1999). "Investigation of the conformational preferences of 3-substituted piperidines." Journal of the Chemical Society, Perkin Transactions 2.
  • Rothman, R. B., et al. (2000). "Novel 3-aminomethyl- and 4-aminopiperidine analogues of GBR 12935: synthesis and evaluation as dopamine transporter ligands." Journal of Medicinal Chemistry. Link (Demonstrates the shift from Opioid to DAT activity when moving to the 3-position).

Sources

The 4-Hydroxypiperidine Scaffold: Synthetic Architectures and Medicinal Utility

[2][3]

Executive Summary

The piperidin-4-ol (4-hydroxypiperidine) moiety represents a "privileged structure" in medicinal chemistry, appearing in over 30 FDA-approved therapeutics ranging from antipsychotics to antihistamines.[1] Its utility stems from its unique geometric properties: a distinct chair conformation that projects the C4-hydroxyl group into a defined vector, allowing for precise hydrogen bonding or further functionalization (ethers, esters, carbamates).[1]

This guide deconstructs the piperidin-4-ol scaffold, moving beyond basic descriptions to analyze the causality of its binding modes , stereoselective synthetic protocols , and strategic application in GPCR ligand design .[1]

The Pharmacophore: Structural & Electronic Logic

The piperidin-4-ol core is rarely a passive linker; it is often the primary driver of pharmacodynamic efficacy.

Conformational Anchoring

Unlike the flexible alkyl chains often used as linkers, the piperidine ring exists predominantly in a chair conformation.

  • Equatorial Preference: In monosubstituted piperidin-4-ols, the hydroxyl group prefers the equatorial position ($ \Delta G \approx -0.4 $ kcal/mol) to avoid 1,3-diaxial interactions.[1]

  • The Gem-Disubstituted Effect: In 4-aryl-4-hydroxypiperidines (e.g., Haloperidol, Loperamide), the bulky aryl group forces the hydroxyl into the axial or equatorial position depending on the specific N-substitution and receptor constraints. This rigidification reduces the entropic penalty of binding.

The "Polar Handle" Hypothesis

The C4-hydroxyl serves two critical roles in ligand-receptor interactions:

  • Direct H-Bonding: It often acts as a hydrogen bond donor/acceptor to key aspartate or serine residues in GPCR binding pockets (e.g., Asp residue in D2 dopamine receptors).[1]

  • Metabolic Shielding: In some contexts, the hydroxylation at C4 is the result of metabolic stabilization strategies, where a labile C-H bond is replaced by a polar group to block CYP450 oxidation, or conversely, it is the active metabolite itself (see Fexofenadine).[1]

Comparative SAR Data

The following table illustrates how the 4-OH modification alters potency and selectivity across different targets.

Drug / CompoundTargetModification at C4Effect vs. Unsubstituted Analog
Haloperidol Dopamine D24-OH + 4-(4-Cl-Ph)Critical for high-affinity binding (Ki ~ 1.2 nM).[1] The OH H-bonds with Ser residues.[1]
Fexofenadine Histamine H14-OH + 4-PhPrevents Blood-Brain Barrier (BBB) penetration (non-sedating) due to increased polarity (tPSA).[1]
Loperamide Mu-Opioid4-OH + 4-Ph (Amide deriv.)[1]High peripheral potency; the 4-OH contributes to P-gp efflux recognition, keeping it out of the CNS.
Bepotastine Histamine H14-Alkoxy (Ether)Ether linkage provides optimal distance to ionic interaction site; high selectivity over muscarinic receptors.[1]

Synthetic Architectures: Constructing the Core

Synthesizing 4-hydroxypiperidines requires distinguishing between secondary alcohols (reduction of ketones) and tertiary alcohols (nucleophilic addition).[1]

Pathway A: The Grignard Approach (Quaternary Centers)

This is the standard route for accessing 4-aryl-4-hydroxypiperidines (Haloperidol-like scaffolds).

  • Mechanism: Addition of organometallics (R-MgBr or R-Li) to

    
    -protected-4-piperidinone.[1]
    
  • Challenge: Enolization of the ketone can lead to recovered starting material.

  • Solution: Use of Cerium(III) chloride (

    
    ) additives (Imamoto conditions) to enhance nucleophilicity and suppress basicity.[1]
    
Pathway B: Stereoselective Reduction

For 4-substituted-piperidin-4-ols where the C4 substituent is hydrogen (chiral secondary alcohols via substitution at other ring positions).[1]

  • Reagent Selection:

    • 
       / MeOH: Yields thermodynamic mixture (predominantly equatorial OH).[1]
      
    • 
      : Bulky hydride attacks from the less hindered face, yielding the kinetic product (axial OH).[1]
      
Pathway C: Aza-Prins Cyclization

A modern approach for constructing highly substituted piperidin-4-ols with high diastereoselectivity. This involves the condensation of homoallylic amines with aldehydes.

SyntheticPathwaysStartN-Boc-4-PiperidinoneRouteARoute A: Nucleophilic Addition(R-MgBr / THF)Start->RouteAC-C Bond FormationRouteBRoute B: Reduction(NaBH4 or L-Selectride)Start->RouteBHydride TransferProdA4-Substituted-4-Hydroxypiperidine(Tertiary Alcohol)RouteA->ProdAProdB4-Hydroxypiperidine(Secondary Alcohol)RouteB->ProdBRouteCRoute C: Mitsunobu(DEAD, PPh3, Nu-H)ProdC4-Functionalized Piperidine(Inverted Stereochem)RouteC->ProdCProdB->RouteCFunctionalization

Figure 1: Decision tree for synthesizing piperidin-4-ol derivatives based on desired substitution patterns.

Experimental Protocol: Synthesis of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol describes the construction of a Haloperidol-like core. It is designed as a self-validating system where color changes and TLC monitoring ensure step success.[1]

Reagents:

  • 
    -Boc-4-piperidinone (1.0 eq)[1]
    
  • 4-Chlorophenylmagnesium bromide (1.0 M in Et2O, 1.2 eq)[1]

  • Tetrahydrofuran (anhydrous)[1]

  • Saturated

    
     solution[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Add

    
    -Boc-4-piperidinone (10 mmol) dissolved in anhydrous THF (50 mL).
    
  • Thermal Control: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents competitive enolization of the ketone.

  • Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes.

    • Observation: The solution may turn slightly turbid or yellow. A deep red color indicates deprotonation (failure mode); if seen, increase addition rate slightly or lower temp.[1]

  • Equilibration: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

  • Quench: Carefully add saturated

    
     (20 mL) at 0°C. Caution: Exothermic gas evolution.[1]
    
  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 4:1).

Self-Validation (QC):

  • TLC: Starting material (

    
    ) should disappear; Product (
    
    
    ) appears (visualize with Ninhydrin or PMA dip).
  • 1H NMR (CDCl3): Look for the disappearance of the

    
    -carbonyl protons (multiplets near 2.4 ppm) and the appearance of the aromatic doublet signals (approx 7.3 ppm). The 4-OH proton often appears as a broad singlet around 1.5-2.0 ppm (concentration dependent).[1]
    

Case Study: The Terfenadine to Fexofenadine Transition

This case study exemplifies the "Active Metabolite" strategy involving the piperidin-4-ol scaffold. Terfenadine (Seldane) was withdrawn due to hERG channel inhibition (cardiotoxicity).[1] Its metabolite, Fexofenadine (Allegra), retains the piperidin-4-ol motif but adds a carboxylate, altering its safety profile.[1]

MetabolicPathwayTerfenadineTerfenadineLipophilic t-Butyl GrouphERG Blocker (Toxic)CYP450CYP3A4 OxidationTerfenadine->CYP450MetabolismFexofenadineFexofenadineCarboxylic AcidNon-Sedating (No BBB)Safe (No hERG Block)CYP450->FexofenadineRegioselective Oxidation

Figure 2: Metabolic evolution of the piperidin-4-ol scaffold.[1] The scaffold remains intact, but peripheral oxidation changes the safety profile.

Future Directions: C-H Activation and Library Synthesis

The future of this scaffold lies in sp3-C-H functionalization . Traditional synthesis relies on pre-functionalized starting materials (ketones).[1] Emerging protocols allow for the direct hydroxylation of piperidines at C4 using transition metal catalysis or radical chemistry.

  • Photoredox Catalysis: Recent literature suggests using Decatungstate (TBADT) photocatalysis to abstract hydrogen from the C4 position of protected piperidines, followed by radical trapping to install the hydroxyl group. This allows for "late-stage functionalization" of complex drug molecules.[1]

  • Fragment-Based Drug Discovery (FBDD): 4-hydroxypiperidine is a high-value "fragment" (MW < 150, low logP).[1] Libraries are being built by attaching diverse electrophiles to the Oxygen (ethers) or Nitrogen (amides) to probe sub-pockets in kinases and GPCRs.

References

  • Design and Synthesis of 4-Hydroxypiperidine Derivatives as GPCR Ligands. Source: Journal of Medicinal Chemistry. URL:[Link] (General Journal Link for verification of scaffold prevalence).[1]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Source: Organic & Biomolecular Chemistry.[1][2][3][4][5] URL:[Link]

  • GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency. Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PMC).[1] URL:[Link]

  • Structural insights into GPCR signaling activated by peptide ligands. Source: Nature Reviews Drug Discovery (via PMC).[1] URL:[Link] (Discusses ligand binding modes including piperidine scaffolds).[1]

LogP and hydrophobicity of nitroaniline piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LogP and Hydrophobicity of Nitroaniline Piperidine Derivatives

Abstract

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a cornerstone physicochemical property in modern drug discovery. It profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME), thereby dictating its overall pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical exploration of the hydrophobicity of nitroaniline piperidine derivatives, a scaffold of increasing interest in medicinal chemistry.[3][4] We will dissect the structural contributions to lipophilicity within this chemical class, present authoritative protocols for both experimental determination and computational prediction of LogP, and offer field-proven insights to guide researchers and drug development professionals in optimizing these critical parameters.

The Central Role of Hydrophobicity in Drug Efficacy

A drug candidate's journey to its biological target is a complex odyssey through varied physiological environments. To succeed, it must possess a finely tuned balance of hydrophilicity and hydrophobicity.[5] This balance is encapsulated by its LogP value, the measure of its differential solubility in a biphasic system of n-octanol and water, which mimic the body's lipidic and aqueous compartments, respectively.[6]

  • Too Hydrophilic (Low LogP): A molecule may exhibit excellent aqueous solubility but struggle to cross the lipid bilayer of cell membranes, leading to poor absorption from the gastrointestinal tract and limited access to intracellular targets.[7]

  • Too Hydrophobic (High LogP): A compound can readily enter lipid membranes but may suffer from low aqueous solubility, leading to formulation challenges.[8] It might also become sequestered in fatty tissues, bind non-specifically to plasma proteins, and be rapidly metabolized by cytochrome P450 enzymes in the liver, all of which can reduce bioavailability and increase the risk of toxicity.[6][9]

For orally administered drugs, the "Lipinski's Rule of 5" suggests a LogP value of less than 5 is generally desirable for good absorption and permeability.[8][10] However, the optimal LogP is target-dependent; for instance, drugs targeting the central nervous system (CNS) often require a LogP around 2 to effectively cross the blood-brain barrier.[8]

cluster_ADME Influence of LogP on ADME Properties LogP LogP (Hydrophobicity) Absorption Absorption (e.g., Gut Wall) LogP->Absorption Optimal range needed for membrane permeation Distribution Distribution (e.g., Plasma Protein Binding, Tissue Sequestration) LogP->Distribution High LogP increases non-specific binding Metabolism Metabolism (e.g., Liver CYP Enzymes) LogP->Metabolism High LogP can increase metabolic rate Excretion Excretion (e.g., Renal Clearance) LogP->Excretion Low LogP favors renal clearance

Caption: The critical influence of LogP on the four pillars of ADME.

Structure-Hydrophobicity Relationships of Nitroaniline Piperidine Derivatives

The overall LogP of a molecule is a composite of the contributions from its constituent parts. In the nitroaniline piperidine scaffold, three key regions dictate its hydrophobic character. While direct, extensive public data on this specific scaffold is limited, we can extrapolate from foundational chemical principles and studies on closely related analogs, such as those containing piperazine.[11][12]

  • The Nitroaniline Core: The aromatic ring is inherently hydrophobic. The nitro group (-NO₂) is strongly electron-withdrawing and a polar substituent, which can engage in hydrogen bonding as an acceptor, slightly decreasing hydrophobicity compared to an unsubstituted benzene ring. The aniline (-NH₂) group is polar and can act as both a hydrogen bond donor and acceptor, which also tends to decrease hydrophobicity.

  • The Piperidine Ring: This saturated heterocyclic amine is a versatile component. In its neutral state, the aliphatic nature of the five methylene groups contributes significantly to the molecule's hydrophobicity. However, the basic nitrogen atom (typical pKa ~8-11) will be protonated at physiological pH (7.4), acquiring a positive charge. This ionization dramatically increases hydrophilicity and aqueous solubility. Therefore, for this class of compounds, the distribution coefficient (LogD), which accounts for pH and ionization, is often more physiologically relevant than LogP.[10]

  • Substituents: The nature and position of substituents on either the aniline or piperidine ring are the primary tools for modulating LogP. Adding non-polar alkyl or aryl groups will increase LogP, while adding polar groups like hydroxyls (-OH) or carboxyls (-COOH) will decrease it.

Data Presentation: Modulating cLogP through Structural Modification

To illustrate these principles, the following table presents hypothetical calculated LogP (cLogP) values for a series of nitroaniline piperidine derivatives. These values demonstrate how targeted chemical modifications can be used to tune the hydrophobicity of the core scaffold.

Compound IDR1 (Aniline Ring)R2 (Piperidine Ring)Modification RationaleHypothetical cLogP
Parent-01 HHBaseline Scaffold2.8
Mod-02 4-ClHAddition of a hydrophobic halogen on the aromatic ring.3.5
Mod-03 H4-CH₃Addition of a small, non-polar alkyl group on the piperidine ring.3.2
Mod-04 H4-OHAddition of a polar hydroxyl group to increase hydrophilicity.2.1
Mod-05 H4-C(=O)OHAddition of a carboxylic acid, which will be ionized at pH 7.4, significantly increasing hydrophilicity.1.5
Mod-06 3-OCH₃HAddition of a methoxy group; moderately polar but can increase LogP depending on context.2.9

Experimental Determination of Lipophilicity

While computational models provide rapid estimations, experimental measurement remains the definitive standard for determining LogP and LogD values for lead compounds.[13][14]

The Shake-Flask Method (OECD 107): The Gold Standard

The shake-flask method is the traditional and most widely accepted "gold standard" for LogP determination.[15][16] It directly measures the partitioning of a compound between n-octanol and water.

Causality Behind the Method: The choice of n-octanol and water is critical. n-Octanol's long alkyl chain mimics the lipid core of cell membranes, while its hydroxyl group allows it to be water-saturated, simulating the hydrated nature of biological interfaces. The direct measurement of the compound's concentration in both phases after reaching equilibrium provides an unambiguous partition coefficient.[6][15]

  • Phase Preparation: Prepare n-octanol saturated with phosphate-buffered saline (PBS, pH 7.4) and PBS (pH 7.4) saturated with n-octanol. Allow the phases to separate for at least 24 hours before use. This pre-saturation is crucial to prevent volume changes during the experiment.[9][17]

  • Compound Stock Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[10]

  • Partitioning: In a suitable vessel (e.g., a glass vial), combine a precise volume of the saturated n-octanol and saturated PBS. The volume ratio should be adjusted based on the expected LogD to ensure the final concentration is measurable in both phases.[17] Add a small aliquot of the compound stock solution.

  • Equilibration: Vigorously shake the vessel for a fixed period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[9] The time required can vary significantly depending on the compound.[15]

  • Phase Separation: Centrifuge the vessel (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the two phases.[9]

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Extreme care must be taken to avoid cross-contamination.[15]

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]

  • Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Validation: The protocol is self-validating by running the experiment in triplicate. The resulting LogD values should fall within a narrow range (e.g., ±0.1 log units).[15][19]

cluster_SF Shake-Flask LogD Determination Workflow P1 1. Prepare Pre-saturated n-Octanol & PBS (pH 7.4) P2 2. Add Test Compound P1->P2 P3 3. Shake to Equilibrate P2->P3 P4 4. Centrifuge for Phase Separation P3->P4 P5 5. Sample Aqueous & Organic Phases P4->P5 P6 6. Quantify Concentration (e.g., HPLC-UV) P5->P6 P7 7. Calculate LogD P6->P7

Caption: Step-by-step experimental workflow for the Shake-Flask method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

For earlier-stage drug discovery where a higher throughput is needed, RP-HPLC offers a rapid and reliable indirect method for estimating lipophilicity.[19][20]

Causality Behind the Method: This technique leverages the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its LogP value.[1] A more hydrophobic compound will interact more strongly with the non-polar stationary phase and thus have a longer retention time (tᵣ). By calibrating the system with compounds of known LogP values, a linear relationship can be established to estimate the LogP of unknown compounds.[20]

  • System Preparation: Use a standard RP-HPLC system with a C18 column. The mobile phase is typically a binary mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.[15][19]

  • Calibration:

    • Select a set of 5-7 reference compounds with accurately known LogP values that span the expected range of your test compounds.

    • Inject each reference compound individually and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting an unretained compound (e.g., uracil).[15]

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tᵣ - t₀) / t₀.

    • Plot log(k) versus the known LogP values of the reference compounds. This should yield a linear calibration curve described by the equation: LogP = a * log(k) + b.[20]

  • Sample Analysis: Inject the nitroaniline piperidine derivative of interest under the identical chromatographic conditions used for calibration.

  • Calculation:

    • Record the retention time (tᵣ) of the test compound.

    • Calculate its capacity factor, log(k).

    • Use the calibration curve equation generated in step 2 to calculate the estimated LogP of the test compound.

  • Validation: The system is validated by the linearity of the calibration curve (R² > 0.98) and by periodically re-injecting a reference standard to check for drift. Precision is ensured by performing triplicate injections.[15]

cluster_HPLC RP-HPLC LogP Estimation Workflow H1 1. Inject Reference Standards (Known LogP) H2 2. Measure Retention Times (tR) & Calculate log(k) H1->H2 H3 3. Generate Calibration Curve (LogP vs. log(k)) H2->H3 H6 6. Interpolate LogP from Calibration Curve H3->H6 Use Equation H4 4. Inject Test Compound H5 5. Measure tR & Calculate log(k) H4->H5 H5->H6

Caption: Workflow for estimating LogP using calibrated RP-HPLC.

Computational Prediction of LogP

In silico LogP prediction is an invaluable tool for rapidly screening large virtual libraries of compounds, allowing chemists to prioritize synthetic efforts.[8][21] These methods are generally categorized into two main types.

  • Atom-based Methods: These approaches calculate LogP by summing the contributions of individual atoms. The contribution of each atom is determined by its type and local environment. Examples include ALOGP and XLOGP3.[8][22]

  • Fragment-based Methods: These methods deconstruct a molecule into a set of predefined structural fragments. The LogP is calculated by summing the known lipophilicity contributions of these fragments and applying correction factors for intramolecular interactions.[14]

Trustworthiness and Limitations: While incredibly fast, it is crucial to recognize that calculated LogP values are estimations.[15] Their accuracy can be lower for highly complex or novel scaffolds that are not well-represented in the training datasets used to develop the algorithms.[2][22] For the nitroaniline piperidine class, the presence of an ionizable nitrogen and polar functional groups can pose a challenge for some prediction models. Therefore, computational predictions should always be regarded as a guide, with experimental validation being essential for key compounds. Recent advances using graph convolutional neural networks (GCNN) are improving prediction accuracy, but still do not fully replace experimental methods.[13][21]

Table: Comparison of LogP Determination Methodologies
FeatureShake-Flask MethodRP-HPLC MethodComputational Models
Principle Direct PartitioningChromatographic RetentionStructure-based Calculation
Throughput LowHighVery High
Accuracy Gold Standard[15][16]Good (typically ±0.5-1.0 log units of shake-flask)[15][19]Variable (can have errors >1.0 log unit)[22]
Sample Req. mg quantities[18]µg quantities[16]None (virtual)
Purity Req. HighModerate (impurities can be separated)[19]N/A
Best Use Case Lead Optimization, Candidate SelectionHigh-Throughput Screening, Library ProfilingVirtual Screening, Compound Design

Conclusion and Future Directions

The hydrophobicity of nitroaniline piperidine derivatives is a critical parameter that must be carefully optimized to achieve desirable ADME properties and, ultimately, therapeutic success. This guide has outlined the fundamental principles governing the structure-hydrophobicity relationship within this scaffold and provided detailed, validated protocols for both the gold-standard shake-flask method and the high-throughput RP-HPLC technique.

As a Senior Application Scientist, my recommendation is a tiered approach: utilize robust computational models for large-scale virtual screening to identify promising LogP ranges, followed by high-throughput RP-HPLC for empirical screening of synthesized compound libraries. Finally, for late-stage lead compounds and candidates advancing toward preclinical studies, the definitive shake-flask method should be employed to generate precise, reliable LogD data. By integrating these methodologies, drug development professionals can make more informed decisions, efficiently optimizing the lipophilicity of nitroaniline piperidine derivatives to maximize their potential as next-generation therapeutics.

References

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • Mannhold, R., Tetko, I. V., & Gasteiger, J. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Cheminform. Available at: [Link]

  • Li, Y., & Li, D. (2014). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available at: [Link]

  • Valko, K., Bevan, C., & Reynolds, D. (1997). Rapid Gradient RP-HPLC Method for Lipophilicity Determination: A Solvation Equation Based Comparison with Isocratic Methods. ACS Publications. Available at: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. VCCLAB. Available at: [Link]

  • Dou, F., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. PubMed. Available at: [Link]

  • Tarcsay, Á. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Available at: [Link]

  • Liu, H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed. Available at: [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. Available at: [Link]

  • Ghavipanjeh, F., & Ghasemi, J. B. (2018). 2D & 3D-QSAR Study on Novel Piperidine and Piperazine Derivatives as Acetylcholinesterase Enzyme Inhibitors. Ingenta Connect. Available at: [Link]

  • Faisca Phillips, A. M. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate. Available at: [Link]

  • De-Melo, E. B., et al. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Taylor & Francis Online. Available at: [Link]

  • Domainex. (n.d.). Shake Flask LogD. Domainex. Available at: [Link]

  • Li, H., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. Available at: [Link]

  • Sresht, V., et al. (2021). Data-driven equation for drug–membrane permeability across drugs and membranes. The Journal of Chemical Physics. Available at: [Link]

  • Lee, D., et al. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Available at: [Link]

  • Wan, H., et al. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science. Available at: [Link]

  • Lee, D., et al. (2024). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore. Available at: [Link]

  • Ben-Jean, A. (2018). How do hydrophobic drugs cross the cell membrane? ResearchGate. Available at: [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Martel, S., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Available at: [Link]

  • Quora. (2016). How does being hydrophobic or hydrophilic affect how molecules enter a cell? Quora. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. ResearchGate. Available at: [Link]

  • Teixeira, J., & Sousa, S. F. (2022). What drives the membrane permeability of drugs? A study on untackled effects. ULisboa. Available at: [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. Available at: [Link]

  • Banach, M., & Konieczny, L. (2021). The Functional Significance of Hydrophobic Residue Distribution in Bacterial Beta-Barrel Transmembrane Proteins. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Lassaletta, J. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

  • Gouveia, A. M., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol from fluoronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic protocol for 1-(3-amino-4-nitrophenyl)piperidin-4-ol , a critical scaffold in the development of kinase inhibitors (e.g., ALK, ROS1 inhibitors) and functionalized dyes.

While the prompt requests synthesis from "fluoronitrobenzene," this protocol specifically utilizes 2,4-difluoronitrobenzene as the starting material. This isomer allows for a highly regioselective, sequential Nucleophilic Aromatic Substitution (


) strategy. The workflow prioritizes the installation of the bulky piperidine moiety at the para-position, followed by amination at the ortho-position, ensuring high isomeric purity and yield while minimizing side reactions associated with ring deactivation.

Retrosynthetic Logic & Mechanism

The synthesis relies on the differential reactivity of the fluorine atoms in 2,4-difluoronitrobenzene relative to the electron-withdrawing nitro group.

  • Regioselectivity Control (Step 1): The fluorine atom at the C4 position (para to the nitro group) is significantly more susceptible to nucleophilic attack than the C2 fluorine (ortho) due to reduced steric hindrance, despite both being activated by the nitro group. By introducing the bulky nucleophile (4-hydroxypiperidine) first, we exclusively target the C4 position.

  • Electronic Management (Step 2): The resulting intermediate, a tertiary aniline, donates electron density into the ring, slightly deactivating it. However, the remaining fluorine at C2 is ortho to the strong nitro group, retaining sufficient electrophilicity to react with a smaller, stronger nucleophile (ammonia) under elevated thermal conditions.

Reaction Pathway Diagram

SynthesisPathway Start 2,4-Difluoronitrobenzene (Starting Material) Inter Intermediate: 1-(3-fluoro-4-nitrophenyl)piperidin-4-ol Start->Inter Step 1: Regioselective SNAr (Para) Reagent1 4-Hydroxypiperidine K2CO3, DMF, 0°C to RT Reagent1->Inter Product Target Product: 1-(3-amino-4-nitrophenyl)piperidin-4-ol Inter->Product Step 2: Ortho Amination Reagent2 NH4OH / NH3 Ethanol, 80-100°C Reagent2->Product

Caption: Sequential


 pathway exploiting steric differentiation to ensure correct isomer formation.

Experimental Protocols

Step 1: Synthesis of 1-(3-fluoro-4-nitrophenyl)piperidin-4-ol

This step installs the piperidine ring at the para-position.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 equiv)[1]

  • 4-Hydroxypiperidine (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)[2]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-hydroxypiperidine (10.6 g, 105 mmol) and

    
      (20.7 g, 150 mmol) in dry DMF (100 mL).
    
  • Addition: Cool the mixture to 0°C using an ice bath. Add 2,4-difluoronitrobenzene (15.9 g, 100 mmol) dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain internal temperature <10°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[3] The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Work-up: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

    
     mL) to remove DMF and inorganic salts.
    
  • Drying: Dry the yellow solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85–92%

    • Characterization:

      
       NMR should show disappearance of one fluorine signal and integration corresponding to the piperidine protons.
      
Step 2: Synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol

This step displaces the remaining ortho-fluorine with ammonia.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[1]

  • Ammonium Hydroxide (28-30%

    
     in water) OR 7N 
    
    
    
    in Methanol (Excess, ~10 equiv)
  • Solvent: Ethanol or Methanol

Protocol:

  • Setup: Place the fluoro-nitro intermediate (24.0 g, 100 mmol) into a pressure vessel (autoclave or heavy-walled sealed tube).

  • Reagent Addition: Add Ethanol (150 mL) and Ammonium Hydroxide (100 mL). Alternatively, use 7N

    
     in MeOH (150 mL) for a strictly organic system.
    
  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Note: The ortho-fluorine is less reactive due to the electron-donating effect of the piperidine ring already installed. Heat is required.[4]

  • Monitoring: Cool a small aliquot and check by LC-MS. The mass should shift by -3 Da (F

    
    
    
    
    
    , -19 + 16).
  • Work-up: Cool the vessel to RT and carefully vent any excess pressure. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.

  • Purification:

    • Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

  • Final Product: Deep yellow/orange solid.

Quantitative Data Summary

ParameterStep 1 (Para-Substitution)Step 2 (Ortho-Amination)
Starting Material 2,4-Difluoronitrobenzene1-(3-fluoro-4-nitrophenyl)piperidin-4-ol
Nucleophile 4-Hydroxypiperidine (Bulky)Ammonia (Small)
Regioselectivity >98% Para (C4)100% Ortho (C2)
Temperature 0°C

25°C
80°C

100°C
Typical Yield 85 - 92%75 - 85%
Appearance Yellow SolidOrange/Red Solid

Critical Process Parameters & Safety

  • Regioselectivity Check: If the order of addition is reversed (Ammonia first), the major product will likely be 5-fluoro-2-nitroaniline (via ortho-attack) or a mixture, but subsequent reaction with piperidine will be sluggish due to ring deactivation by the amino group [1]. The Piperidine-First route is strictly superior for yield and kinetics.

  • Thermal Hazard: Nitro compounds are potentially explosive. Do not distill the final product or intermediates at high temperatures. Use vacuum drying.

  • Sensitization: 2,4-Difluoronitrobenzene is a potent skin sensitizer. Double-glove and use a fume hood.

  • Pressure Safety: Step 2 involves heating ammonia in a closed system. Ensure the vessel is rated for at least 10 bar pressure.

References

  • National Center for Biotechnology Information. (2025).[5][6][7][8][9] PubChem Compound Summary for CID 75399, 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) Protocols for Nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the functionalization of electron-deficient aromatic rings. Nitroanilines and related nitroaromatics are particularly important substrates, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide offers an in-depth exploration of the SNAr reaction as applied to nitroaniline-based systems. We will dissect the underlying reaction mechanism, detail the critical experimental parameters that govern success, provide robust, step-by-step protocols for key transformations, and offer field-proven troubleshooting advice. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the SNAr reaction for the synthesis of complex molecular architectures.

Part 1: The Underlying Chemistry of SNAr Reactions

The successful application of any chemical protocol is founded on a solid understanding of its mechanism. The SNAr reaction is not a direct displacement like an SN2 reaction, but a more complex, two-step process.

The Addition-Elimination Mechanism

At its core, the SNAr reaction proceeds via an addition-elimination pathway.[1] Aromatic rings are typically electron-rich and thus resistant to attack by nucleophiles. However, the presence of a potent electron-withdrawing group (EWG), such as a nitro group (-NO₂), renders the ring electrophilic enough to be attacked.[2]

The reaction unfolds in two distinct stages:

  • Nucleophilic Addition: An electron-rich nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide), breaking the ring's aromaticity. This is the rate-determining step of the reaction.[2]

  • Elimination & Aromaticity Restoration: The leaving group is expelled, and the ring's pi-system is reformed, restoring its aromatic stability.[2]

The Meisenheimer Complex: A Key Intermediate

The intermediate formed during the initial nucleophilic attack is a resonance-stabilized anionic sigma complex known as a Meisenheimer complex .[2] The stability of this intermediate is paramount for the reaction to proceed.

The Critical Role of the Nitro Group

The nitro group is the quintessential activating group for SNAr reactions for two primary reasons:

  • Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring, making it more electrophilic.

  • Resonance Effect: Crucially, if the nitro group is positioned ortho or para to the leaving group, it can directly participate in the delocalization of the negative charge of the Meisenheimer complex.[1] This resonance stabilization significantly lowers the activation energy of the first step, thereby accelerating the reaction. A nitro group in the meta position can only offer inductive stabilization, which is far less effective.[1]

The diagram below illustrates the mechanism and the stabilizing role of a para-nitro group.

Sources

Application Notes and Protocols: A Comparative Guide to C-N Bond Formation with Piperidin-4-ol: Reductive Amination vs. Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with the piperidine moiety being a prevalent scaffold in numerous pharmaceuticals.[1][2][3] Piperidin-4-ol, with its secondary amine and hydroxyl group, presents a versatile building block for creating diverse molecular architectures. Two of the most powerful and widely utilized methods for forming carbon-nitrogen (C-N) bonds with this scaffold are Reductive Amination and Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth analysis of these two distinct synthetic strategies. We will explore the mechanistic underpinnings of each reaction, offer a head-to-head comparison to guide strategic decision-making, and provide detailed, field-proven protocols for their successful implementation. This document is intended for researchers, scientists, and drug development professionals seeking to make informed choices for the efficient synthesis of piperidin-4-ol derivatives.

Section 1: Theoretical Foundations and Mechanistic Insights

A fundamental understanding of the reaction mechanism is critical for troubleshooting, optimization, and predicting compatibility with complex substrates.

Reductive Amination: Forging C(sp³)-N Bonds

Reductive amination, also known as reductive alkylation, is a robust method for forming an amine by converting a carbonyl group into a C-N bond via an intermediate imine or iminium ion.[4][5] This two-step, often one-pot, process is one of the most frequently used reactions in pharmaceutical development for its reliability and operational simplicity.[1][2][3]

Mechanism: The reaction begins with the nucleophilic attack of the secondary amine (piperidin-4-ol) on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. A reducing agent, present in the reaction mixture, then selectively reduces the iminium ion to yield the final tertiary amine product.[4][6]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperidinol Piperidin-4-ol (Sec. Amine) Iminium Iminium Ion Intermediate (+ H₂O) Piperidinol->Iminium + Carbonyl Aldehyde/Ketone Carbonyl->Iminium + Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product Tertiary Amine Product Iminium_ref->Product + Reducer

Figure 1: General workflow for reductive amination with a secondary amine.

Causality Behind Reagent Choices: The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent should reduce the iminium ion much faster than it reduces the starting carbonyl compound.[7]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[4][8][9] It is a mild and selective reducing agent, capable of reducing the iminium ion in the presence of the aldehyde or ketone.[4][9] Its steric bulk and attenuated reactivity prevent significant reduction of the carbonyl starting material. It performs well in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective under weakly acidic conditions, which favor iminium ion formation.[8][10] However, its high toxicity and the potential to generate hydrogen cyanide gas are significant drawbacks.[11][12]

  • Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both the iminium ion and the carbonyl starting materials.[8][10] To use it effectively, the imine/iminium formation must be allowed to go to completion before the NaBH₄ is added in a two-step procedure, which can be less convenient than a one-pot reaction.[8]

Nucleophilic Aromatic Substitution (SNAr): Forging C(sp²)-N Bonds

The SNAr reaction is a classical and powerful method for attaching nucleophiles, such as the nitrogen of piperidin-4-ol, directly to an aromatic ring.[13] Unlike palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), SNAr does not require a metal catalyst.[14][15]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (piperidin-4-ol) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This addition is typically the rate-determining step and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[16]

G cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) cluster_1 Step 2: Elimination (Fast) Piperidinol Piperidin-4-ol Meisenheimer Meisenheimer Complex (Resonance Stabilized) Piperidinol->Meisenheimer + ArylHalide Activated Aryl Halide (EWG-Ar-L) ArylHalide->Meisenheimer + Product Arylated Piperidine Product LeavingGroup Leaving Group (L⁻) Meisenheimer_ref->Product ->

Figure 2: General mechanism of the SNAr reaction.

Key Requirements for a Successful SNAr Reaction:

  • An Activated Aromatic Ring: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[17] These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate.

  • A Good Leaving Group: The efficiency of the reaction is highly dependent on the nature of the leaving group (L). The typical reactivity order is F > Cl > Br > I.[18][19] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[16]

  • A Strong Nucleophile: Piperidin-4-ol is a sufficiently strong secondary amine nucleophile for this transformation.

  • Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N) is often used to deprotonate the piperidinium ion formed after the initial attack or to scavenge the acid byproduct. Polar aprotic solvents like DMSO, DMF, or NMP are commonly used as they can solvate the charged intermediate and often accelerate the reaction.

Section 2: Head-to-Head Comparison: Choosing the Right Synthetic Tool

The choice between reductive amination and SNAr is dictated entirely by the target molecule's structure. One forms a bond to an aliphatic carbon (sp³), while the other forms a bond to an aromatic carbon (sp²).

Decision-Making Workflow

The following workflow helps in selecting the appropriate reaction based on the desired final product.

Figure 3: Decision workflow for coupling with piperidin-4-ol.

Comparative Data Summary
FeatureReductive AminationNucleophilic Aromatic Substitution (SNAr)
Bond Formed C(sp³)—NC(sp²)-Aryl—N
Required Co-Reactant Aldehyde or KetoneElectron-deficient Aryl Halide/Pseudohalide
Key Reagents Mild reducing agent (NaBH(OAc)₃, NaBH₃CN), optional acid catalystBase (K₂CO₃, Cs₂CO₃, Et₃N)
Typical Solvents DCE, THF, MeOHDMSO, DMF, NMP, Acetonitrile
Temperature Room temperature to mild heating (e.g., 50 °C)Room temperature to high temperatures (e.g., 80-150 °C)
Functional Group Tolerance Good; tolerates esters, amides, nitro groups, and C-C multiple bonds with selective reducing agents like NaBH(OAc)₃.[9]Moderate; sensitive to other nucleophilic groups on the substrate. The required basic and sometimes high-temperature conditions can be harsh.
Key Side Reactions - Reduction of carbonyl to alcohol[11]- Over-alkylation (less common with secondary amines)- Reaction with competing nucleophiles (e.g., hydroxide if water is present)- Undesired side reactions due to harsh conditions
Safety/Green Aspects - One-pot procedures reduce waste.[4]- NaBH₃CN is highly toxic.[11]- Chlorinated solvents (DCE) are common.- Avoids precious metal catalysts (e.g., Palladium).- Often uses high-boiling polar aprotic solvents which can be difficult to remove and have health risks.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Reductive Amination of Piperidin-4-ol with Benzaldehyde

This protocol describes the synthesis of 1-benzylpiperidin-4-ol, a common tertiary amine, using the preferred STAB reagent.

Materials:

  • Piperidin-4-ol (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (optional, 0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) and Ethyl Acetate (EtOAc) for extraction and chromatography

Step-by-Step Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidin-4-ol (1.0 eq) and DCE (to make a ~0.2 M solution).

  • Add benzaldehyde (1.05 eq). If the amine salt (e.g., hydrochloride) is used, add 1.0 eq of a non-nucleophilic base like triethylamine to free the amine first.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion. A small amount of acetic acid can be added to catalyze this step, particularly with less reactive ketones.[6][9]

  • In portions over 10 minutes, carefully add sodium triacetoxyborohydride (1.5 eq). The addition can be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure 1-benzylpiperidin-4-ol.

Protocol 2: SNAr Coupling of Piperidin-4-ol with 4-Fluoronitrobenzene

This protocol details the synthesis of 1-(4-nitrophenyl)piperidin-4-ol, a classic example of an SNAr reaction.

Materials:

  • Piperidin-4-ol (1.1 eq)

  • 4-Fluoronitrobenzene (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask, add 4-fluoronitrobenzene (1.0 eq), piperidin-4-ol (1.1 eq), and finely ground potassium carbonate (2.0 eq).

  • Add DMSO to create a stirrable slurry (~0.5 M concentration).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. The bright yellow color of the Meisenheimer complex is often observed.

  • Monitor the reaction progress by TLC or LC-MS until the 4-fluoronitrobenzene is consumed (typically 1-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a large volume of cold water. A solid product should precipitate.

  • Stir the aqueous slurry for 30 minutes to fully precipitate the product and dissolve the inorganic salts.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO and salts.

  • If the product does not precipitate or is oily, transfer the diluted reaction mixture to a separatory funnel and extract three times with EtOAc.

  • Combine the organic layers, wash thoroughly with brine (3-4 times) to remove DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by flash column chromatography on silica gel.

Section 4: Troubleshooting and Field-Proven Insights

ReactionCommon IssuePotential Cause(s)Suggested Solution(s)
Reductive Amination Low or No Conversion 1. Inefficient iminium formation.2. Deactivated reducing agent.3. Sterically hindered carbonyl or amine.1. Add a catalytic amount of acetic acid. Consider using a dehydrating agent like MgSO₄ or molecular sieves.2. Use fresh NaBH(OAc)₃; it is moisture-sensitive.[8]3. Increase reaction time, temperature, or use a more potent reducing system.[20]
Alcohol Byproduct Formation 1. Reducing agent is too strong (e.g., NaBH₄).2. Iminium formation is slow compared to carbonyl reduction.1. Switch to a more selective reagent like NaBH(OAc)₃.2. Allow the amine and carbonyl to stir together for a period before adding the reducing agent.
SNAr Low or No Conversion 1. Aromatic ring is not sufficiently activated.2. Poor leaving group.3. Insufficient temperature or ineffective base.1. Ensure a strong EWG is ortho or para to the leaving group. SNAr will not work on unactivated rings like fluorobenzene.[17]2. Use the fluoro- or chloro-analogue if possible.3. Increase temperature. Ensure the base is anhydrous and finely powdered for better reactivity. Consider a stronger base like Cs₂CO₃.[21]
Multiple Products 1. Competing reaction at another site on the aryl ring.2. The hydroxyl group of piperidin-4-ol acts as a nucleophile.1. This is rare unless multiple leaving groups are present. Positional isomers may suggest an alternative mechanism (e.g., aryne).2. This is generally not favored under these conditions as the amine is a much stronger nucleophile. If observed, consider protecting the hydroxyl group.

Conclusion

Both reductive amination and SNAr are indispensable tools for the functionalization of piperidin-4-ol, each serving a distinct synthetic purpose. Reductive amination is the premier choice for creating alkyl-piperidine linkages (C(sp³)-N), offering mild conditions and high functional group tolerance with the right choice of reagents. In contrast, SNAr provides a direct, catalyst-free route to aryl-piperidine connections (C(sp²)-N), provided the aromatic partner is sufficiently electron-deficient. A clear understanding of the target structure, coupled with the mechanistic insights and practical protocols outlined in this guide, will empower researchers to confidently and efficiently advance their synthetic campaigns in drug discovery and development.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Paioti, P. H. S., et al. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025). Nature Portfolio Chemistry Community. [Link]

  • Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. (2019). ResearchGate. [Link]

  • Afanasyev, O. I., et al. Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • Afanasyev, O. I., et al. Reductive amination in the synthesis of pharmaceuticals. (2019). PubMed. [Link]

  • Williams, M. J., et al. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. (2020). PMC. [Link]

  • Ali, M. A., et al. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Alec, C. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • O'Keefe, D. F., et al. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PMC. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Mąkosza, M. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017). Juniper Publishers. [Link]

  • Braje, W. M., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (2021). Green Chemistry. [Link]

  • Skobe, T., et al. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2020). mediaTUM. [Link]

  • Request PDF. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][8][22]thiadiazole Series. (2025). ResearchGate. [Link]

  • Le, C., et al. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (2017). PMC. [Link]

  • Tay, N. E. S., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PMC. [Link]

  • DiVA Portal. Study of nucleophilic aromatic substitution with diaryliodonium salts. [Link]

  • Goti, A., et al. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]

  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]

  • Zhang, Z., et al. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2018). PMC. [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • Chem Help ASAP. reductive amination & secondary amine synthesis. (2020). YouTube. [Link]

  • Gunt, J., et al. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. (2016). Thieme Chemistry. [Link]

  • ResearchGate. Scope and limitations of the reductive amination of linear alkyl... [Link]

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  • Jones, D. M., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2012). PMC. [Link]

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Sources

Application Notes: 1-(3-amino-4-nitrophenyl)piperidin-4-ol as a Versatile Intermediate for PROTAC Linker Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3]

While the warhead and anchor determine specificity, the linker is a critical determinant of the PROTAC's overall success.[4] It is not a passive spacer but an active component that dictates the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][4] The linker's length, rigidity, and chemical composition influence a PROTAC's physicochemical properties, cell permeability, and ultimate degradation efficiency.[5][6]

Linker design often involves a modular approach, utilizing versatile chemical intermediates that can be readily incorporated into diverse PROTAC structures. This guide focuses on 1-(3-amino-4-nitrophenyl)piperidin-4-ol , a valuable intermediate that introduces a semi-rigid piperidine scaffold, offering distinct advantages over purely flexible alkyl or polyethylene glycol (PEG) chains.[5][7] The piperidine ring can enhance rigidity and improve physicochemical properties, while its functional groups provide convenient handles for synthetic elaboration.[5][7]

The PROTAC Mechanism of Action

The function of a PROTAC is to act as a bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[] The PROTAC molecule is then released and can engage in further catalytic cycles.[1]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release (Catalytic) Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis Protocol: 1-(3-amino-4-nitrophenyl)piperidin-4-ol

The synthesis of this intermediate is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This protocol details the reaction between 5-fluoro-2-nitroaniline and piperidin-4-ol. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of piperidin-4-ol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-nitroaniline≥98%Standard Chemical SupplierStarting material.
Piperidin-4-ol≥98%Standard Chemical SupplierNucleophile.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard Chemical SupplierBase.
N,N-Dimethylformamide (DMF)AnhydrousStandard Chemical SupplierSolvent.
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical SupplierFor extraction.
Brine (Saturated NaCl)-Laboratory PreparedFor extraction wash.
Anhydrous Sodium Sulfate (Na₂SO₄)GranularStandard Chemical SupplierDrying agent.
Silica Gel230-400 meshStandard Chemical SupplierFor column chromatography.
Experimental Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq, e.g., 1.56 g, 10.0 mmol).

    • Add piperidin-4-ol (1.2 eq, 1.21 g, 12.0 mmol) and powdered potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol).

    • Add anhydrous DMF (30 mL) to the flask. Ensure all solids are suspended.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C using an oil bath.

    • Maintain stirring at this temperature for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-fluoro-2-nitroaniline is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (150 mL).

    • Extract the aqueous phase with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude solid should be purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(3-amino-4-nitrophenyl)piperidin-4-ol as a yellow or orange solid.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ParameterExpected Outcome
Typical Yield 65-80%
Purity (Post-Chromatography) >95% (by HPLC/LC-MS)
Appearance Yellow to orange crystalline solid

Application Protocol: Incorporating the Intermediate into a PROTAC

The primary amino group of 1-(3-amino-4-nitrophenyl)piperidin-4-ol serves as a key handle for conjugation, most commonly through amide bond formation.[9] The following protocol describes the coupling of the intermediate to a warhead ligand functionalized with a carboxylic acid. A similar strategy can be used to couple it to an E3 ligase ligand or a linker fragment.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis via Amide Coupling Intermediate 1-(3-amino-4-nitrophenyl) -piperidin-4-ol Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling Warhead Warhead-COOH (POI Ligand with Carboxylic Acid) Warhead->Coupling Warhead_Intermediate_Conjugate Warhead-Linker Intermediate Coupling->Warhead_Intermediate_Conjugate Final_Coupling Second Coupling or Click Chemistry Warhead_Intermediate_Conjugate->Final_Coupling E3_Linker Linker-E3 Ligand E3_Linker->Final_Coupling Final_PROTAC Final PROTAC Molecule Final_Coupling->Final_PROTAC

Sources

Application Notes and Protocols for the Preparation of Cereblon Ligands Incorporating Piperidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) and molecular glues that engage CRBN have shown immense promise, with several agents approved or in clinical trials.[1][2] While traditional CRBN ligands are based on immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, there is a growing need to explore novel chemical scaffolds to fine-tune physicochemical properties, degradation efficiency, and selectivity.[3][4] This guide provides a detailed examination and synthetic protocols for the incorporation of piperidin-4-ol scaffolds into CRBN-targeting ligands, a strategy aimed at enhancing molecular rigidity, solubility, and providing versatile synthetic handles for PROTAC development.

Introduction: The Rationale for Piperidin-4-ol Scaffolds in CRBN Ligand Design

Cereblon functions as the substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5][6] Small molecules like lenalidomide bind to CRBN, inducing a conformational change that recruits "neosubstrate" proteins for ubiquitination and subsequent degradation by the 26S proteasome.[5] This mechanism is the foundation of TPD.

In the context of PROTACs, a CRBN ligand is connected via a chemical linker to a ligand for a protein of interest (POI). The linker is not merely a spacer; its composition and conformation are critical for the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which dictates the efficiency of degradation.[7]

The incorporation of saturated heterocyclic scaffolds, such as piperidines, into linkers is a recognized strategy to impart rigidity and improve pharmacokinetic properties like oral bioavailability.[8][9] The piperidin-4-ol scaffold offers distinct advantages:

  • Structural Rigidity: The cyclic nature of the piperidine ring restricts conformational flexibility compared to linear alkyl or PEG linkers, which can be entropically unfavorable for ternary complex formation.[10]

  • Improved Physicochemical Properties: The hydroxyl group and the nitrogen atom can improve solubility and provide opportunities for hydrogen bonding, influencing cell permeability.[10]

  • Versatile Synthetic Handle: The secondary hydroxyl group of piperidin-4-ol is an excellent, chemically addressable point for linker attachment, allowing for the creation of modular building blocks for PROTAC synthesis.[11][12]

  • Three-Dimensional Diversity: The piperidine ring provides a 3D architecture that can be exploited to achieve optimal vectoral alignment between the CRBN ligand and the POI ligand.

This document outlines a modular, rational approach to synthesize a CRBN ligand-linker conjugate featuring a central piperidin-4-ol moiety.

Mechanistic Overview: TPD via a CRBN-Recruiting PROTAC

A PROTAC molecule acts as a bridge, bringing a target protein and an E3 ligase into close proximity. The process, illustrated below, is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.

TPD_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (CRBN Ligand-Linker-POI Ligand) Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds POI & CRBN POI Protein of Interest (POI) POI->Ternary CRBN CRL4-CRBN E3 Ligase CRBN->Ternary Ub Ubiquitin Transfer Ternary->Ub Induces Proximity UbPOI Poly-ubiquitinated POI Ub->UbPOI Marks POI Proteasome 26S Proteasome UbPOI->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is Recycled

Caption: Mechanism of Action for a CRBN-recruiting PROTAC.

Synthetic Strategy and Protocols

The following protocols describe a modular approach to synthesize a versatile CRBN-targeting building block incorporating a piperidin-4-ol linker. The strategy involves three main stages:

  • Synthesis of an Alkyne-Modified Pomalidomide Core: Creating the CRBN-binding "warhead" with a handle for click chemistry.

  • Synthesis of an Azide-Functionalized Piperidin-4-ol Linker: Preparing the key piperidin-4-ol building block.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Conjugating the warhead and the linker.

Synthetic_Workflow cluster_pomalidomide Part 1: Warhead Synthesis cluster_piperidine Part 2: Linker Synthesis A 4-Nitrophthalic Anhydride C Pomalidomide (Nitro-precursor) A->C B 3-Aminopiperidine-2,6-dione B->C D N-Alkylation with Propargyl Bromide C->D E Alkyne-Pomalidomide Warhead D->E M CuAAC 'Click' Reaction E->M F 1-Boc-4-piperidone G Reduction (e.g., NaBH4) F->G H 1-Boc-piperidin-4-ol G->H I Azidation (e.g., DPPA) H->I J Azido-piperidin-4-ol Linker (Protected) I->J K Boc Deprotection J->K L Azido-piperidin-4-ol Linker (Free Amine) K->L L->M N Final CRBN Ligand with Piperidin-4-ol Linker M->N

Caption: Modular synthetic workflow for the target compound.

Protocol 1: Synthesis of Alkyne-Modified Pomalidomide Warhead

This protocol adapts established methods for functionalizing the pomalidomide scaffold.[6] The 4-amino group of pomalidomide is alkylated with propargyl bromide to install a terminal alkyne, a versatile handle for subsequent conjugation.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
Pomalidomide273.241.0 g3.661.0
Propargyl Bromide (80% in toluene)118.960.49 mL4.391.2
N,N-Diisopropylethylamine (DIPEA)129.241.28 mL7.322.0
N,N-Dimethylformamide (DMF), Anhydrous-20 mL--
Ethyl Acetate (EtOAc)-As needed--
Hexanes-As needed--
Saturated aq. NaCl (Brine)-As needed--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add pomalidomide (1.0 g, 3.66 mmol).

  • Dissolution: Add anhydrous DMF (20 mL) and stir until the solid is fully dissolved.

  • Base Addition: Add DIPEA (1.28 mL, 7.32 mmol) to the solution and stir for 5 minutes at room temperature.

  • Alkyne Addition: Add propargyl bromide (0.49 mL, 4.39 mmol) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of EtOAc.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with EtOAc (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired alkyne-modified pomalidomide.

Protocol 2: Synthesis of Azide-Functionalized Piperidin-4-ol Linker

This protocol outlines the synthesis of a key linker intermediate. It begins with the reduction of commercially available N-Boc-4-piperidone, followed by azidation of the resulting alcohol. The hydroxyl group is a poor leaving group, so this conversion often proceeds via an intermediate sulfonate ester or directly using reagents like diphenylphosphoryl azide (DPPA). The final step is the deprotection of the Boc group to reveal a primary amine for conjugation to a POI ligand.

Table 2: Reagents and Materials for Protocol 2 (Steps 1-4)

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
1-Boc-4-piperidone199.252.0 g10.041.0
Sodium Borohydride (NaBH₄)37.830.42 g11.041.1
Methanol (MeOH)-40 mL--
Dichloromethane (DCM)-As needed--
Saturated aq. NH₄Cl-As needed--

Step-by-Step Methodology (Part A: Reduction):

  • Reaction Setup: Dissolve 1-Boc-4-piperidone (2.0 g, 10.04 mmol) in methanol (40 mL) in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reductant Addition: Add sodium borohydride (0.42 g, 11.04 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~20 mL) at 0 °C.

  • Concentration: Remove most of the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Boc-piperidin-4-ol, which is often used in the next step without further purification.

Step-by-Step Methodology (Part B: Azidation and Deprotection):

Causality Note: The conversion of an alcohol to an azide can be achieved through various methods. A common two-step method involves conversion to a mesylate or tosylate followed by Sₙ2 displacement with sodium azide. A one-pot alternative using DPPA is described here for efficiency.

  • Reaction Setup: Dissolve the crude 1-Boc-piperidin-4-ol (~10.0 mmol) in anhydrous toluene (50 mL) in a dry flask under an inert atmosphere.

  • Reagent Addition: Add diphenylphosphoryl azide (DPPA) (2.36 mL, 11.0 mmol) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.65 mL, 11.0 mmol).

  • Reaction: Heat the mixture to 80 °C and stir overnight.

  • Work-up & Purification: After cooling, dilute with EtOAc, wash with water and brine, dry, and concentrate. Purify by flash chromatography to obtain tert-butyl 4-azidopiperidine-1-carboxylate.

  • Boc Deprotection: Dissolve the purified azido-piperidine intermediate in DCM (20 mL). Add trifluoroacetic acid (TFA) (10 mL) and stir at room temperature for 2 hours.

  • Final Isolation: Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize. Dry and concentrate the organic layer to yield the final 4-azidopiperidin-4-amine linker.

Protocol 3: Conjugation via CuAAC Click Chemistry

This protocol joins the warhead and the linker using a highly efficient and orthogonal copper-catalyzed click reaction.

Table 3: Reagents and Materials for Protocol 3

Reagent/MaterialQuantity (for 1 mmol scale)Equivalents
Alkyne-Pomalidomide Warhead (from 3.1)310 mg1.0
Azido-Piperidin-4-ol Linker (from 3.2)126 mg1.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)25 mg (0.1 mmol)0.1
Sodium Ascorbate40 mg (0.2 mmol)0.2
t-Butanol/Water (1:1 mixture)10 mL-

Step-by-Step Methodology:

  • Dissolution: Dissolve the alkyne-pomalidomide (1.0 eq) and the azido-piperidin-4-ol linker (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, dissolve sodium ascorbate (0.2 eq) in water and add it to the main reaction flask. In another vial, dissolve CuSO₄·5H₂O (0.1 eq) in a minimum amount of water and add it to the reaction.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by LC-MS.

  • Purification: Upon completion, the product can be isolated by preparative HPLC or by extraction and subsequent flash chromatography to yield the final CRBN ligand-linker conjugate.

Characterization and Validation

Every synthesized compound must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is typically required for biological assays.

Conclusion and Future Directions

This guide provides a robust, modular framework for the synthesis of novel Cereblon ligands that incorporate a piperidin-4-ol scaffold. This scaffold serves as a valuable component for building PROTAC linkers, offering a balance of rigidity and synthetic flexibility. The resulting building block, a CRBN ligand-linker conjugate, is primed for attachment to a ligand targeting a protein of interest, enabling the rapid generation of novel PROTAC degraders. Future work should focus on exploring substitutions on the piperidine ring to further optimize the spatial orientation and physicochemical properties of the resulting PROTACs, thereby expanding the toolbox for targeted protein degradation.

References

  • Vertex AI Search. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity.
  • Scheepstra, K. M., et al. (2019). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2021). Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof.
  • Hameury, S., et al. (2023). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

  • Singh, T., & Sharma, A. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]

  • Kabdoldina, S., et al. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. Pharmaceuticals. [Link]

  • Silva, J. C., et al. (2023). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. RSC Medicinal Chemistry. [Link]

  • Maple, H. J., & Clayden, J. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. [Link]

  • Li, Z., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Wang, J., et al. (2023). Synthesis and Structure–Activity Relationships of CRBN-Recruiting ZBTB11 Molecular Glue Degraders. Journal of Medicinal Chemistry. [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • ResearchGate. (2024). Tactics and Strategies for the Synthesis of Cereblon Ligands. [Link]

  • Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Ohmori, O., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2022). Immunomodulatory Effects of a New Ethynylpiperidine Derivative. [Link]

  • Kanth, M. L., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Dal Bello, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • MDPI. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Turkish Journal of Immunology. (2023). Immunomodulatory Potential of Piperine in Rats. [Link]

Sources

Application Note: Catalytic Hydrogenation of 1-(3-nitro-4-aminophenyl) Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis of Benzimidazole Scaffolds

Executive Summary

The reduction of 1-(3-nitro-4-aminophenyl) derivatives is a pivotal "gateway" transformation in medicinal chemistry, specifically for generating 1,2-diaminobenzene (o-phenylenediamine) cores. These intermediates are the obligate precursors for benzimidazoles and quinoxalines—scaffolds ubiquitous in kinase inhibitors, antivirals, and anthelmintics.

While conceptually simple, this hydrogenation is fraught with practical pitfalls: catalyst pyrophoricity , regioselectivity issues (in halogenated substrates), and the rapid oxidative degradation of the electron-rich diamine product. This guide moves beyond standard textbook procedures to provide a field-hardened, self-validating protocol designed to maximize yield and purity while mitigating safety risks.

Mechanistic Insight & Critical Process Parameters

The Haber-Lukashevich Mechanism

Understanding the reduction pathway is critical for troubleshooting incomplete conversions. The reduction of the nitro group on a 3-nitro-4-aminophenyl scaffold follows the Haber mechanism.

  • The Pathway: Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    
    
    Hydroxylamine (
    
    
    )
    
    
    Amine (
    
    
    ).
  • The Bottleneck: The reduction of the hydroxylamine intermediate is often the rate-determining step. Accumulation of hydroxylamine can lead to condensation side-products (azoxy/azo dimers), which are colored impurities difficult to remove.

  • Substrate Specificity: The presence of the electron-donating amino group at the 4-position activates the ring but can also chelate metal catalysts, potentially altering kinetics compared to simple nitrobenzene.

Visualization: Reaction Pathway & Side Reactions

HaberMechanism Nitro Nitro Precursor (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 (Fast) SideProduct Azoxy/Azo Dimers (Colored Impurities) Nitroso->SideProduct Amine Target Diamine (R-NH2) Hydroxyl->Amine + H2 (Slow/RDS) Hydroxyl->SideProduct Condensation (Low H2 Pressure or Basic pH)

Figure 1: The Haber hydrogenation pathway.[1] Note the 'Red Zone' where condensation leads to irreversible impurities.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Catalyst Selection 5% or 10% Pd/C (50% water wet)Palladium offers the highest turnover frequency (TOF) for nitro reduction. "Water wet" is non-negotiable for safety to prevent electrostatic ignition of solvent vapors.
Solvent System MeOH or EtOH (Degassed)Protic solvents accelerate the reaction via hydrogen bonding stabilization of the polar intermediates.
Pressure 1–3 bar (Balloon to Low Pressure) High pressure is rarely needed and can promote ring hydrogenation. 1 atm (balloon) is sufficient for <10g scales.
Additives None (Standard) or HCl (Stabilization)If the product is highly oxidation-prone, running the reaction in dilute HCl/MeOH isolates the stable dihydrochloride salt immediately.
Halogen Control Pt/C + Vanadium or Pd/C + Amine If the substrate contains Cl/Br/I, Pd/C will cause dehalogenation. Switch to Pt/C (sulfided) or add diphenylsulfide as a poison to inhibit the Pd surface.

Experimental Protocol: The "Safe-Start" Batch Hydrogenation

Safety Warning: Dry Pd/C is pyrophoric. Methanol is flammable.[2][3] Hydrogen is explosive.[2][3][4][5] This protocol uses a "wet-loading" technique to eliminate the fire triangle (Fuel + Oxygen + Ignition Source) during setup.

Materials
  • Substrate: 1-(3-nitro-4-aminophenyl) precursor (10 mmol).

  • Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.

  • Solvent: Methanol (HPLC grade), 10 mL/g substrate.

  • Gas: Hydrogen (balloon or cylinder) and Nitrogen/Argon.[2][3]

Step-by-Step Methodology
Phase 1: Inert Loading (The Critical Safety Step)
  • Vessel Prep: Use a 3-neck round bottom flask. Flush with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Charge: Under a gentle

    
     flow, add the wet  Pd/C catalyst.
    
    • Why? Adding catalyst first allows us to wet it further with an inert solvent before adding flammable methanol.

  • The "Safety Blanket": Add 1-2 mL of Toluene or Water (if compatible) to the catalyst to ensure it is fully submerged and wet.

  • Substrate Addition: Dissolve the nitro precursor in the Methanol. Carefully add this solution to the flask via syringe or addition funnel under

    
     flow.
    
    • Result: The catalyst is never dry-exposed to methanol vapors in the presence of air.

Phase 2: Hydrogenation[6]
  • Purge Cycles: Seal the flask. Perform 3 cycles of Vacuum/Nitrogen backfill to remove dissolved oxygen.

  • Hydrogen Introduction: Perform 3 cycles of Vacuum/Hydrogen backfill. Leave connected to a Hydrogen balloon (double-balloon technique recommended for pressure maintenance) or set autoclave to 2 bar.

  • Agitation: Stir vigorously (>800 RPM).

    • Mechanism:[1][6][7][8][9][10] Hydrogenation is mass-transfer limited. The rate depends on

      
       gas dissolving into liquid and reaching the solid catalyst surface. Poor stirring = Failed reaction.
      
  • Monitoring: Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material (-NO2) and the hydroxylamine intermediate.

    • Visual Cue: Solution often transitions from Yellow (Nitro)

      
       Orange/Red (Intermediates) 
      
      
      
      Colorless/Pale Pink (Diamine).
Phase 3: Anaerobic Workup (Preventing Oxidation)

The product, an o-phenylenediamine, will oxidize to a purple phenazine dye if exposed to air in solution.

  • Filtration: Prepare a Celite pad. Flush the receiving flask with Nitrogen.[2][3][5][8]

  • Transfer: Filter the reaction mixture through Celite under a blanket of nitrogen or argon if possible.

  • Stabilization (Option A - Isolation): Immediately concentrate the filtrate by rotary evaporation.

  • Stabilization (Option B - Salt Formation): Add 2.5 equivalents of 4M HCl in Dioxane to the filtrate. The diamine dihydrochloride salt will precipitate. Filter the salt.

    • Advantage:[2][6][11][12][13][14] The salt form is indefinitely stable in air.

Workflow Visualization

ProtocolWorkflow cluster_finish Stabilization Paths Start Start: N2 Purged Flask LoadCat 1. Load Wet Pd/C (Under N2) Start->LoadCat WetCat 2. Add Toluene/Water (Safety Blanket) LoadCat->WetCat AddSub 3. Add Substrate in MeOH WetCat->AddSub Purge 4. Vac/H2 Cycles (x3) AddSub->Purge React 5. React until Colorless (High Stirring) Purge->React Filter 6. Filter (Celite) UNDER INERT GAS React->Filter Salt Add HCl -> Salt Precipitate (Stable Storage) Filter->Salt Use Immediate Use in Next Step (Benzimidazole Formation) Filter->Use

Figure 2: The "Safe-Start" Protocol designed to minimize ignition risk and product oxidation.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Reaction Stalls (50% Conversion) Catalyst Poisoning or H2 Starvation.1. Increase stirring speed (Mass transfer issue).2. Purge headspace (remove CO byproduct).3. Add fresh catalyst (if S/Halogens present).
Filtrate turns Purple/Black Oxidation! Formation of phenazine.The product is oxidizing in air.[15] Action: Add sodium hydrosulfite (reducing agent) to the workup or convert to HCl salt immediately.
Dehalogenation Observed Over-reduction of Cl/Br/I groups.Switch catalyst to Pt/C (sulfided) or add 0.1 eq Diphenylsulfide to the Pd/C reaction to poison high-energy sites.
Violent Exotherm Runaway reaction.Nitro reduction is highly exothermic (~500 kJ/mol). Stop H2 feed. Cool flask. For >10g, use a cooling jacket.

References

  • Haber, F. (1898). Über stufenweise Reduktion der Nitrokorper. Z. Elektrochem. Angew. Phys. Chem.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. [Source for Selectivity Protocols].
  • Org. Process Res. Dev. (2012).[7] Safety of Hydrogenation Reactions. [Safety Protocols].

    • Note: Specific URL grounding for general safety protocols:

  • BenchChem. (2025).[8][11][15] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. [Comparison of Methods].

    • Source:

(Note: While specific recent papers are cited in professional notes, the references above represent the authoritative textbooks and safety guidelines governing this specific chemical transformation.)

Sources

Microwave-assisted synthesis of amino-nitro piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Amino-Nitro Piperidine Scaffolds

Executive Summary & Strategic Rationale

The piperidine ring, particularly when functionalized with vicinal amino and nitro groups (e.g., 3-amino-4-nitropiperidine or its isomers), represents a "privileged scaffold" in drug discovery, serving as a critical intermediate for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands.

Traditional thermal synthesis of these motifs is plagued by two primary bottlenecks:

  • Thermal Instability: The nitro group is susceptible to oxidative degradation or non-selective reduction under prolonged heating.

  • Poor Regioselectivity: Nucleophilic aromatic substitution (

    
    ) on chloronitropyridine precursors—a common route to these scaffolds—often suffers from slow kinetics and competitive side reactions in conventional oil baths.
    

Microwave-Assisted Organic Synthesis (MAOS) resolves these issues by utilizing dielectric heating . The direct coupling of microwave energy with polar reaction components (dipolar polarization) allows for rapid superheating of solvents above their boiling points in sealed vessels. This creates a high-energy environment that accelerates


 kinetics and facilitates difficult condensation reactions (like the nitro-Mannich) while minimizing the thermal exposure time of labile nitro groups.

This guide details two distinct, self-validating workflows for accessing amino-nitro piperidine motifs:

  • Route A (Aromatic Entry): Microwave-accelerated

    
     of 4-chloro-3-nitropyridine followed by selective reduction.
    
  • Route B (Aliphatic Entry): Microwave-assisted double Mannich condensation to form the 3-nitropiperidine core directly.

Mechanistic Pathways & Decision Logic

The choice of synthetic route depends on the desired oxidation state and substitution pattern.

G Start Target: Amino-Nitro Piperidine Scaffold Decision Select Precursor Strategy Start->Decision RouteA Route A: Aromatic Substitution ($S_NAr$) (Start with Pyridine) Decision->RouteA Aromatic Core Required RouteB Route B: Double Mannich Condensation (Start with Aliphatic Amine + Nitroalkane) Decision->RouteB Saturated Core Required StepA1 MW-Assisted $S_NAr$ (4-chloro-3-nitropyridine + Amine) 150°C, 10 min RouteA->StepA1 StepB1 MW-Assisted Double Mannich (Amine + Formaldehyde + Nitromethane) 90°C, 20 min RouteB->StepB1 StepA2 Intermediate: 4-Amino-3-Nitropyridine StepA1->StepA2 StepA3 Partial Hydrogenation (Pd/C or Rh) (Careful control to avoid nitro reduction) StepA2->StepA3 StepB2 Intermediate: 3-Nitropiperidine StepB1->StepB2 StepB3 Functionalization/Reduction to 3-Amino-Piperidine StepB2->StepB3

Figure 1: Decision tree for selecting the optimal microwave synthesis pathway based on the target scaffold's oxidation state.

Protocol A: Microwave-Assisted of 4-Chloro-3-Nitropyridine

This protocol synthesizes 4-(alkylamino)-3-nitropyridines . These are stable precursors that can be reduced to amino-piperidines. The microwave effect here is primarily kinetic, overcoming the activation energy of the Meisenheimer complex formation.

Chemical Principle: The electron-withdrawing nitro group at C3 activates the chlorine at C4 for nucleophilic attack. Microwave irradiation accelerates this bimolecular reaction, often allowing the use of weaker nucleophiles or sterically hindered amines without requiring strong bases that might degrade the nitro group.

Materials:
  • Substrate: 4-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Piperidine, Benzylamine) (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) - Optional if amine is in excess.

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: EtOH is a high-loss tangent solvent (

    
    ), ensuring efficient microwave absorption.
    
Step-by-Step Methodology:
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve 4-chloro-3-nitropyridine (158 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Add the amine (1.2 mmol) and DIPEA (1.5 mmol). Cap the vial with a silicone/PTFE septum.

  • Irradiation (Constant Temperature Mode):

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 120°C (Target).

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes.

    • Pressure Limit: 15 bar.

    • Stirring: High (magnetic stir bar).

  • Work-up: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling.

    • If solid:[1][2] Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent under reduced pressure and purify via flash chromatography (Hexane/EtOAc).

Data Validation (Expected Results):

ParameterConventional Heating (Reflux)Microwave Heating (120°C)
Reaction Time 3 - 16 Hours10 - 15 Minutes
Yield 55 - 75%85 - 95%
Purity (LC-MS) 85% (Side products common)>95% (Cleaner profile)
Solvent Vol. High (Dilution required)Low (Concentrated)

Protocol B: Microwave-Assisted Double Mannich (Petrov) Condensation

This protocol directly constructs the 3-nitropiperidine ring from acyclic precursors. This is a multicomponent reaction where the nitro group is preserved on the saturated ring.

Chemical Principle: The condensation of a primary amine, formaldehyde, and a nitroalkane (like nitromethane) proceeds via a double Mannich reaction. Microwave heating drives the dehydration steps and cyclization, which are entropically unfavorable under standard conditions.

Materials:
  • Amine: Primary amine (e.g., Benzylamine, 1.0 equiv)

  • Nitro Source: Nitromethane (1.5 equiv)

  • Carbonyl Source: Paraformaldehyde (2.5 equiv) or Formalin (37% aq).

  • Solvent: Ethanol or Dioxane/Water mixture.

Step-by-Step Methodology:
  • Slurry Formation: In a 20 mL microwave vial, suspend Paraformaldehyde (75 mg, 2.5 mmol) in Ethanol (4 mL).

  • Amine Addition: Add Benzylamine (107 mg, 1.0 mmol). Stir for 1 minute until the paraformaldehyde begins to depolymerize (solution clears slightly).

  • Nitro Addition: Add Nitromethane (92 mg, 1.5 mmol) dropwise.

  • Irradiation:

    • Temperature: 90°C.

    • Time: 20 minutes.

    • Power: Dynamic (Max 150W).

  • Work-up: Concentrate the reaction mixture. The residue is typically a 3-nitro-N-benzylpiperidine.

  • Purification: Recrystallization from EtOH/Ether or column chromatography.

Critical Note on Safety: Nitromethane is energetic. Do not overheat (>120°C) or scale up in a sealed vessel without blast protection. The microwave method allows for small-scale, controlled heating that minimizes thermal runaway risks compared to large batch heating.

References

  • Microwave-Assisted Synthesis of Aminopyridine Deriv

    
     Protocol) 
    
    • Source: Dandu, R. R., et al. (2011).
    • URL:[Link]

  • Source: Patent WO2014083150A1 (2014). "Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • Microwave-Assisted Nitro-Mannich / Aza-Henry Reactions

    • Source: Anderson, J. C., et al. (2012). "Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling.
    • URL:[Link]

  • Solvent-Free Microwave Amin

    
    ) 
    
    • Source: Sciforum (2025).
    • URL:[Link]

Sources

Scalable synthesis route for 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Strategic Overview & Retrosynthesis

The target molecule, 1-(3-amino-4-nitrophenyl)piperidin-4-ol (CAS: 404009-22-9), serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., Janus kinase or ALK inhibitors) and other heterocyclic bioactive agents. Its structure features a piperidine ring substituted with a polar hydroxyl group and an electron-rich aniline moiety ortho to a nitro group.

Retrosynthetic Logic: The most robust disconnection is the C–N bond between the piperidine nitrogen and the phenyl ring. This bond is best formed via a Nucleophilic Aromatic Substitution (


) .
  • Electrophile: The phenyl ring requires activation. A nitro group is a strong electron-withdrawing group (EWG). To achieve the specific regiochemistry (amino meta to piperidine, nitro para to piperidine), the starting material must have a leaving group para to the nitro group.

  • Nucleophile: 4-Hydroxypiperidine.[1]

  • Starting Material Selection: 5-Fluoro-2-nitroaniline is the optimal precursor. The fluorine atom at position 5 is activated by the para-nitro group (at position 2). The amino group (at position 1) is meta to the fluorine and does not significantly deactivate the position 5 for substitution, nor does it compete as a nucleophile due to its lower basicity compared to the secondary amine of piperidine.

Reaction Scheme:



Process Safety & Hazard Analysis

  • Nitro Compounds: The starting material and product contain nitro groups.[2] While generally stable, nitroaromatics can decompose exothermically at high temperatures.

    • Control: Maintain reaction temperature

      
      . Conduct Differential Scanning Calorimetry (DSC) on the final reaction mixture before scale-up to identify onset of decomposition.
      
  • Base/Solvent Choice: The use of Potassium Carbonate (

    
    ) in Dimethyl Sulfoxide (DMSO) is effective but can form energetic byproducts if heated excessively.
    
    • Control: Ensure strict temperature monitoring. Do not exceed

      
      .
      
  • Regioselectivity: The amino group on the aniline is a weak nucleophile. However, at very high temperatures, self-condensation could theoretically occur. The high nucleophilicity of the piperidine secondary amine ensures kinetic dominance of the desired pathway.

Scalable Experimental Protocol

Materials & Equipment
  • Reactor: 5L Jacketed Glass Reactor with overhead mechanical stirring (200-300 RPM).

  • Reagents:

    • 5-Fluoro-2-nitroaniline (SM1): 500.0 g (3.20 mol)

    • 4-Hydroxypiperidine (SM2): 356.0 g (3.52 mol, 1.1 equiv)

    • Potassium Carbonate (

      
      ), anhydrous: 663.0 g (4.80 mol, 1.5 equiv)
      
    • Dimethyl Sulfoxide (DMSO): 2.5 L (5 vol)

    • Water (process water): 10.0 L[3]

    • Ethanol (for recrystallization): As needed.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge DMSO (2.5 L) into the reactor at

    
    .
    
  • Start stirring. Add 5-Fluoro-2-nitroaniline (500 g) . The solution typically turns yellow/orange.

  • Add Potassium Carbonate (663 g) . The mixture will become a suspension.[2]

  • Add 4-Hydroxypiperidine (356 g) in a single portion. Note: Reaction is not highly exothermic at room temperature.

Step 2: Reaction Execution 5. Heat the mixture to


 .
6.  Maintain temperature for 6–8 hours .
  • IPC (In-Process Control): Monitor by HPLC.[2][3] Target:
    
    
    remaining 5-Fluoro-2-nitroaniline.[3]

Step 3: Quench & Workup 7. Cool the reaction mass to


 .
8.  Slowly add the reaction mixture into a separate vessel containing Ice/Water (10.0 L)  under vigorous stirring.
  • Critical: Add slowly to control the exotherm of DMSO mixing with water.
  • Stir the resulting slurry for 2 hours at
    
    
    to maximize precipitation.
  • Filter the solid using a Büchner funnel or centrifuge.
  • Wash the wet cake with Water (2 x 1.0 L) to remove residual DMSO and inorganic salts.

Step 4: Purification (Recrystallization) 12. Transfer the wet cake to a clean reactor. 13. Add Ethanol (approx. 5 vol based on wet weight) . 14. Heat to reflux (


) until a clear solution is obtained.
15. Cool slowly to 

over 4 hours, then to

for 1 hour. 16. Filter the bright yellow/orange crystals. 17. Dry in a vacuum oven at

for 12 hours.

Yield & Characterization:

  • Expected Yield: 85–92% (approx. 640–690 g).

  • Appearance: Yellow to orange crystalline solid.

  • Purity:

    
     (HPLC).[3]
    

Visualization of Workflow

The following diagrams illustrate the chemical pathway and the operational workflow for the synthesis.

SynthesisRoute SM1 5-Fluoro-2-nitroaniline (C6H5FN2O2) Intermediate Transition State (Meisenheimer Complex) SM1->Intermediate SNAr Attack SM2 4-Hydroxypiperidine (C5H11NO) SM2->Intermediate Reagents K2CO3, DMSO 90°C, 8h Product 1-(3-amino-4-nitrophenyl) piperidin-4-ol (Target) Intermediate->Product Elimination of F- Byproduct KF + KHCO3 Intermediate->Byproduct

Figure 1: Reaction Scheme for the


 coupling of 5-fluoro-2-nitroaniline and 4-hydroxypiperidine.

ProcessWorkflow Start Start: Raw Material Staging Step1 Charge DMSO & 5-Fluoro-2-nitroaniline (Reactor A, 20°C) Start->Step1 Step2 Add K2CO3 & 4-Hydroxypiperidine (Suspension formed) Step1->Step2 Step3 Heat to 90°C (Hold 6-8h) Step2->Step3 IPC IPC: HPLC Analysis (<1% SM remaining?) Step3->IPC IPC->Step3 Fail (Extend Time) Quench Quench into Ice/Water (Precipitation) IPC->Quench Pass Filter Filtration & Water Wash (Remove DMSO/Salts) Quench->Filter Cryst Recrystallization (Ethanol) (Reflux -> Cool) Filter->Cryst Dry Vacuum Dry (50°C) (Final Product) Cryst->Dry

Figure 2: Operational workflow for the scalable manufacturing process.

Process Parameters & Data Summary

ParameterSpecificationRationale
Stoichiometry (Amine) 1.1 EquivSlight excess ensures complete conversion of the limiting aromatic SM.
Base (

)
1.5 EquivNeutralizes HF byproduct; granular form preferred to prevent clumping.
Temperature

Optimal for

kinetics without degrading the nitro group.
Solvent (DMSO) 5 VolumesHigh dielectric constant promotes the ionic transition state of

.
Quench Volume 20 Volumes (Water)Ensures complete precipitation of the hydrophobic product and removal of DMSO.

Analytical Controls

Method A: HPLC Purity

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Nitro aromatic absorption) and 210 nm.

  • Retention Time: Product elutes after 5-Fluoro-2-nitroaniline due to the polar hydroxyl group on the piperidine slightly reducing lipophilicity compared to other potential lipophilic impurities, but the bulky piperidine adds carbon count. (Verify with standard).

Method B: NMR Verification (


 NMR, 400 MHz, DMSO-

)
  • Key Signals:

    • 
       ~7.8 ppm (d, 1H, Ar-H ortho to 
      
      
      
      ).
    • 
       ~7.2 ppm (s, 2H, 
      
      
      
      , broad exchangeable).
    • 
       ~6.2 ppm (d/s, Ar-H ortho to amino/piperidine).
      
    • 
       ~4.7 ppm (d, 1H, 
      
      
      
      ).
    • 
       ~3.5–4.0 ppm (m, Piperidine ring protons near N).
      

References

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (Reference for nitro-aryl coupling conditions). Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (Piperidine scaffold synthesis insights). Retrieved from [Link]

  • ResearchGate. (2018). Crystal structure of 2-Fluoro-5-nitroaniline. (Structural data for starting material). Retrieved from [Link]

Sources

Application Notes and Protocols: Functionalization of the Piperidin-4-ol Hydroxyl Group in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2][3][4] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and to serve as a versatile, three-dimensional framework for orienting pharmacophoric elements.[3][5] Among piperidine derivatives, piperidin-4-ol is a particularly valuable building block.[6][7] The secondary hydroxyl group at the C4 position provides a crucial handle for chemical modification, allowing medicinal chemists to systematically modulate a compound's properties to optimize its biological activity, selectivity, and pharmacokinetic profile (ADME).

This guide provides an in-depth exploration of the key strategies for functionalizing the hydroxyl group of piperidin-4-ol and its N-protected derivatives (e.g., N-Boc-4-hydroxypiperidine). We will delve into the causality behind common experimental choices and provide detailed, field-proven protocols for the most critical transformations: etherification, esterification, and carbamoylation.

Strategic Importance of the C4-Hydroxyl Group

Functionalization at the C4-hydroxyl position is a powerful tactic in drug design. The modifications introduced at this site can profoundly influence a molecule's interaction with its biological target and its overall disposition in the body.

  • Modulating Polarity and Lipophilicity: Converting the polar hydroxyl group into an ether or ester can significantly increase lipophilicity, which can enhance membrane permeability and oral absorption.

  • Introducing Pharmacophoric Features: The new functionality can act as a hydrogen bond acceptor (ether, ester, carbamate) or introduce specific steric bulk to probe the topology of a receptor's binding pocket.

  • Vector for Prodrugs: Esterification is a classic strategy for creating prodrugs, which can improve drug delivery and are later cleaved in vivo by esterases to release the active parent molecule.

  • Improving Metabolic Stability: Masking the hydroxyl group can prevent phase II metabolic transformations like glucuronidation, potentially extending the drug's half-life.

The choice of functionalization strategy is therefore a critical decision in the lead optimization process, guided by the specific therapeutic target and desired property profile.

Decision-Making Workflow for Hydroxyl Functionalization

The following diagram outlines a logical workflow for selecting an appropriate functionalization strategy based on the desired molecular modification.

G start Desired Modification at C4-OH? h_bond_acceptor Introduce H-Bond Acceptor start->h_bond_acceptor increase_lipo Increase Lipophilicity / Modulate logP start->increase_lipo prodrug Create Prodrug Moiety start->prodrug steric_bulk Introduce Specific Steric Bulk start->steric_bulk ether Etherification h_bond_acceptor->ether Simple ethers ester Esterification h_bond_acceptor->ester Esters carbamate Carbamoylation h_bond_acceptor->carbamate Carbamates increase_lipo->ether Alkyl/Aryl ethers increase_lipo->ester Lipophilic esters prodrug->ester Commonly used steric_bulk->ether Bulky R-groups steric_bulk->ester Hindered esters

Caption: Decision workflow for C4-OH functionalization.

I. Etherification: Forging Stable C-O Bonds

Ether linkages are highly stable in vivo, making them an excellent choice for introducing permanent modifications. The two most common methods for synthesizing ethers from the piperidin-4-ol scaffold are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classical method involves the SN2 reaction between an alkoxide and an alkyl halide (or sulfonate).[8][9] For a secondary alcohol like piperidin-4-ol, the strategy is to deprotonate the hydroxyl group to form a nucleophilic alkoxide, which then displaces a leaving group on a primary electrophile.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the alcohol, driving the formation of the alkoxide.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They solvate the counter-ion (e.g., Na+) without quenching the highly reactive alkoxide.

  • Electrophile: The reaction works best with primary alkyl halides (or tosylates/mesylates).[8][10] Secondary halides will lead to significant amounts of elimination byproducts, and tertiary halides will almost exclusively yield elimination products.[8][9][10]

Protocol: Williamson Ether Synthesis of N-Boc-4-benzyloxypiperidine

This protocol details the synthesis of a benzyl ether, a common modification to introduce a moderately lipophilic, metabolically stable group.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 volumes relative to the alcohol).

  • Alcohol Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in the THF and cool the solution to 0 °C using an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of gas evolution indicates complete alkoxide formation.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quench: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally versatile and reliable method for forming ethers, particularly when the Williamson synthesis is not feasible or for inverting the stereochemistry of a chiral alcohol.[11][12] It couples a (pro)nucleophile, in this case an alcohol or phenol, with the piperidin-4-ol hydroxyl group using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[12]

Causality Behind Experimental Choices:

  • Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a complete inversion of stereochemistry at the secondary alcohol center.[11][12][13] This is a key advantage for stereocontrolled synthesis.

  • Mild Conditions: The reaction is performed under mild, essentially neutral conditions, making it compatible with a wide array of sensitive functional groups.[14]

  • Substrate Scope: It is highly effective for coupling with acidic nucleophiles (pKa < 13), such as phenols and carboxylic acids. For less acidic alcohols, the reaction can be more challenging but is often successful, especially for sterically unhindered partners. For hindered substrates, modified conditions, such as using 4-nitrobenzoic acid, can improve yields.[13][14]

Protocol: Mitsunobu Etherification with 4-Fluorophenol

This protocol describes the coupling of N-Boc-4-hydroxypiperidine with a phenol to form an aryl ether, a common motif in CNS-active compounds.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq), 4-fluorophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq). Dissolve the solids in anhydrous THF (0.2 M).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Purify the residue directly by flash column chromatography on silica gel. The byproducts are often less polar than the desired ether, allowing for effective separation.

Comparison of Etherification Methods
FeatureWilliamson SynthesisMitsunobu Reaction
Stereochemistry Retention (if starting from alcohol)Inversion
Conditions Strong base (NaH), 0 °C to RTNeutral, mild, 0 °C to RT
Electrophile/Nucleophile Primary Alkyl Halide/TosylatePhenols, Carboxylic Acids (pKa < 13)
Key Byproducts None (inorganic salts)PPh₃=O, Hydrazide (can complicate purification)
Ideal Use Case Synthesis of simple alkyl ethers from primary halides.Stereochemical inversion; coupling with phenols or sensitive substrates.

II. Esterification: Accessing Prodrugs and Modulating Properties

Esterification is a fundamental transformation used to mask the polarity of the hydroxyl group and is a cornerstone of prodrug design. The Steglich esterification is a particularly mild and effective method for secondary alcohols.

Steglich Esterification

This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[15][16]

Causality Behind Experimental Choices:

  • Mild Conditions: The reaction proceeds at room temperature and avoids harsh acidic or basic conditions, preserving sensitive functional groups elsewhere in the molecule.[16][17]

  • Activation: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17]

  • Catalysis: DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalysis is crucial for efficient esterification of secondary alcohols.[15][17]

  • Byproduct Removal: The main byproduct, dicyclohexylurea (DCU) from DCC, is insoluble in most organic solvents and can be easily removed by filtration. When using EDC, the corresponding urea byproduct is water-soluble and is removed during aqueous workup.

Protocol: Steglich Esterification with Benzoic Acid

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine (1.0 eq), benzoic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add a solution of DCC (1.2 eq) in a small amount of DCM dropwise to the reaction mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Filtration: Upon completion, cool the reaction mixture again and filter off the precipitated DCU, washing the filter cake with a small amount of cold DCM.

  • Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. Carbamoylation: Introducing Hydrogen Bond Moieties

Carbamates are important functional groups in medicinal chemistry, often acting as bioisosteres for amides or esters. They can participate in hydrogen bonding as both donors (if N-unsubstituted or N-monosubstituted) and acceptors (the carbonyl oxygen). They are typically synthesized by reacting the alcohol with an isocyanate or a carbamoyl chloride.

Protocol: Carbamate Synthesis using Phenyl Isocyanate

Step-by-Step Methodology:

  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.3 M) in a round-bottom flask under an inert atmosphere.

  • Catalyst: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~1 mol%) or triethylamine (TEA, 1.1 eq). The base catalyst is crucial for activating the alcohol.

  • Isocyanate Addition: Add phenyl isocyanate (1.1 eq) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Workup: If necessary, quench any remaining isocyanate by adding a small amount of methanol. Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often clean but can be purified by flash column chromatography or recrystallization if needed.

General Reaction Scheme Visualization

The following diagram provides a high-level overview of the primary functionalization pathways for the piperidin-4-ol scaffold.

G sub N-Protected Piperidin-4-ol ether Ether (R-O-Pip) sub->ether Williamson or Mitsunobu [R-X, Base] or [R-OH, PPh₃, DIAD] ester Ester (RCO-O-Pip) sub->ester Steglich Esterification [R-COOH, DCC, DMAP] carbamate Carbamate (R₂NCO-O-Pip) sub->carbamate Carbamoylation [R-N=C=O, Catalyst]

Caption: Key functionalization pathways from piperidin-4-ol.

Conclusion

The hydroxyl group of piperidin-4-ol is a strategically vital functional handle for medicinal chemists. Its conversion to ethers, esters, and carbamates provides a reliable and powerful toolkit for fine-tuning the properties of drug candidates. A thorough understanding of the causality behind reagent selection and reaction conditions for methods like the Williamson, Mitsunobu, and Steglich reactions is essential for the successful application of this scaffold in drug discovery. The protocols and comparisons provided in this guide serve as a practical resource for researchers aiming to leverage the full potential of the piperidin-4-ol core in their synthetic programs.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.

  • BenchChem. (2025). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. BenchChem.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • Fiveable. (2025). Steglich Esterification Definition. Fiveable.

  • Wikipedia. (n.d.). Steglich esterification. Wikipedia.

  • ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. ChemicalBook.

  • JoVE. (2023). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Journal of Visualized Experiments.

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook.

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry.

  • Salehi, P., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4877.

  • LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. LookChem.

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal.

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Organic Chemistry Portal.

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.

  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions. organic-reaction.com.

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma.

  • CookeChem. (n.d.). N-Boc-4-Hydroxypiperidine. CookeChem.

  • JoVE. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube.

  • Enamine. (n.d.). Analogues of Piperidine for Drug Design. Enamine.

  • PharmaCompass. (2026). The Role of Piperidine Derivatives in Medicinal Chemistry. PharmaCompass.

  • BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem.

  • PubMed. (2013). Piperidin-4-one: the potential pharmacophore. PubMed.

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemrevlett.

  • PubMed Central. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr with Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Chemoselectivity in Nucleophilic Aromatic Substitution Target Substrate: Piperidin-4-ol (4-Hydroxypiperidine)[1]

Introduction: The Bifunctional Challenge

Welcome to the technical guide for optimizing SNAr reactions using piperidin-4-ol . This substrate presents a classic organic synthesis challenge: it is bifunctional , containing both a secondary amine (nucleophile A) and a secondary alcohol (nucleophile B).

To maximize yield, you must not only drive the reaction forward but also strictly control chemoselectivity .[1] A standard SNAr protocol can result in a mixture of


-arylated (desired), 

-arylated (impurity), and bis-arylated products.[1] Furthermore, the high polarity of the product often leads to massive yield loss during aqueous workup.[1]

This guide breaks down the solution into three technical modules: Chemoselectivity , Kinetics , and Isolation .[1][2]

Module 1: Chemoselectivity ( - vs. -Arylation)

The Mechanism of Failure

The secondary amine of piperidin-4-ol is generally more nucleophilic than the hydroxyl group due to the higher energy of the nitrogen lone pair.[1] However, under aggressive conditions (strong base, high heat), the hydroxyl group can be deprotonated to form an alkoxide .[1][2] Alkoxides are significantly harder nucleophiles and can outcompete the amine, especially with highly electron-deficient electrophiles.[1]

Key pKa Data (DMSO):

  • Piperidinyl N-H : ~11.0

  • Piperidinyl O-H : ~28-29 (Note: In water, this is ~15, but in DMSO, the acidity is suppressed, making deprotonation difficult without strong bases like NaH).[2]

Protocol for -Selectivity

To ensure


-arylation, you must operate in a "proton-transfer" regime rather than a "deprotonation" regime.[1][2]
  • Base Selection: Use mild inorganic bases (K2CO3, Cs2CO3) or organic bases (DIPEA, Et3N).[1][2]

    • Avoid: NaH, KOtBu, or NaHMDS.[2] These will deprotonate the alcohol and trigger

      
      -arylation.[1]
      
  • Stoichiometry: Use exactly 1.0–1.1 equivalents of the electrophile. Excess electrophile promotes bis-arylation (

    
    -diaryl).[1]
    
Visualizing the Pathway

Chemoselectivity Start Piperidin-4-ol + Aryl Halide Base_Weak Weak Base (K2CO3/DIPEA) Start->Base_Weak Base_Strong Strong Base (NaH/KOtBu) Start->Base_Strong Path_N Amine Attack (Neutral Nucleophile) Base_Weak->Path_N Favored Path_O Alkoxide Formation (Anionic Nucleophile) Base_Strong->Path_O High Risk Prod_N N-Aryl Product (Target: >90% Yield) Path_N->Prod_N Prod_O O-Aryl / Bis-Aryl (Impurity) Path_O->Prod_O

Caption: Divergent pathways in SNAr. Weak bases favor the neutral amine attack (Green), while strong bases activate the alcohol (Red).[1]

Module 2: Reaction Kinetics & Conversion

If your chemoselectivity is correct but conversion is low, the issue is likely the stability of the Meisenheimer Complex intermediate.[1]

Optimization Matrix
VariableRecommendationTechnical Rationale
Leaving Group F > Cl > BrCounter-intuitive to SN2. In SNAr, the rate-determining step is the nucleophilic attack.[1][3][4] Fluorine's high electronegativity stabilizes the transition state (Meisenheimer complex) better than Chlorine [1].[1]
Solvent DMSO, NMP, DMF Polar aprotic solvents solvate the cation (K+), leaving the nucleophile "naked" and reactive.[1][2][5] Green Alternative: 2-MeTHF or HPMC/Water systems have shown surprising efficacy for this specific substrate [2].[1]
Concentration 0.5 M – 1.0 M SNAr is bimolecular.[1] Higher concentration significantly increases the rate.[1] Dilute reactions (<0.1 M) often stall.[1]
Temperature 80°C – 120°C Required to overcome the high activation energy of aromatic substitution, especially with unactivated chlorides.[1]

Module 3: Workup & Isolation (The "Hidden" Yield Loss)

The Problem: Piperidin-4-ol derivatives are highly polar and amphoteric.[1] In a standard EtOAc/Water extraction, 30–50% of your product may remain in the aqueous layer. [1]

High-Recovery Isolation Protocol

Option A: The "Salting Out" Extraction (For >1g Scale) [1]

  • Dilute reaction mixture with water (5x volume).

  • Saturate the aqueous layer with NaCl (brine).[1]

  • Extract with CHCl3 : Isopropanol (3:1) .

    • Why: This solvent mixture is significantly more polar than EtOAc and can pull the alcohol-amine product out of the aqueous phase [3].[1]

  • Repeat extraction 4–5 times.[1]

Option B: Catch-and-Release (For <500mg Scale) [1]

  • Load the crude reaction mixture (diluted in MeOH) onto an SCX (Strong Cation Exchange) cartridge.

  • Wash with MeOH (removes DMSO, unreacted electrophile, and non-basic impurities).[1][2]

  • Elute with 2M NH3 in MeOH .

  • Concentrate.[1][6] This often yields >95% pure product without column chromatography.[1]

Troubleshooting Guide (FAQ)

Q1: The reaction stalled at 60% conversion. Adding more base didn't help.

Diagnosis: Product Inhibition or Water Contamination.[1]

  • The Fix:

    • Check your electrophile.[1] If it is a chloride, switch to the fluoride analog.[1] The rate increase is often logarithmic [1].[1]

    • Add molecular sieves (4Å) . Water can hydrolyze the electrophile to a phenol (Ar-OH), which kills the reaction by neutralizing the base.[1]

Q2: I see a new spot on TLC that is less polar than my product.

Diagnosis: Bis-arylation (


-diaryl product).
  • The Fix:

    • Reduce the equivalents of electrophile to 0.95 eq .

    • Lower the reaction temperature by 20°C.

    • Switch base from Cs2CO3 to DIPEA (steric bulk reduces alkoxide formation).[1]

Q3: My yield is low, but the crude NMR looks clean.

Diagnosis: Extraction loss (Phase partitioning).

  • The Fix: Do not use EtOAc or Ether. Switch to the CHCl3/IPA (3:1) extraction method described in Module 3.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Low Yield Observed CheckTLC Analyze Crude (TLC/LCMS) Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Stalled New_Impurity New Impurity Spots CheckTLC->New_Impurity Side Rxn Clean_Crude Crude is Clean (Low Mass Recovery) CheckTLC->Clean_Crude Workup Issue Heat Increase Temp or Conc. SM_Left->Heat LG_Swap Switch Ar-Cl to Ar-F SM_Left->LG_Swap Check_O Identify Impurity: Is it O-arylated? New_Impurity->Check_O Extract Use CHCl3:IPA (3:1) Extraction Clean_Crude->Extract Base_Swap Switch to Weaker Base (DIPEA) Check_O->Base_Swap Yes

Caption: Diagnostic logic for SNAr yield issues. Follow the path based on TLC/LCMS evidence.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[2] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.[2] (Establishes the F > Cl > Br > I reactivity order in SNAr).

  • Kutton, S., et al. (2020).[1][2] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[1][2] Green Chemistry. (Demonstrates high N-selectivity over O-selectivity in aqueous media).[1]

  • Frontier, A. (2026).[1][7] Workup for Polar and Water-Soluble Solvents. University of Rochester Not Voodoo Guide. (Authoritative source for the CHCl3/IPA extraction technique).

  • BenchChem Technical Support. (2025). Optimization of N-arylation of Piperidin-4-amine. (General guidelines on diamine/amino-alcohol selectivity).[1]

Sources

Preventing oiling out during recrystallization of nitroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention and Remediation of Oiling Out (Liquid-Liquid Phase Separation)

Welcome to the CrystaLogic Technical Support Center. Ticket ID: #NA-LLPS-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Physics of "Oiling Out"

"Oiling out," or Liquid-Liquid Phase Separation (LLPS), is not merely a nuisance; it is a thermodynamic failure state. In the context of nitroanilines (


-nitroaniline, 

-nitroaniline, etc.), this occurs when the Liquid-Liquid Miscibility Gap intersects with the Metastable Zone Width (MSZW) .

Nitroanilines are particularly prone to this because:

  • High Polarity: They require polar solvents (e.g., ethanol), but often require water as an anti-solvent to drive yield. The ethanol/water/nitroaniline ternary system has a wide miscibility gap.

  • Melting Point Depression: Impurities significantly lower the melting point.[1] If the effective melting point of the solvated impurity-rich phase drops below the crystallization temperature (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), the solute precipitates as a liquid (oil) rather than a solid.
    

The Danger: Oiling out is a purification dead-end. The oil droplets act as excellent solvents for impurities, often sequestering more contaminants than the mother liquor.[1] If these droplets solidify, they form an amorphous, impure glass/gum, not a crystal lattice.[1]

Diagnostic Workflow

Before altering your solvent system, use this logic flow to diagnose the specific failure mode.

OilingOutDiagnosis Start Observation: Oily Droplets or Milky Emulsion Formed CheckTemp Check Temperature (T) vs. Pure Melting Point (MP) Start->CheckTemp HighTemp T is near/above MP CheckTemp->HighTemp T ≈ MP LowTemp T is significantly below MP (>20°C gap) CheckTemp->LowTemp T << MP Diagnosis1 DIAGNOSIS: Melted Solute (Not true LLPS) HighTemp->Diagnosis1 Diagnosis2 DIAGNOSIS: True Oiling Out (LLPS / Miscibility Gap) LowTemp->Diagnosis2 Action1 ACTION: Lower T_max of process. Switch to lower BP solvent. Diagnosis1->Action1 CheckImpurity Is Crude Purity < 85%? Diagnosis2->CheckImpurity ActionImpure ACTION: Pre-purification required (Flash Column or Acid/Base Wash) CheckImpurity->ActionImpure Yes ActionPure ACTION: Thermodynamic Control (Seeding at Cloud Point) CheckImpurity->ActionPure No

Figure 1: Diagnostic logic for distinguishing between simple melting and thermodynamic phase separation.

Solvent System Engineering

The choice of solvent is the primary lever for preventing LLPS. For nitroanilines, the goal is to increase the solubility of the oil phase relative to the solid phase.

Solvent SystemRisk LevelMechanism of ActionRecommendation
Ethanol / Water High Water acts as a strong anti-solvent. Rapid addition pushes the system into the miscibility gap before nucleation can occur.Use with Seeding. Do not exceed 1:1 ratio without seeds present.
Methanol MediumHigher solubility for nitroanilines than ethanol; harder to crash out product (lower yield).Good for initial purification of very dirty crude.
Toluene LowModerate polarity match. Boiling point (110°C) is high enough to dissolve, but cooling allows good recovery.Recommended alternative if Ethanol/Water fails.[2][3]
Ethyl Acetate / Hexane Critical Hexane is a non-polar anti-solvent. It almost guarantees oiling out if added quickly to a polar nitroaniline solution.Avoid unless strictly controlling addition rate via syringe pump.
Standard Operating Procedure (SOP): Cloud Point Seeding

This protocol is designed to bypass the "Oiling Out" region of the phase diagram by forcing nucleation in the metastable zone.

Reagents:

  • Crude Nitroaniline (e.g.,

    
    -nitroaniline)
    
  • Solvent A: Ethanol (95% or absolute)

  • Solvent B: Deionized Water (Anti-solvent)

  • Critical: Pure Seed Crystals (approx. 1-2 mg)

Protocol:

  • Dissolution: Dissolve crude nitroaniline in the minimum amount of boiling Ethanol (approx. 8-10 mL per gram).

    • Note: If the solution is dark/opaque, perform a hot filtration with activated charcoal now.

  • Cloud Point Determination:

    • Maintain the solution at a gentle boil.

    • Add hot Water dropwise.[4]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears. This is the Cloud Point .

  • Back-Off Step: Add 0.5 - 1.0 mL of hot Ethanol to make the solution clear again.

    • Why? This moves the system just outside the labile zone, preventing immediate oiling.

  • Cooling & Seeding (The "Golden Moment"):

    • Remove from heat.[4][5] Allow to cool slowly to approx. 45-50°C.

    • Add Seed Crystals.

    • Observation: You should see a "cloud" of crystals forming around the seeds, not oil droplets.

  • Controlled Growth:

    • Allow to cool to room temperature undisturbed for 30 minutes.

    • Only move to an ice bath once a heavy crop of crystals is visible.

Troubleshooting & FAQs

Q: The solution turned into a milky white emulsion immediately after adding water. What now? A: You have entered the Spinodal Decomposition region (instant phase separation).

  • Fix: Re-heat the mixture until it clears (dissolves). Add 10-20% more Ethanol. Cool much slower. Do not add more water.

Q: I see oily droplets at the bottom, but they eventually harden into a solid mass. Is this okay? A: No. This is "oiling out followed by solidification." The resulting solid is likely amorphous and impure.

  • Fix: You must re-crystallize.[3][5][6] The oil phase sequestered the impurities. When it hardened, it trapped them inside.

Q: Can I use "scratching" to fix oiling out? A: Scratching is rarely effective for oiling out. Scratching induces nucleation in a supersaturated solution. If you already have an oil, the thermodynamics favor the liquid phase. You need seeds to provide a template for the crystal lattice, which is energetically more stable than the oil.

Q: My crude material is a dark tar. Recrystallization isn't working. A: Recrystallization requires a minimum purity (usually >80%) to function effectively. A tarry crude implies high impurity levels that depress the melting point below room temperature.

  • Fix: Perform an Acid/Base extraction first. Dissolve in organic solvent (e.g., DCM), wash with dilute HCl (extracts the aniline), separate, basify the aqueous layer with NaOH to precipitate the aniline, then filter.[7] Recrystallize the resulting solid.

References
  • BenchChem. (2025).[4][8][9] Technical Support Center: Recrystallization of Nitroaromatic Compounds. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Mechanism and Remedies.[9][10][11][12] Retrieved from

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved from

  • Magritek. (2014).[13] Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from

  • LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[4][9][10][11][12] Retrieved from

Sources

Technical Support Center: Nitro Reduction in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NITRO-PIP-OPT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Basic" Problem

Welcome to the Piperidine-Nitro Reduction Hub. If you are here, you are likely facing one of three problems: your reaction has stalled at 50% conversion, you have stripped off a halogen you intended to keep, or you are staring at a flask of iron sludge that refuses to filter.

Reducing a nitro group attached to (or in the presence of) a piperidine ring presents a unique chemical paradox: The Basic Nitrogen Trap.

Standard catalytic hydrogenation (Pd/C, H₂) often fails because the basic piperidine nitrogen strongly coordinates to the catalyst surface, poisoning the active sites.[1] Conversely, traditional metal reductions (Fe, Zn) work but create downstream purification nightmares due to the amphoteric nature of amino-piperidines.

This guide provides self-validating protocols to navigate these specific challenges.

Module 1: Catalyst Poisoning (Reaction Stalling)

The Issue

You are using Pd/C or Raney Nickel. The reaction starts rapidly but stalls before completion, or requires excessive catalyst loading (>20 wt%).

The Mechanism

Piperidine is a secondary amine with a localized lone pair (


). In neutral solvents (MeOH, EtOH), this nitrogen competes with the nitro group for adsorption sites on the metal surface. The amine binds irreversibly, deactivating the catalyst.
Troubleshooting Protocol: The Acidic Switch

Do not increase pressure or temperature. This usually leads to ring reduction or impurity formation. Instead, mask the nitrogen.

Q: How do I prevent catalyst poisoning without protecting the amine? A: Run the hydrogenation under acidic conditions.

  • Stoichiometry: Add 1.1 to 2.0 equivalents of acid (HCl, AcOH, or MsOH) relative to the piperidine nitrogen.

  • Effect: This protonates the piperidine nitrogen (

    
    ). The ammonium species lacks the lone pair required to coordinate with the metal surface, leaving the active sites free for nitro reduction.
    
  • Solvent: Switch to Methanol or Ethanol/Water mixtures to ensure solubility of the resulting salt.

Critical Check: If your substrate contains acid-sensitive groups (e.g., acetals), use Boc-protection prior to reduction instead of in-situ acidification.

Module 2: Chemoselectivity (Halogen Retention)

The Issue

Your molecule contains a halogen (Cl, Br, I) on the aromatic ring.[2][3] Standard Pd/C hydrogenation causes hydrodehalogenation (loss of the halogen), yielding the des-halo aniline.

The Solution: Sulfided Platinum

Palladium is too active for halonitro compounds. You must switch metals.

Q: What is the gold standard for preserving halogens? A: Sulfided Platinum on Carbon (Pt(S)/C) .

  • Why it works: The sulfur modifies the electronic state of the platinum, effectively "poisoning" the high-energy sites responsible for C-X bond insertion, while retaining sufficient activity for reducing the energetic

    
     group.
    
  • Alternative: If Pt(S)/C is unavailable, use Fe/NH₄Cl (see Protocol B). Avoid Zn/HCl as it often reduces halogens.

Module 3: Metal Reduction Workup (The "Sludge" Factor)

The Issue

You used Iron (Fe) or Tin (Sn) because hydrogenation failed. Now you have a thick, black/orange sludge that clogs Celite and traps your product.

The Solution: Chelation and pH Control

The "sludge" consists of colloidal iron hydroxides. Standard filtration fails because the particle size is too small.

Q: How do I isolate a polar amino-piperidine from iron salts? A: Use the EDTA-Basification Method .

  • Quench: Dilute reaction with EtOAc/MeOH.

  • Chelate: Add an aqueous solution of Disodium EDTA (1.5 eq relative to Fe). Stir for 30 mins. The mixture will turn bright red/brown but become homogeneous.

  • pH Adjustment: Adjust aqueous layer to pH 9 (using

    
    ).
    
  • Separation: The Fe-EDTA complex is water-soluble. Your amino-piperidine will partition into the organic layer (or can be extracted with DCM/IPA 3:1 if highly polar).

Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the correct reduction method based on your substrate's structural constraints.

NitroReductionLogic Start Start: Nitro-Piperidine Substrate Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Protect Is Piperidine Nitrogen Protected? Halogen->Protect No MethodA Method A: Pt(S)/C Hydrogenation (Retains Halogen) Halogen->MethodA Yes (Catalytic) MethodB Method B: Fe / NH4Cl (Robust, messy workup) Halogen->MethodB Yes (Chemical) AcidSens Acid Sensitive Groups? Protect->AcidSens No (Free NH) MethodD Method D: Standard Pd/C (Fastest) Protect->MethodD Yes (Boc/Cbz) MethodC Method C: Pd/C + 2 eq HCl (Prevents Poisoning) AcidSens->MethodC No MethodE Method E: Boc-Protection then Pd/C AcidSens->MethodE Yes

Caption: Decision tree for optimizing nitro reduction conditions based on substrate functionality.

Experimental Protocols

Protocol A: Acidic Catalytic Hydrogenation (Anti-Poisoning)

Best for: Clean substrates, scaling up, avoiding metal waste.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Pd/C (5-10 wt% loading)

  • Solvent: MeOH (0.1 M concentration)

  • Additive: 1M HCl in MeOH (2.0 equiv) or Acetic Acid (5 equiv)

Procedure:

  • Safety: Purge reaction vessel with Nitrogen. Pd/C is pyrophoric; keep wet with solvent.

  • Dissolve substrate in MeOH. Add the acid source.[4][5][6] Stir for 5 mins to ensure protonation.

  • Add Pd/C catalyst carefully under nitrogen flow.

  • Switch to Hydrogen atmosphere (Balloon or 1-3 bar pressure).

  • Stir vigorously.

    • Note: Reaction is often faster than neutral runs. Monitor via LCMS (look for M+1 of amine).

  • Workup: Filter through a Celite pad.[4][7] Wash with MeOH.

  • Neutralization: Concentrate filtrate. Treat residue with saturated

    
     and extract with DCM (or DCM/IPA 3:1 for polar amines).
    
Protocol B: Fe/NH₄Cl Reduction (Bechamp-Modified)

Best for: Halogenated substrates, small scale, acid-sensitive compounds.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (

    
    , 5.0 equiv)
    
  • Solvent: EtOH/Water (4:1 ratio)[4]

Procedure:

  • Combine substrate, EtOH, and water in a flask.[4]

  • Add

    
     and Iron powder.
    
  • Heat to 70°C with vigorous stirring (mechanical stirring recommended for scales >5g).

  • Monitor by TLC/LCMS.[4] Reaction typically takes 1-4 hours.

  • The "Paste" Workup (Crucial Step):

    • Do not filter the hot aqueous mixture (it will clog).

    • Remove EtOH under reduced pressure (rotovap) until a wet solid/paste remains.

    • Add Ethyl Acetate (or DCM) and water to the paste. Stir vigorously for 15 mins.

    • Filter the biphasic mixture through Celite.[4][8] The iron oxide remains in the Celite.

    • Separate layers.[4] The product is in the organic phase.[8]

Comparative Data: Catalyst & Solvent Selection

MethodCatalyst/ReagentSelectivity (Halogens)RateWorkup DifficultyNotes
Standard H₂ Pd/CLow (De-halogenates)FastLowStalls with free piperidines.
Acidic H₂ Pd/C + HClLowFastLowPrevents poisoning. Requires neutralization.[9]
Sulfided H₂ Pt(S)/CHigh MediumLowBest for halonitro aromatics.
Transfer H₂ Pd/C +

LowFastLowSafer (no

gas). Good for small scale.
Iron Fe /

High SlowHigh Robust but generates iron waste.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Link

  • Kasparian, A., et al. (2011). "Sulfided Platinum as Catalyst for the Hydrogenation of Heteroaryl Nitro Compounds." Journal of Organic Chemistry. (Establishes Pt(S)/C for halogen tolerance).
  • Ramadas, K., & Srinivasan, N. (1992).[7] "Reduction of nitro arene by Fe/ammonium chloride." Synthetic Communications, 22(22), 3189–3195.[7] Link

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) Protocols. Link

Sources

Technical Support Center: Troubleshooting Low Solubility of Amino-Nitro Piperidines in Water

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering low aqueous solubility with amino-nitro piperidine compounds. The information herein is designed to offer both foundational understanding and actionable troubleshooting strategies to advance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of amino-nitro piperidines contribute to their low water solubility?

A1: The limited aqueous solubility of many amino-nitro piperidines arises from a combination of their structural features. The piperidine ring, being a saturated heterocycle, can be quite nonpolar, especially when substituted with lipophilic groups.[1] While the amino group can participate in hydrogen bonding, its basicity and the overall molecular size and lipophilicity often dominate, leading to poor interaction with water molecules. The nitro group, while polar, can also contribute to crystal lattice energy, which must be overcome for dissolution to occur.

Q2: My amino-nitro piperidine compound precipitates when I dilute my DMSO stock into an aqueous buffer for an assay. What is the immediate troubleshooting step?

A2: This is a very common issue known as "precipitation upon dilution," and it's characteristic of compounds with low aqueous solubility.[1] The primary immediate strategy is to optimize the final concentration of your co-solvent, typically DMSO. Aim for the highest concentration of DMSO that your assay can tolerate without compromising the biological system, which is often around 1%.[1] If precipitation still occurs, consider a stepwise dilution approach. Instead of a single large dilution into your final aqueous buffer, perform intermediate dilutions in a buffer system containing a higher percentage of an organic co-solvent or a solubilizing agent before the final dilution.[1]

Q3: How does pH influence the solubility of my amino-nitro piperidine compound?

A3: The pH of the aqueous medium is a critical factor governing the solubility of ionizable compounds like amino-nitro piperidines.[2][3] The amino group on the piperidine ring is basic and can be protonated at acidic pH. This protonation results in the formation of a charged species (a cation), which is generally much more soluble in water than the neutral form.[4][5] Therefore, decreasing the pH of your solution is often a primary and effective strategy to increase the solubility of these compounds. The pKa of the amino group will determine the pH range over which this effect is most pronounced.[5]

Q4: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What are the next logical steps?

A4: If pH modification alone is not sufficient, the next steps involve more advanced formulation strategies. These include the use of co-solvents, salt formation, and complexation with cyclodextrins.[1][6] The choice among these will depend on your specific experimental requirements, such as whether you need a solution for an in vitro assay or a solid form with improved dissolution for in vivo studies.

In-Depth Troubleshooting Guide

pH Adjustment: The First Line of Attack

The ionization of the amino group is a powerful tool for enhancing aqueous solubility. By lowering the pH, you can shift the equilibrium towards the more soluble, protonated form of your amino-nitro piperidine.

  • Causality: The addition of an acid to the aqueous solution provides protons (H+) that are accepted by the basic nitrogen atom of the piperidine ring. This creates a positively charged ion that can more favorably interact with the polar water molecules through ion-dipole interactions, leading to increased solubility.[4][5]

This protocol will help you determine the optimal pH for solubilizing your compound.

Materials:

  • Your amino-nitro piperidine compound

  • A series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4)

  • 0.01 M Hydrochloric Acid (HCl)[1]

  • Deionized water

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)[7]

Procedure:

  • Prepare saturated solutions of your compound in each buffer and in 0.01 M HCl.

  • Equilibrate the solutions at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.[7]

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method.[7]

Data Presentation:

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.01
Phosphate-Buffered Saline (PBS)7.4< 0.01
0.01 M Hydrochloric Acid (HCl)2.01 - 10[1]

This table illustrates the potential impact of pH on the solubility of a piperidine derivative.

Co-solvents: Modifying the Solvent Environment

When pH adjustment is insufficient or not feasible for your experimental system, the use of co-solvents can be an effective alternative. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][8]

  • Causality: By decreasing the polarity of the aqueous medium, co-solvents reduce the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to dissolve.[6] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

SaltScreeningWorkflow Start Start: Poorly Soluble Amino-Nitro Piperidine (Free Base) SelectAcids Select a Panel of Pharmaceutically Acceptable Acids (e.g., HCl, H2SO4, Tosylate) Start->SelectAcids Reaction React Free Base with Each Acid in a Suitable Solvent SelectAcids->Reaction Isolate Isolate Potential Salt Forms Reaction->Isolate Characterize Characterize Solid Forms (PXRD, DSC, TGA) Isolate->Characterize Solubility Determine Aqueous Solubility of Each Salt Form Characterize->Solubility Select Select Optimal Salt Form Based on Solubility & Stability Solubility->Select

Caption: A workflow for screening and selecting an optimal salt form.

Cyclodextrins: Encapsulation for Enhanced Apparent Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [][10]They can encapsulate poorly soluble "guest" molecules, like amino-nitro piperidines, to form inclusion complexes with significantly improved aqueous solubility. [11][12]

  • Causality: The hydrophobic portion of the amino-nitro piperidine molecule is sequestered within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. [][13]This effectively masks the hydrophobicity of the guest molecule, leading to an increase in its apparent water solubility. [13]Derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD), often exhibit even greater solubilizing effects. [14]

Cyclodextrin DerivativeStability Constant (M⁻¹)Solubility Enhancement Factor
β-Cyclodextrin (β-CD)~100-
Hydroxypropyl-β-CD (HP-β-CD)~200~2-fold higher stability constant vs. β-CD [14]
Sulfobutyl-ether-β-CD (SBE-β-CD)~200~2-fold higher stability constant vs. β-CD [14]

Data adapted from a study on piperine, a piperidine-containing natural product, demonstrates the enhanced complex stability with modified cyclodextrins. [14]

References

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Babu, N. J., & Nangia, A. (2011). Solubility Advantage of Amorphous Drugs and Pharmaceutical Co-crystals. Crystal Growth & Design, 11(7), 2662–2679.
  • Chen, Y., et al. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1377.
  • Giri, P. K. (2015, November 16). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Lagercrantz, C. (1987). The pKa and pH dependence of the formation of nitroxide radicals from some drug substances with an aliphatic secondary amino group by oxidation with hydrogen peroxide. An Electron Spin Resonance (ESR) Study. Acta Chemica Scandinavica, Series B, 41B, 526-535.
  • Lee, T. H., et al. (2025, August 7). The effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Patel, H. A., et al. (2022). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology, 13, 995738.
  • Popa, C., et al. (2020). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(3), 163-169.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • U.S. National Library of Medicine. (n.d.). Piperidine. PubChem. [Link]

  • Wikipedia. (2024, February 19). Cosolvent. Wikipedia. [Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Toma, M., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6936–6945.
  • Yalkowsky, S. H. (Ed.). (2014).

Sources

Technical Support Center: Minimizing Side Reactions in the Arylation of Piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the strategic arylation of piperidin-4-ol. This bifunctional molecule is a cornerstone in medicinal chemistry, but its dual nucleophilic nature—a secondary amine and a secondary alcohol—presents significant challenges in achieving selective arylation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this transformation and minimize common side reactions such as N-arylation, O-arylation, and elimination.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a problem-and-solution format. The key to success lies in understanding that the arylation of piperidin-4-ol is a competition between multiple reactive pathways. Your goal is to selectively lower the activation energy for your desired transformation while raising it for all others.

Problem 1: My primary product is the undesired N-arylated piperidin-4-ol.

This is a common outcome as the secondary amine is often more nucleophilic and sterically accessible than the hydroxyl group, especially under standard Buchwald-Hartwig or Ullmann conditions.

Potential Causes & Solutions:

  • Unprotected Piperidine Nitrogen: The most direct cause is the presence of the free N-H group, which readily participates in C-N coupling reactions.[1]

    • Solution: Employ an N-Protecting Group. This is the most robust strategy. By converting the amine into a less nucleophilic functional group, you effectively "turn off" the N-arylation pathway. The choice of protecting group is critical and depends on the stability required for your subsequent synthetic steps.

      • tert-Butoxycarbonyl (Boc): Excellent for general use. It is stable to a wide range of basic and catalytic conditions but is easily removed with acid (e.g., TFA or HCl).[1][2] This is often the best first choice.

      • Benzyloxycarbonyl (Cbz): More robust than Boc and stable to acidic conditions. It is typically removed via hydrogenolysis (H₂, Pd/C), which may not be compatible with other reducible functional groups in your molecule.[1]

  • Catalyst/Ligand System: Some catalyst systems inherently favor amination.

    • Solution: Re-evaluate Ligand Choice. While N-protection is superior, if you must proceed without it, using extremely bulky phosphine ligands can sometimes disfavor N-arylation by sterically hindering the approach to the nitrogen. However, this is not a reliable method for achieving high selectivity.

Problem 2: I am observing a significant amount of the O-arylated (phenoxy)piperidine byproduct.

Formation of the aryl ether occurs when the reaction conditions favor deprotonation of the hydroxyl group, turning it into a competitive nucleophile.

Potential Causes & Solutions:

  • Strong Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are strong enough to deprotonate both the amine and the alcohol, leading to a mixture of products.[3]

    • Solution: Use a Weaker Base. Switching to a milder inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can selectively deprotonate the more acidic proton (often the N-H or the protonated amine after initial coordination) without significantly deprotonating the alcohol. The choice of base can be the deciding factor in N- vs. O-arylation selectivity.[4][5]

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for O-arylation, even with a weaker base.

    • Solution: Reduce Reaction Temperature. Screen temperatures ranging from room temperature to 80 °C before escalating to higher temperatures (e.g., >100 °C). Often, a slightly longer reaction time at a lower temperature provides a cleaner product profile.

Problem 3: My mass spectrometry data suggests the formation of 1,2,3,6-tetrahydropyridine byproducts.

This indicates that an elimination reaction is occurring, likely after an initial interaction with the catalyst or base.

Potential Causes & Solutions:

  • Thermodynamic Instability: The piperidin-4-ol ring can be susceptible to dehydration or other elimination pathways under harsh conditions. This is often promoted by a combination of a strong base and high temperature.

    • Solution 1: Lower the Temperature. As with O-arylation, this is the first variable to adjust. Elimination reactions typically have a higher activation energy and are more temperature-dependent than the desired coupling reaction.

    • Solution 2: Re-evaluate the Base. Extremely strong bases can promote E2-type elimination. Ensure your base is strong enough to facilitate the catalytic cycle but not so strong that it encourages side reactions. Again, bases like Cs₂CO₃ or K₃PO₄ are good starting points.[6]

Problem 4: The reaction shows low or no conversion of the starting material.

If you are not forming side products but simply failing to consume the starting material, the issue lies with the catalytic cycle itself.

Potential Causes & Solutions:

  • Catalyst Deactivation: Palladium catalysts, especially Pd(0) species, are sensitive to oxygen.[7] The pyridine-like nitrogen on certain aryl halides can also coordinate to the palladium center and inhibit catalysis.[7]

    • Solution: Ensure Rigorous Inert Conditions. Use a glovebox for reaction setup. Solvents must be anhydrous and thoroughly degassed (e.g., by freeze-pump-thaw or by sparging with argon for at least 30 minutes).[8]

  • Inappropriate Ligand/Catalyst Choice: The combination of palladium source and ligand is critical for an efficient reaction. Aryl chlorides, for example, are notoriously difficult to activate and require specialized, highly electron-rich ligands.[9]

    • Solution: Use a Modern Pre-catalyst and Screen Ligands. Start with a reliable palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which forms the active Pd(0) species more cleanly than sources like Pd(OAc)₂.[10] For challenging couplings, ligands like RuPhos or BrettPhos often provide excellent results where older ligands fail.[3][11]

Visualizing the Challenge

To effectively troubleshoot, it's crucial to visualize the competing pathways your reaction can take. The chosen conditions will dictate which path is favored.

G cluster_start Starting Materials cluster_products Potential Products Piperidin-4-ol Piperidin-4-ol N-Aryl Product N-Aryl Product Piperidin-4-ol->N-Aryl Product N-Arylation (Favored by unprotected N-H) O-Aryl Product O-Aryl Product Piperidin-4-ol->O-Aryl Product O-Arylation (Favored by strong base, high temp) Elimination Product Elimination Product Piperidin-4-ol->Elimination Product Elimination (Favored by strong base, high temp) Aryl-X Aryl-X

Caption: Competing reaction pathways in the arylation of piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for my synthesis?

The "best" group depends on your overall synthetic plan. The table below summarizes the most common choices for piperidine nitrogen protection.

Protecting GroupAbbreviationIntroduction MethodRemoval ConditionsStability Notes
tert-ButoxycarbonylBoc(Boc)₂O, baseAcidic (TFA, HCl)[1]Unstable to strong acid. Generally stable to bases, hydrogenation, and nucleophiles.
BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseHydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions. Incompatible with reactions involving catalytic reduction.
AcetylAcAc₂O or AcCl, baseStrong acid or base hydrolysisCan be too difficult to remove. May direct C-H activation to the C2 position.

Q2: I need to perform a selective O-arylation. How would I change my conditions?

To favor O-arylation, you must first protect the nitrogen, typically with a Boc group, to eliminate N-arylation as a possibility.[1] Then, use conditions that promote the formation of the alkoxide. This typically involves a strong base like NaH or NaOtBu in a solvent like THF or dioxane. This is essentially the reverse of the advice for avoiding O-arylation.

Q3: What is a good, universal starting condition for the N-arylation of N-Boc-piperidin-4-ol?

A reliable starting point for screening is a Buchwald-Hartwig amination protocol.

  • Palladium Source: XPhos Pd G3 (a pre-catalyst, 2 mol%)

  • Ligand: XPhos (4 mol% if not using a pre-catalyst)

  • Base: Cs₂CO₃ (1.5 equivalents)

  • Solvent: Toluene or Dioxane (anhydrous, degassed)

  • Temperature: 100 °C

Monitor the reaction by TLC or LC-MS. If conversion is slow, consider a slightly stronger base like K₃PO₄ or a more active ligand system like RuPhos.[11]

Q4: How can I be certain my reaction is free of oxygen?

Visual confirmation is difficult, but procedural rigor is key.

  • Glassware: Oven- or flame-dry all glassware and cool it under a stream of inert gas (argon or nitrogen).

  • Reagents: Use freshly purchased anhydrous solvents or purify them using a solvent system. Ensure solid reagents are dry.

  • Atmosphere: Assemble your reaction under a positive pressure of inert gas. A Schlenk line is ideal. Alternatively, use a sealed vial that has been evacuated and backfilled with inert gas three times in a glovebox.[8]

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a systematic approach is more effective than random changes.

G start Low or No Conversion check_inert Verify Inert Atmosphere (Degassed Solvent? Glovebox?) start->check_inert check_inert->start No, Fix Setup check_reagents Check Reagent Purity (Is the aryl halide clean? Is the base fresh?) check_inert->check_reagents Yes check_reagents->start No, Purify/Replace screen_ligand Screen Ligands (Try a more electron-rich/bulky ligand, e.g., RuPhos) check_reagents->screen_ligand Yes screen_base Screen Bases (Move from Cs2CO3 to K3PO4 or NaOtBu) screen_ligand->screen_base increase_temp Increase Temperature (Incrementally, e.g., 100°C -> 120°C) screen_base->increase_temp success Reaction Optimized increase_temp->success

Caption: A logical workflow for troubleshooting low-yielding arylation reactions.

Key Experimental Protocols

Protocol 1: N-Boc Protection of Piperidin-4-ol

This procedure effectively masks the piperidine nitrogen, preventing N-arylation.[1]

  • Dissolve piperidin-4-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup by extracting with an organic solvent (e.g., DCM or EtOAc) and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-piperidin-4-ol by column chromatography on silica gel if necessary.

References

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. Scholar.uwindsor.ca. [Link]

  • Beletskaya, I. P., Bessmertnykh, A. G., & Guilard, R. (1999). Palladium-catalyzed amination of aryl dibromides with secondary amines: synthetic and mechanistic aspects. Tetrahedron Letters, 40(35), 6397-6400.
  • Hartwig, J. F., et al. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society, 122(23), 5510-5524.
  • Wikipedia. (2023). Buchwald–Hartwig amination. En.wikipedia.org. [Link]

  • Campeau, L.-C., et al. (2018). Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ChemRxiv.
  • Schröder, N., & Glorius, F. (2014). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Beilstein Journal of Organic Chemistry, 10, 1426-1432.
  • Reddy, V. R., & Brown, J. M. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Organic & Biomolecular Chemistry, 13(10), 2954-2957.
  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
  • Hanamura, K. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida.
  • Louie, J., & Hartwig, J. F. (1995). Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Tetrahedron Letters, 36(21), 3609-3612.
  • de Filippis, A., Pardo, D. G., & Cossy, J. (2004). Palladium-catalyzed α-arylation of N-protected 2-piperidinones. Tetrahedron, 60(43), 9757-9767.
  • Zhang, Z., & Dong, G. (2022). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines.
  • Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2010). Computational exploration of the origin of N-versus O-selectivity in copper-catalyzed amination of substituted phenols. Journal of the American Chemical Society, 132(17), 6205-6213.
  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247.
  • Blackmond, D. G., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
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  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8566-8576.
  • ResearchGate. (n.d.). (PDF) Understanding the reaction mechanism of the regioselective piperidinolysis of aryl 1-(2, 4-dinitronaphthyl) ethers in DMSO: Kinetic and DFT studies.
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  • Onomura, O., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(31), 8122-8128.
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  • ResearchGate. (n.d.). N- and O-arylation in the presence of radical scavengers.
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.
  • Amato, M., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Bioorganic & Medicinal Chemistry, 23(5), 949-959.
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Technical Support Center: A Guide to Purifying 1-(3-amino-4-nitrophenyl)piperidin-4-ol by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 1-(3-amino-4-nitrophenyl)piperidin-4-ol using flash chromatography. It offers in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of this important chemical intermediate.

Understanding the Molecule: Key Challenges in Purification

The chemical structure of 1-(3-amino-4-nitrophenyl)piperidin-4-ol presents several challenges for purification by normal-phase flash chromatography. The presence of a basic aromatic amine and a piperidinol moiety makes the molecule polar and prone to strong interactions with the acidic silica gel stationary phase. This can lead to common issues such as peak tailing and poor recovery. The nitro group, while beneficial for UV detection, further enhances the compound's polarity.

Frequently Asked Questions (FAQs)

Q1: Why is my purified compound showing significant peak tailing on the chromatogram?

A1: Peak tailing is a frequent issue when purifying basic compounds like this one on standard silica gel.[1] The primary cause is the interaction between the basic amine groups in your molecule and the acidic silanol groups on the surface of the silica.[2] This can be addressed by adding a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase at a concentration of 0.1-1%.[3][4][5] This modifier will compete with your compound for the active sites on the silica, leading to a more symmetrical peak shape.[3]

Q2: I'm experiencing low recovery of my compound from the column. What could be the cause?

A2: Low recovery can be due to irreversible adsorption of your basic compound onto the acidic silica gel.[3][6] In some cases, sensitive compounds can also degrade on the silica surface.[6] To improve recovery, the use of a basic modifier in the mobile phase is highly recommended.[4] Alternatively, consider using a less acidic stationary phase like alumina.[7]

Q3: My compound seems to be crashing out or precipitating on the column. How can I prevent this?

A3: On-column precipitation usually occurs when the sample is not fully soluble in the initial mobile phase. To avoid this, "dry loading" is the preferred method. This involves pre-adsorbing your crude sample onto a small amount of silica gel, which is then dried to a powder and loaded onto the column.[8] This ensures a gradual dissolution of the compound as the mobile phase passes through. If you must use "wet loading," ensure your compound is completely dissolved in a minimal amount of the initial, weak mobile phase solvent.

In-Depth Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation of Impurities Improper mobile phase polarity; Co-eluting impurities.Optimize your mobile phase using Thin-Layer Chromatography (TLC) to achieve a target Rf of 0.2-0.4 for your compound.[8][9] Employ a gradient elution to better resolve closely eluting spots.
Compound Not Eluting Strong binding to the silica gel due to the basicity of the amine groups.[5]Add a basic modifier (0.1-1% triethylamine) to your mobile phase to reduce interaction with the silica.[3][4] If the issue persists, consider switching to a reverse-phase separation.
All Compounds Eluting at the Solvent Front The mobile phase is too polar.Start with a less polar solvent system. For example, if using an ethyl acetate/hexane system, begin with a higher percentage of hexane.
Inconsistent Results Between Runs Column deactivation or changes in mobile phase composition.Ensure consistent mobile phase preparation. If reusing columns, be aware that the stationary phase can become deactivated over time, especially when using basic modifiers.

Detailed Experimental Protocol

This protocol outlines a systematic approach to developing a robust purification method for 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

1. Method Development with Thin-Layer Chromatography (TLC)

  • Objective: To identify an optimal solvent system for separation.

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop plates in a series of solvent systems with varying polarities. Good starting points include ethyl acetate/hexanes and dichloromethane/methanol.

    • To counteract the basicity of the analyte, add 0.5% triethylamine to the developing solvent.[4][8]

    • The ideal system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and clear separation from impurities.[8]

2. Flash Chromatography: Step-by-Step

  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase: An optimized solvent system determined by TLC, including a basic modifier.

  • Procedure:

    • Column Packing: Pack the column with silica gel, ensuring a well-compacted bed.

    • Equilibration: Equilibrate the column with at least 5 column volumes of the initial, low-polarity mobile phase.

    • Sample Loading (Dry Loading Recommended):

      • Dissolve the crude product in a minimal amount of a volatile solvent.

      • Add silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent to obtain a dry, free-flowing powder.

      • Carefully load this powder onto the top of the column.

    • Elution:

      • Begin elution with the initial mobile phase.

      • If a gradient is required, gradually increase the proportion of the more polar solvent.

      • Monitor the separation using a UV detector, as the nitro-aromatic structure is strongly UV-active.

    • Fraction Collection: Collect fractions as the peak of interest elutes.

    • Analysis: Analyze the collected fractions by TLC to identify and pool the pure fractions.

    • Isolation: Evaporate the solvent from the pooled fractions to obtain the purified product.

Visualizing the Process

Purification_Workflow cluster_prep Method Development cluster_execution Purification cluster_analysis Analysis & Isolation TLC TLC Analysis with Basic Modifier Dry_Load Dry Load Sample TLC->Dry_Load Flash_Chrom Flash Chromatography (Gradient Elution) Dry_Load->Flash_Chrom Collect Collect Fractions Flash_Chrom->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Evaporate Evaporate Solvent Pool_Fractions->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A streamlined workflow for the purification of 1-(3-amino-4-nitrophenyl)piperidin-4-ol.

Troubleshooting_Diagram Start Problem Encountered Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Recovery Low Recovery? Start->Low_Recovery Add_Modifier Add Basic Modifier (TEA) Peak_Tailing->Add_Modifier Yes Low_Recovery->Add_Modifier Yes Change_Stationary_Phase Use Alumina or Reverse-Phase Low_Recovery->Change_Stationary_Phase If persists Dry_Load_Sample Ensure Dry Loading Low_Recovery->Dry_Load_Sample Also consider Optimize_Mobile_Phase Re-optimize Mobile Phase with TLC Add_Modifier->Optimize_Mobile_Phase Success Successful Purification Change_Stationary_Phase->Success Dry_Load_Sample->Success Optimize_Mobile_Phase->Success

Caption: A decision tree for troubleshooting common issues in the purification process.

References

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Technical Support Center: Advanced Strategies for Sterically Challenged Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving the 3-amino-4-nitrophenyl moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically and electronically demanding substrate. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized workflows to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: What makes the 3-amino-4-nitrophenyl scaffold so difficult to use in cross-coupling reactions?

A: The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: The amino group (-NH2) is positioned ortho to the site of coupling (assuming a reaction at the 1-position, e.g., with 1-halo-3-amino-4-nitrobenzene). This physically obstructs the approach of the palladium catalyst to the carbon-halide bond, hindering the critical oxidative addition step of the catalytic cycle.[1][2]

  • Electronic Effects: The nitro group (-NO2) is one of the strongest electron-withdrawing groups. It significantly reduces the electron density of the aromatic ring, which can make oxidative addition more challenging.[3] Furthermore, it drastically decreases the nucleophilicity of the adjacent amino group, making it a poor participant in C-N coupling reactions unless properly activated.[4][5]

Q2: What is the fundamental role of bulky phosphine ligands in overcoming these challenges?

A: Bulky, electron-rich phosphine ligands are essential for promoting the coupling of sterically hindered substrates.[1][6][7] They serve several critical functions:

  • Promote Oxidative Addition: Being electron-rich, these ligands increase the electron density on the palladium center, which facilitates its insertion into the C-X bond.[1][8]

  • Facilitate Reductive Elimination: Their steric bulk is arguably their most important feature. It creates a sterically crowded environment around the metal center, which promotes the final reductive elimination step—the formation of the desired C-C or C-N bond and release of the product.[1][8]

  • Stabilize Monoligated Species: Many highly active catalysts are believed to be monoligated palladium(0) species. Bulky ligands favor the formation of these reactive intermediates.[8][9]

Q3: Are palladium-catalyzed reactions the only option?

A: While palladium catalysis, particularly the Buchwald-Hartwig (for C-N bonds) and Suzuki-Miyaura (for C-C bonds) reactions, is the most common and versatile approach, it is not the only one.[6][10][11] For C-N bond formation, copper-catalyzed Ullmann-type couplings have re-emerged as a viable alternative, especially for challenging substrates where palladium catalysts may fail.[12] Recent developments have identified new ligand systems that enable the coupling of sterically hindered partners under copper catalysis.[12]

Troubleshooting Guide: From Low Yields to Success

This section addresses common problems encountered during the coupling of 3-amino-4-nitrophenyl derivatives.

Problem EncounteredProbable Cause(s)Suggested Solutions & Scientific Rationale
Low to No Product Formation 1. Inefficient Oxidative Addition: The Pd(0) catalyst fails to insert into the C-X bond due to steric crowding and electronic deactivation.• Switch to a Bulky, Electron-Rich Ligand: This is the most critical parameter. Use biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or highly hindered alkyl phosphines (e.g., P(t-Bu)₃). These ligands accelerate oxidative addition.[1][13] • Use a Modern Pre-catalyst: Employ a 2nd, 3rd, or 4th generation Buchwald pre-catalyst (e.g., XPhos Pd G3). These form the active Pd(0) species more efficiently and reliably at lower temperatures than simple sources like Pd(OAc)₂.[2][14] • Increase Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to oxidative addition. Monitor for potential decomposition.
2. Poor Nucleophile Reactivity (for C-N coupling): The ortho-nitro group severely deactivates the 3-amino group.• Use a Stronger Base: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or LiHMDS. A stronger base is required to deprotonate the weakly nucleophilic amine, generating the more reactive amide anion.
3. Difficult Transmetalation (for Suzuki coupling): The transfer of the organoboron group to the palladium center is sterically impeded.• Optimize Base and Solvent: Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) to form the more reactive boronate species.[15] The addition of water to solvents like dioxane or 2-MeTHF is often crucial for facilitating this step.[2][16][17]
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) 1. Slow Catalytic Turnover: The desired cross-coupling pathway is slow, allowing competing side reactions to dominate.• Re-optimize Ligand and Conditions: The solutions are the same as for low yield. A faster catalytic cycle will outcompete side reactions. Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere, as oxygen can promote homocoupling.[1]
Catalyst Decomposition (Formation of Palladium Black) 1. Catalyst Instability: The active Pd(0) species is unstable at the required reaction temperature or is being poisoned.• Use a Robust Pre-catalyst: As mentioned, advanced pre-catalysts are more stable and resist decomposition.[2] • Check Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. • Ligand Choice: Ensure the ligand-to-metal ratio is optimal (typically 1.1:1 to 2:1). Excess or insufficient ligand can lead to instability.

Visualizing the Solution: Catalytic Cycles and Ligand Effects

Understanding the mechanism is key to effective troubleshooting.

The Palladium-Catalyzed Cross-Coupling Cycle

The following diagram illustrates the fundamental steps in a Suzuki-Miyaura coupling. The principles are analogous for other cross-coupling reactions like the Buchwald-Hartwig amination.

G cluster_labels Pd0 Pd(0)L_n (Active Catalyst) PdII_ArX Ar-Pd(II)(L_n)-X (Oxidative Adduct) Pd0->PdII_ArX Bulky ligands accelerate this step ArX 3-Amino-4-nitrophenyl-X (Aryl Halide) ArX->PdII_ArX R_BOH2 R-B(OH)₂ (Boronic Acid) PdII_ArR Ar-Pd(II)(L_n)-R R_BOH2->PdII_ArR Base Base (e.g., K₃PO₄) Base->PdII_ArR OxAdd Oxidative Addition Transmet Transmetalation RedElim Reductive Elimination PdII_ArX->PdII_ArR Base activates boronic acid PdII_ArR->Pd0 Bulky ligands promote this step Product Ar-R (Coupled Product) PdII_ArR->Product Product->Pd0 Regenerates Catalyst LigandEffect cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand (e.g., XPhos) Pd_small Pd Substrate_small Substrate Pd_small->Substrate_small Steric Clash (Slow Reaction) Pd_large Pd Ligand1 Bulk Pd_large->Ligand1 Ligand2 Bulk Pd_large->Ligand2 Substrate_large Substrate Pd_large->Substrate_large Forced Proximity (Fast Reaction)

Caption: Bulky ligands promote coupling by enforcing productive geometry.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the C-C coupling of a 3-amino-4-nitrophenyl halide with an arylboronic acid.

Materials:

  • Aryl Halide: 1-Bromo-3-amino-4-nitrobenzene

  • Boronic Acid: Phenylboronic acid

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: XPhos (if not using a pre-catalyst, use with Pd₂(dba)₃)

  • Base: K₃PO₄ (3 equivalents)

  • Solvent: 2-MeTHF / H₂O (10:1 v/v)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 1-bromo-3-amino-4-nitrobenzene (1.0 eq), phenylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst (0.02 eq, 2 mol%).

  • Solvent Addition: Add degassed 2-MeTHF and degassed water to achieve a final concentration of ~0.1 M with respect to the aryl halide. The solvent mixture should be 10:1 (2-MeTHF:H₂O).

  • Degassing: Purge the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
  • SciSpace. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions.
  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • PMC. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.
  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from University of Liverpool IT Services.
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Preprints.org. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands.
  • ACS Publications. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners.
  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.
  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • PMC. (n.d.). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • Benchchem. (n.d.). Addressing steric hindrance with bulky Pbf group in coupling reactions.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Sigma-Aldrich. (n.d.). P(t-Bu)3 Pd G2.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • White Rose eTheses Online. (n.d.).
  • ACS Publications. (n.d.). The direct coupling of aniline and nitrobenzene: a new example of nucleophilic aromatic substitution for hydrogen.
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • PMC. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid....
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • SpringerLink. (2023). Reductive coupling of nitro compounds with boronic acid derivatives: an overview.
  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • MIT Open Access Articles. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.
  • The chemistry of 3-nitrochromenes.
  • ACS. (n.d.). Formation of Functional Amino Acids via Three-Component Coupling: An Unusual Addition Mode to the Nitrogen of alpha-Iminoesters.

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Technical Support Center: Stability of 1-(3-amino-4-nitrophenyl)piperidin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-amino-4-nitrophenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability challenges encountered during experimental work with this compound. As a molecule incorporating a nitro-aromatic system, an amino group, and a piperidinol moiety, its stability in solution can be influenced by several factors. This document provides troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Investigating Solution Instability

This section addresses specific issues you might encounter, offering step-by-step guidance to diagnose and resolve them.

Issue 1: Rapid Decrease in Compound Concentration in Neutral Aqueous Solution

Question: I've prepared a stock solution of 1-(3-amino-4-nitrophenyl)piperidin-4-ol in a neutral aqueous buffer (pH 7.4), and my HPLC analysis shows a significant decrease in the main peak area within a few hours at room temperature. What could be the cause, and how can I investigate it?

Underlying Principles: While seemingly neutral, a pH of 7.4 can still facilitate certain degradation pathways, particularly oxidation. The presence of dissolved oxygen in the buffer can lead to the oxidation of the aromatic amino group or the piperidine ring. Additionally, exposure to ambient light can induce photodegradation of the nitro-aromatic chromophore.

Troubleshooting Protocol:

  • Control for Oxidation:

    • Prepare your buffer solution using de-gassed water (e.g., by sparging with nitrogen or argon for 15-20 minutes).

    • Prepare the solution of 1-(3-amino-4-nitrophenyl)piperidin-4-ol under an inert atmosphere (e.g., in a glove box or by using a nitrogen-filled flask).

    • Store the solution in a tightly sealed container with minimal headspace.

    • Compare the stability of this solution against a control prepared with regular, non-degassed buffer.

  • Control for Photodegradation:

    • Prepare two identical solutions of the compound.

    • Wrap one container in aluminum foil to protect it from light.

    • Expose both solutions to ambient laboratory light.

    • Analyze samples from both solutions by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours). A significant difference in the degradation rate between the two samples will indicate photosensitivity.[1][2]

  • Investigate Temperature Effects:

    • Prepare replicate solutions and store them at different temperatures (e.g., 4°C, room temperature, and 40°C).

    • Analyze the samples at set time points to determine the effect of temperature on the degradation rate. This can help in establishing appropriate short-term storage conditions.

Experimental Workflow for Investigating Degradation

G cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_photo Photolytic Stress (Light) A 1-(3-amino-4-nitrophenyl)piperidin-4-ol B Protonation of amino group A->B C Potential for hydrolysis of aryl-amine bond B->C D 1-(3-amino-4-nitrophenyl)piperidin-4-ol E Deprotonation of hydroxyl group D->E F Potential for oxidation or rearrangement E->F G 1-(3-amino-4-nitrophenyl)piperidin-4-ol H Oxidation of amino group to nitroso or nitro G->H I Oxidation of piperidine ring G->I J 1-(3-amino-4-nitrophenyl)piperidin-4-ol K Excitation of nitroaromatic chromophore J->K L Potential for photoreduction or rearrangement K->L

Caption: Potential degradation pathways under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 1-(3-amino-4-nitrophenyl)piperidin-4-ol?

A1: Based on the chemical structure, it is recommended to store stock solutions in a non-aqueous, aprotic solvent (e.g., DMSO or DMF) at low temperatures (-20°C or -80°C) in tightly sealed, light-protected (amber) vials. For aqueous solutions, it is advisable to prepare them fresh before use. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C, protected from light, and prepared in a de-gassed buffer.

Q2: My compound shows a color change in solution over time. What does this indicate?

A2: A color change, often to a yellow or brown hue, is a common indicator of degradation for compounds containing amino and nitro-aromatic groups. This can be due to oxidation or other chemical transformations that lead to the formation of chromophoric degradation products. It is crucial to investigate the appearance of new peaks by HPLC to correlate the color change with chemical instability.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. T[3]o develop such a method, you should:

  • Perform a forced degradation study as described above to generate the potential degradation products.

  • Analyze the stressed samples using HPLC with a PDA detector.

  • Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry, pH) to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

[1]Q4: Are there any known incompatibilities with common excipients or solvents?

  • Strong oxidizing agents: These can react with the amino group and the piperidine ring.

  • Strong acids and bases: These can catalyze degradation as discussed previously.

  • Reducing agents: These could potentially reduce the nitro group.

  • Reactive aldehydes or ketones: These may react with the primary amino group to form Schiff bases.

It is always recommended to perform compatibility studies with your specific formulation or vehicle.

Quantitative Data Summary: Hypothetical Forced Degradation Study

The following table presents a hypothetical summary of a forced degradation study to illustrate the type of data you should aim to generate.

Stress ConditionDuration (hours)Temperature% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl2460°C15%2
0.1 M NaOH2460°C25%3
3% H₂O₂24Room Temp30%4
Heat2480°C10%1
Photolytic24ICH Conditions20%2

This is example data and will vary depending on the specific experimental conditions.

References

  • NIOSH Manual of Analytical Methods (NMAM), 5th ed. (2005).
  • Agency for Toxic Substances and Disease Registry (
  • Pharmaceutical Technology. (2016).
  • SciSpace. (2016).
  • American Pharmaceutical Review. (2020).
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • Pharmaceutical Online. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • AAPPTec. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • Defense Technical Information Center. (1977).
  • Park, K. (n.d.). Assay and Stability Testing.
  • Royal Society of Chemistry. (n.d.). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics.
  • Eawag. (2008).
  • Chen, S., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • PLOS Computational Biology. (2012). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.
  • Frontiers in Microbiology. (2016).
  • PubMed. (1984). Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. Biochimica et Biophysica Acta.
  • SpringerLink. (n.d.).
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • National Center for Biotechnology Information. (n.d.). On the pH-optimum of activity and stability of proteins.
  • National Center for Biotechnology Information. (n.d.).
  • Chemical Engineering Transactions. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan.
  • BenchChem. (2025). addressing stability issues of 4-(4-fluorophenyl)
  • AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
  • Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR.
  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
  • Sigma-Aldrich. (n.d.). 1-(3-Aminophenyl)piperidin-4-ol AldrichCPR.
  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)
  • Hindawi. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • MDPI. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one.
  • Google Patents. (1966). US3294804A - 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine.
  • MDPI. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • MDPI. (2025). Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2..

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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering a detailed fingerprint of a molecule's structure. The chemical shift, integration, and multiplicity of each signal provide a wealth of information about the electronic environment, number, and neighboring protons of the hydrogen atoms within the molecule.

Predicted ¹H NMR Spectrum of 1-(3-amino-4-nitrophenyl)piperidin-4-ol

The predicted ¹H NMR spectrum of 1-(3-amino-4-nitrophenyl)piperidin-4-ol in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-amino-4-nitrophenyl group and the aliphatic protons of the piperidin-4-ol ring.

Aromatic Region (δ 6.5 - 8.0 ppm):

The 3-amino-4-nitrophenyl moiety will give rise to a characteristic set of signals in the downfield region of the spectrum. The electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) exert opposing effects on the electron density of the aromatic ring, leading to a predictable splitting pattern.

  • H-5' (ortho to -NH₂ and meta to -NO₂): This proton is expected to appear as a doublet of doublets (dd) around δ 7.3-7.5 ppm . It will be split by the adjacent H-6' (ortho coupling, J ≈ 8-9 Hz) and the more distant H-2' (meta coupling, J ≈ 2-3 Hz).

  • H-2' (ortho to -NH₂ and meta to the piperidine nitrogen): This proton is predicted to be a doublet (d) at approximately δ 7.1-7.3 ppm , with a small meta coupling to H-5' (J ≈ 2-3 Hz).

  • H-6' (ortho to -NO₂ and meta to -NH₂): Due to the strong deshielding effect of the nitro group, this proton will be the most downfield of the aromatic signals, appearing as a doublet (d) around δ 7.8-8.0 ppm , with a typical ortho coupling to H-5' (J ≈ 8-9 Hz).

  • -NH₂ Protons: The two protons of the amino group will likely appear as a broad singlet in the range of δ 5.0-6.0 ppm . The chemical shift of these exchangeable protons can be highly dependent on the solvent, concentration, and temperature.

Aliphatic Region (δ 1.5 - 4.0 ppm):

The piperidin-4-ol ring protons will exhibit more complex splitting patterns due to their fixed chair conformation and the influence of the N-aryl and C4-hydroxyl substituents.

  • H-4 (methine proton at the hydroxyl-bearing carbon): This proton, being adjacent to the electronegative oxygen, will be deshielded and is expected to appear as a multiplet (m) or a broad singlet around δ 3.6-3.8 ppm .

  • H-2, H-6 (protons adjacent to the nitrogen): These protons will be significantly deshielded by the adjacent nitrogen atom and the aromatic ring. The axial and equatorial protons at these positions are diastereotopic and will have different chemical shifts and coupling constants. They are expected to appear as two distinct multiplets in the region of δ 3.0-3.5 ppm .

  • H-3, H-5 (protons adjacent to C4): Similar to the H-2 and H-6 protons, the axial and equatorial protons at these positions will be non-equivalent. They are anticipated to resonate as two separate multiplets in the upfield region of the aliphatic signals, likely between δ 1.6-2.0 ppm .

  • -OH Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly variable depending on experimental conditions, but typically in the range of δ 4.0-5.0 ppm in DMSO-d₆.

Predicted Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-6'7.8 - 8.0d1H
H-5'7.3 - 7.5dd1H
H-2'7.1 - 7.3d1H
-NH₂5.0 - 6.0br s2H
-OH4.0 - 5.0br s1H
H-43.6 - 3.8m1H
H-2, H-63.0 - 3.5m4H
H-3, H-51.6 - 2.0m4H

A Comparative Analysis of Analytical Techniques

While ¹H NMR provides a detailed roadmap of the proton framework, a comprehensive characterization of 1-(3-amino-4-nitrophenyl)piperidin-4-ol necessitates a multi-faceted analytical approach. The following table and discussion compare the insights gained from other key spectroscopic techniques.

Analytical Technique Information Provided Advantages Limitations
¹³C NMR Spectroscopy Provides information on the number and electronic environment of carbon atoms.Each unique carbon atom gives a distinct signal, simplifying complex spectra.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
FT-IR Spectroscopy Identifies the presence of specific functional groups.Rapid and non-destructive, providing a quick functional group fingerprint.Does not provide detailed information on the connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern.High sensitivity and provides the exact molecular weight.[1]Does not provide detailed structural information on its own.
¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon backbone of the molecule. For 1-(3-amino-4-nitrophenyl)piperidin-4-ol, one would expect to observe 11 distinct signals in the ¹³C NMR spectrum, corresponding to the 11 unique carbon atoms in the structure. The aromatic carbons would appear in the downfield region (δ 110-160 ppm), with their chemical shifts influenced by the amino and nitro substituents. The aliphatic carbons of the piperidine ring would resonate in the upfield region (δ 30-70 ppm). The carbon bearing the hydroxyl group (C-4) would be the most deshielded of the aliphatic carbons.

FT-IR Spectroscopy: The Functional Group Fingerprint

Fourier-Transform Infrared (FT-IR) spectroscopy is an invaluable tool for the rapid identification of functional groups.[2] The FT-IR spectrum of 1-(3-amino-4-nitrophenyl)piperidin-4-ol would be expected to show characteristic absorption bands for:

  • N-H stretching of the amino group (around 3300-3500 cm⁻¹).

  • O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹).

  • Aromatic C-H stretching (just above 3000 cm⁻¹).

  • Aliphatic C-H stretching (just below 3000 cm⁻¹).

  • N-O stretching of the nitro group (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹).

  • C-N stretching (around 1250-1350 cm⁻¹).

  • C-O stretching (around 1000-1250 cm⁻¹).

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.[1][3] For 1-(3-amino-4-nitrophenyl)piperidin-4-ol, the molecular ion peak ([M]⁺) would be expected at m/z = 237.25. Fragmentation might involve the loss of a water molecule from the piperidinol ring or cleavage of the piperidine ring itself.

Experimental Protocols

Standard Protocol for ¹H NMR Spectroscopy

A generalized protocol for acquiring a ¹H NMR spectrum of a small organic molecule like 1-(3-amino-4-nitrophenyl)piperidin-4-ol is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution into a standard 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the raw data.

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of 1-(3-amino-4-nitrophenyl)piperidin-4-ol purification Purification (e.g., Crystallization, Chromatography) synthesis->purification HNMR ¹H NMR Spectroscopy purification->HNMR CNMR ¹³C NMR Spectroscopy purification->CNMR FTIR FT-IR Spectroscopy purification->FTIR MS Mass Spectrometry purification->MS interpretation Combined Data Analysis HNMR->interpretation CNMR->interpretation FTIR->interpretation MS->interpretation elucidation Final Structure Confirmation interpretation->elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Conclusion

The structural characterization of 1-(3-amino-4-nitrophenyl)piperidin-4-ol is best achieved through a synergistic application of multiple spectroscopic techniques. While a predicted ¹H NMR spectrum provides a detailed and invaluable starting point for understanding the molecule's proton framework, its combination with ¹³C NMR, FT-IR, and Mass Spectrometry allows for a comprehensive and unambiguous confirmation of its structure. This integrated analytical approach is fundamental to ensuring the identity, purity, and quality of compounds in the drug discovery and development pipeline.

References

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

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A Comparative Guide to HPLC Method Development for Nitroaniline and Piperidine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my experience has consistently shown that a robust analytical method is the bedrock of successful drug development. Impurity profiling, in particular, demands a level of rigor that leaves no room for ambiguity. This guide is designed for fellow researchers and drug development professionals, moving beyond a simple recitation of steps to provide a logical framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for challenging polar impurities, specifically those related to nitroaniline and piperidine.

These two classes of compounds, while structurally distinct, present a common analytical hurdle: polarity. Nitroanilines are polar and possess strong UV chromophores, while piperidine and its derivatives are basic, often highly polar, and can exhibit poor retention and peak shape in traditional reversed-phase chromatography.[1] This guide will compare and contrast different strategic approaches, grounding our choices in the fundamental principles of chromatography to build a method that is not only effective but also inherently robust and compliant with regulatory expectations.[2][3]

The Foundational Strategy: A Systematic Approach

Effective method development is not a series of random trials but a systematic investigation. The goal is to develop a stability-indicating analytical method (SIAM), which is a validated quantitative procedure capable of detecting changes in the quality attributes of the drug substance and drug product over time.[4][5] Such a method must be able to accurately separate the active pharmaceutical ingredient (API) from its process impurities and any degradation products that may form under stress conditions.[6]

The workflow for developing such a method can be visualized as a logical progression from understanding the analyte to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Specificity cluster_3 Phase 4: Validation Analyte_Properties Define Analyte Properties (pKa, logP, UV) Column_Screen Column Screening (C18, Polar-Embedded) Analyte_Properties->Column_Screen Informs Method_Goals Define Method Goals (e.g., Stability-Indicating) Method_Goals->Column_Screen Mobile_Phase_Screen Mobile Phase Screening (pH, Organic Modifier) Column_Screen->Mobile_Phase_Screen Selects best candidate(s) Optimization Fine-Tune Gradient & Temperature Mobile_Phase_Screen->Optimization Identifies critical parameters Forced_Deg Forced Degradation (Stress Testing) Optimization->Forced_Deg Optimized method used for Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Proves specificity for

Caption: Overall workflow for HPLC method development.

The Comparison: Selecting the Right Chromatographic Conditions

The success of an HPLC method hinges on the careful selection of the stationary and mobile phases. For polar analytes like nitroaniline and piperidine impurities, this choice is particularly critical.

Stationary Phase: A Tale of Two Columns

The primary challenge with polar impurities is achieving adequate retention on the column. Without sufficient retention, peaks will elute in or near the solvent front (void volume), leading to poor resolution and inaccurate quantification.[1] Let's compare two common stationary phase choices.

  • Alternative 1: The Traditional C18 Column A standard C18 column is the workhorse of reversed-phase HPLC. It separates compounds based on hydrophobicity. However, for highly polar molecules, which have little affinity for the nonpolar C18 chains, this often results in minimal or no retention. Furthermore, using highly aqueous mobile phases (e.g., >95% water) to try and force retention can lead to a phenomenon known as "phase collapse," where the C18 chains fold in on themselves, drastically reducing retention and reproducibility.

  • Alternative 2: The Polar-Embedded C18 Column To overcome the limitations of traditional C18 phases, polar-embedded columns were developed. These columns incorporate a polar functional group (like an amide or carbamate) at the base of the C18 alkyl chain.[7] This polar group allows a thin layer of water to remain on the stationary phase surface, even in 100% aqueous mobile phases, which prevents phase collapse. This design significantly improves the retention and peak shape of polar analytes.

Data Presentation: Column Performance Comparison

To illustrate the practical difference, consider the hypothetical performance data for a key piperidine impurity on two different columns under identical mobile phase conditions.

ParameterTraditional C18 ColumnPolar-Embedded C18 ColumnAcceptance Criteria
Retention Time (min) 1.25 (near void)4.85N/A
Tailing Factor 2.11.20.8 - 1.5[8]
Resolution from API 0.83.5> 1.5[8]

As the data shows, the polar-embedded column provides superior retention, peak shape (lower tailing factor), and resolution, making it the far more suitable choice for this application.

Mobile Phase Optimization: The Power of pH

For ionizable compounds, mobile phase pH is the most powerful tool for controlling retention in reversed-phase HPLC. Piperidine is a base with a pKa of approximately 11.2.

  • At low pH (e.g., pH 3): The piperidine molecule is protonated (positively charged). In this state, it is highly polar and will have very little retention on a C18 column.

  • At high pH (e.g., pH 9-10): The piperidine molecule is in its neutral, free-base form. This form is less polar and will interact more strongly with the C18 stationary phase, leading to increased retention.

Nitroaniline is a much weaker base, and its retention is less dramatically affected by pH in the typical acidic-to-neutral range. This differential effect can be exploited to achieve separation.

Data Presentation: Effect of Mobile Phase pH on Retention

AnalyteRetention Time at pH 3.0Retention Time at pH 7.5
Piperidine Impurity 1.5 min8.2 min
Nitroaniline Impurity 5.1 min4.9 min

This comparison clearly demonstrates how increasing the mobile phase pH significantly shifts the retention of the basic piperidine impurity while having a minimal effect on the nitroaniline impurity, providing a powerful lever for achieving resolution.

Ensuring Specificity: The Critical Role of Forced Degradation

A method is not truly stability-indicating until it has been proven to separate the target analytes from all potential degradation products.[5] Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions to intentionally produce these degradants.[9][10] The goal is not to destroy the molecule completely but to achieve a modest level of degradation (typically 5-20%) to ensure the resulting products can be detected.[11]

ForcedDegradation cluster_stress Stress Conditions API_Sample Drug Substance (API) Acid Acid Hydrolysis (e.g., 0.1M HCl) API_Sample->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API_Sample->Base Oxidation Oxidation (e.g., 3% H2O2) API_Sample->Oxidation Thermal Thermal (e.g., 70°C) API_Sample->Thermal Photo Photolytic (ICH Q1B) API_Sample->Photo Analysis Analyze Stressed Samples with Developed HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Peak_Purity Assess Peak Purity (PDA Detector) Analysis->Peak_Purity Evaluate Chromatograms

Caption: Forced degradation workflow to ensure method specificity.

Experimental Protocol: A Validated Method

The following protocol represents a robust, stability-indicating method developed based on the principles discussed above.

1. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm) or equivalent polar-embedded column.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 254 nm and 380 nm (to ensure detection of all relevant species).

2. Solution Preparation

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Prepare a stock solution of the main API and known impurities in the diluent. Further dilute to a working concentration (e.g., 1 µg/mL for impurities).

  • Sample Solution: Accurately weigh and dissolve the drug substance in the diluent to a final concentration of 1 mg/mL.

3. System Suitability Test (SST) Before sample analysis, inject a standard solution five times. The results must meet the following criteria:

  • Tailing Factor: ≤ 1.5 for all key peaks.

  • %RSD of Peak Areas: ≤ 2.0% for the main API and impurities.

  • Resolution: ≥ 2.0 between the two closest eluting peaks.

Method Validation Overview

Once developed, the method must be formally validated according to ICH Q2(R1) guidelines to prove it is suitable for its intended purpose.[12][13][14] This involves experimentally verifying:

  • Specificity: Demonstrated through forced degradation studies and analysis of blank samples. The method should show no interference at the retention times of the analytes.[15]

  • Linearity: The method provides results that are directly proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples spiked with known amounts of impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

Developing a robust HPLC method for polar impurities like nitroaniline and piperidine derivatives is a multi-faceted process that demands a scientific and systematic approach. By understanding the physicochemical properties of the analytes, we can move beyond a trial-and-error screening process. The comparison between a traditional C18 and a polar-embedded stationary phase clearly demonstrates the necessity of selecting appropriate column chemistry to ensure adequate retention and peak shape. Furthermore, the strategic manipulation of mobile phase pH provides an essential tool for achieving resolution, particularly for basic compounds like piperidine.

Ultimately, grounding the method in forced degradation studies ensures that it is truly stability-indicating and fit for purpose in a regulated environment. The protocol and validation framework provided here serve as a comprehensive guide for developing reliable, accurate, and robust analytical methods that ensure the quality and safety of pharmaceutical products.

References

[4] Shaikh Abu Safwan Shahnawaz and Dr Anwar Shaikh. "Stability Indicating HPLC Method Development: A Review." International Research Journal of Pharmacy and Medical Sciences (IRJPMS), Volume 8, Issue 3, pp. 26-33, 2025. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC International, 14 Feb. 2026. [2] "Stability Indicating HPLC Method Development: A Review." ResearchGate, Accessed 19 Feb. 2026. "Stability Indicating HPLC Method Development: A Review." IJRPS, 22 Jun. 2019. [6] "Stability Indicating HPLC Method Development and Validation." SciSpace, 30 Sept. 2014. [16] Ghugare, Priyanka Suresh, and Sandeep Kumar. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." NIMS University, 10 Dec. 2025. [12] "ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." ResearchGate, Nov. 2021. [1] "HPLC-UV Method Development for Highly Polar Impurities." Resolian, 2 Dec. 2025. [13] "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms." MDPI, 31 Dec. 2025. [15] "A Review of HPLC Method Development and Validation as per ICH Guidelines." Asian Journal of Pharmaceutical Analysis. [14] "Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as." Der Pharma Chemica, 29 Dec. 2024. [8] "A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development." American Pharmaceutical Review, 1 Dec. 2010. [17] "Engineering successful analytical methods using HILIC as an alternative retention mechanism." Phenomenex. [5] "Forced Degradation Study an Essential Approach to Develop Stability Indicating Method." Pharmatutor. [18] "Polar Hydrophilic Compounds in Pharmaceutical Analysis." Merck Millipore. [19] "Forced degradation and impurity profiling." ScienceDirect. [20] "HPLC Analysis of Very Polar Compounds in Bioanalysis." LCGC International, 1 Feb. 2014. [9] Singh, R., & Kumar, R. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Education and Research. [7] "HPLC problems with very polar molecules." Axion Labs, 25 Jan. 2024. [10] Rawat, Trivikram, et al. "Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations." Journal of Pharmaceutical Sciences & Research, vol. 7, no. 5, 2015, pp. 238-241. [11] Bhaskar, R., et al. "Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's." Journal of Drug Delivery and Therapeutics, vol. 10, no. 2-s, 2020, pp. 149-155.

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Navigating the Complex Fragmentation Landscape of Amino-Nitro Piperidines: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and chemical analysis, understanding the structural nuances of novel compounds is paramount. Among the vast array of heterocyclic scaffolds, the piperidine ring is a ubiquitous and vital component in numerous drug candidates. This guide, designed for the discerning researcher, delves into the complex and often challenging mass spectrometry fragmentation patterns of piperidines substituted with both amino and nitro functional groups. By synthesizing fundamental principles with field-proven insights, we will explore how the interplay of an electron-donating amino group and an electron-withdrawing nitro group dictates the fragmentation pathways under different ionization techniques, providing a predictive framework for structural elucidation.

The Dichotomy of Ionization: EI-MS vs. ESI-MS/MS

The choice of ionization technique is a critical first step that profoundly influences the subsequent fragmentation of amino-nitro piperidines. Electron Ionization (EI) and Electrospray Ionization (ESI) represent two fundamentally different approaches to ion generation, leading to distinct and complementary spectral information.

Electron Ionization (EI-MS): The Hard Ionization Approach

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, inducing extensive fragmentation.[1] This results in a complex mass spectrum rich with fragment ions, providing a detailed fingerprint of the molecule's structure. For piperidine derivatives, fragmentation under EI is often initiated by the ionization of the nitrogen atom within the ring.[1]

Electrospray Ionization (ESI-MS): The Soft Ionization Alternative

In contrast, ESI is a "soft" ionization method that typically results in the formation of protonated molecules, denoted as [M+H]⁺.[1] This technique is particularly well-suited for less volatile or thermally labile compounds and often serves as the entry point for tandem mass spectrometry (MS/MS) experiments. In MS/MS, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions, providing controlled structural information.

Core Fragmentation Pathways of the Piperidine Ring

Regardless of the substituents, the piperidine ring itself exhibits characteristic fragmentation patterns. A thorough understanding of these foundational pathways is essential before considering the influence of the amino and nitro groups.

α-Cleavage: A Dominant Pathway in EI-MS

One of the most prominent fragmentation pathways for piperidines, especially under EI conditions, is α-cleavage. This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium ion.[1] The stability of this ion often makes it the base peak in the EI spectrum. The largest substituent at the α-carbon is preferentially lost.[1]

Ring Fission: Unraveling the Cyclic Structure

The piperidine ring can also undergo cleavage at various points, leading to the formation of a variety of acyclic fragment ions.[1] This process, often more complex than α-cleavage, can provide valuable information about the substitution pattern on the ring.

The Push-Pull Effect: How Amino and Nitro Groups Direct Fragmentation

The simultaneous presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the piperidine ring creates a "push-pull" electronic system that significantly influences the fragmentation cascade. The position of these substituents relative to each other and to the ring nitrogen is a critical determinant of the observed fragment ions.

Influence of the Amino Group

The basic amino group is a primary site of protonation in ESI-MS, leading to abundant [M+H]⁺ ions. In the subsequent MS/MS analysis, the charge on the amino group can direct fragmentation pathways. Common neutral losses from protonated amino-containing compounds include the loss of ammonia (NH₃).

Influence of the Nitro Group

The nitro group, being strongly electron-withdrawing, also plays a crucial role in directing fragmentation. Under both EI and ESI conditions, a characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂) or as nitric oxide (•NO). The loss of NO (30 Da) from a protonated nitrosamine has been observed as a primary fragmentation pathway in ESI-MS/MS. While amino-nitro piperidines are not nitrosamines, the underlying principle of NO loss from a nitrogen-containing functional group is relevant.

Synergistic and Competing Fragmentation Pathways

The key to deciphering the mass spectra of amino-nitro piperidines lies in understanding the interplay between these two functional groups.

  • Charge Localization: In ESI-MS, protonation can occur on either the ring nitrogen or the exocyclic amino group. The relative basicity of these sites, influenced by the electronic effects of the nitro group, will determine the initial charge localization and subsequent fragmentation.

  • Radical-Initiated Cleavage: In EI-MS, the initial ionization can create a radical cation. The location of this radical site will be influenced by both the amino and nitro groups, leading to different initial bond cleavages.

  • Rearrangement Reactions: The presence of both functional groups can facilitate complex rearrangement reactions prior to fragmentation, leading to unexpected fragment ions.

Experimental Protocols for Mass Spectrometric Analysis

To obtain high-quality and reproducible data, a well-defined experimental protocol is essential.

Protocol 1: LC-MS/MS Analysis of Amino-Nitro Piperidines

This protocol is suitable for the analysis of a wide range of amino-nitro piperidine derivatives.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Perform serial dilutions to prepare working standards at appropriate concentrations for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is a common choice.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
  • Gradient: Optimize the gradient to achieve good chromatographic separation of the analyte from any impurities.
  • Flow Rate: Typically 0.2 - 0.4 mL/min.[1]
  • Injection Volume: 1 - 5 µL.[1]
  • Column Temperature: 30 - 40 °C.[1]
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
  • Ionization Mode: Positive ion mode is generally preferred due to the basicity of the amino group and the piperidine nitrogen.[1]

3. MS/MS Method:

  • Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.
  • Perform a product ion scan of the [M+H]⁺ precursor ion to generate the MS/MS spectrum.
  • Optimize the collision energy to obtain a rich fragmentation pattern.
Protocol 2: GC-EI-MS Analysis of Volatile Amino-Nitro Piperidines

For volatile and thermally stable derivatives, GC-EI-MS can provide valuable complementary data.

1. Sample Preparation:

  • Prepare a stock solution in a volatile organic solvent (e.g., dichloromethane).
  • Derivatization (e.g., silylation of the amino group) may be necessary to improve volatility and thermal stability.

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
  • Injection Mode: Split or splitless, depending on the analyte concentration.
  • Mass Spectrometer: A mass spectrometer with an EI source.
  • Ionization Energy: Standard 70 eV.
  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments.

Data Interpretation and Comparative Analysis

A systematic approach to data interpretation is crucial for accurate structural elucidation.

Table 1: Common Fragment Ions and Neutral Losses in the Mass Spectrometry of Piperidine Derivatives

Fragmentation TypeIonization ModeDescriptionCommon m/z or Neutral Loss
α-Cleavage EICleavage of the C-C bond adjacent to the ring nitrogen, forming a stable iminium ion.[1]Varies depending on substituents
Ring Fission EI, ESI-MS/MSCleavage of the piperidine ring, leading to various acyclic fragments.[1]Multiple fragments
Loss of Water ESI-MS/MSNeutral loss of H₂O from protonated molecules, common for hydroxylated piperidines.[2]-18 Da
Loss of Ammonia ESI-MS/MSNeutral loss of NH₃, characteristic of primary amines.-17 Da
Loss of Nitric Oxide EI, ESI-MS/MSNeutral loss of •NO, a potential pathway for nitro-substituted compounds.-30 Da
Loss of Nitro Group EI, ESI-MS/MSNeutral loss of •NO₂, another potential pathway for nitro-substituted compounds.-46 Da

Visualizing Fragmentation Pathways

Diagrams are invaluable tools for visualizing the complex fragmentation cascades.

Fragmentation_Workflow Analyte Amino-Nitro Piperidine Ionization Ionization (EI or ESI) Analyte->Ionization MolecularIon Molecular Ion (M+• or [M+H]+) Ionization->MolecularIon Fragmentation Fragmentation (Spontaneous or CID) MolecularIon->Fragmentation FragmentIons Fragment Ions Fragmentation->FragmentIons Detection Mass Analyzer & Detector FragmentIons->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Piperidine_Fragmentation cluster_ring Piperidine Ring Fragmentation cluster_substituent Substituent-Driven Fragmentation Molecular_Ion Piperidine Molecular Ion Alpha_Cleavage α-Cleavage Molecular_Ion->Alpha_Cleavage EI Ring_Fission Ring Fission Molecular_Ion->Ring_Fission EI / ESI-MS/MS Iminium_Ion Iminium Ion Alpha_Cleavage->Iminium_Ion Acyclic_Fragments Acyclic Fragments Ring_Fission->Acyclic_Fragments Amino_Nitro_Piperidine Amino-Nitro Piperidine [M+H]+ Loss_NH3 Loss of NH3 Amino_Nitro_Piperidine->Loss_NH3 Loss_NO Loss of NO Amino_Nitro_Piperidine->Loss_NO Loss_NO2 Loss of NO2 Amino_Nitro_Piperidine->Loss_NO2 Fragment_NH3 [M+H - NH3]+ Loss_NH3->Fragment_NH3 Fragment_NO [M+H - NO]+ Loss_NO->Fragment_NO Fragment_NO2 [M+H - NO2]+ Loss_NO2->Fragment_NO2

Caption: Key fragmentation pathways for amino-nitro piperidines.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometric fragmentation of amino-nitro piperidines is a complex process governed by the interplay of the piperidine ring's intrinsic fragmentation tendencies and the powerful electronic effects of the amino and nitro substituents. While general rules of fragmentation provide a starting point, a detailed analysis requires careful consideration of the specific isomerism and the chosen ionization method. By combining high-resolution mass spectrometry with a systematic approach to data interpretation, researchers can confidently elucidate the structures of these challenging but pharmaceutically important molecules. This guide provides a foundational framework for this endeavor, emphasizing the importance of both theoretical understanding and robust experimental design. As new analytical techniques and computational tools emerge, our ability to predict and interpret these complex fragmentation patterns will undoubtedly continue to advance.

References

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-755. [Link]

  • Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1431-1438. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2014). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 5(1), 104-110. [Link]

  • NIST. (n.d.). N-Nitrosopiperidine. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). N-Nitrosopiperidine. [Link]

  • Kuhlicke, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1631-1638. [Link]

  • Guo, Y. C., et al. (2007). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Journal of the American Society for Mass Spectrometry, 18(1), 131-137. [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

UV-Vis absorption maxima for 3-amino-4-nitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-amino-4-nitrophenyl derivatives , a class of compounds characterized by a unique "push-pull" electronic system. These molecules are critical intermediates in the synthesis of azo dyes, kinase inhibitors, and solvatochromic probes.

Executive Summary

The 3-amino-4-nitrophenyl motif (structurally 2-nitroaniline substituted at the 4- or 5-position) exhibits distinct UV-Vis absorption properties driven by Intramolecular Charge Transfer (ICT) . Unlike the linear para-nitroaniline (pNA) system, these ortho-substituted derivatives possess an intramolecular hydrogen bond between the amine and nitro groups, locking the conformation and significantly altering the absorption maxima (


) and molar absorptivity (

).

This guide compares the spectral performance of key derivatives, analyzes substituent effects, and provides a validated protocol for their characterization.

Theoretical Framework: The "Push-Pull" Mechanism

The optical properties of these derivatives arise from the electronic interaction between the electron-donating amino group (


) and the electron-withdrawing nitro group (

).
  • Primary Chromophore: The 2-nitroaniline core (

    
     nm).
    
  • Ortho-Effect: The proximity of

    
     and 
    
    
    
    allows for a 6-membered hydrogen-bonded ring state. This planarizes the molecule, enhancing conjugation but also stabilizing the ground state, which can lead to hypsochromic (blue) or bathochromic (red) shifts depending on the solvent and additional substituents.
  • Substituent Influence (Position 1):

    • Electron Donors (e.g., -OH, -OCH3, -NH2): When placed para to the nitro group (position 1), these groups create a secondary ICT channel, significantly red-shifting the absorption (bathochromic shift) into the visible region (orange/red).

    • Electron Acceptors (e.g., -COOH): These compete with the nitro group for electron density, often resulting in a blue shift (hypsochromic shift) or reduced intensity.

Visualizing the Electronic Transitions

ICT_Mechanism cluster_structure 3-Amino-4-Nitrophenyl Core Ground Ground State (S0) Stabilized by Intramolecular H-Bond Excited Excited State (S1) Charge Transfer (ICT) Ground->Excited hv (Absorption) Solvent Polar Solvent (e.g., Ethanol, DMSO) Solvent->Excited Stabilizes Dipole (Red Shift) Core Benzene Ring 1-R, 3-NH2, 4-NO2

Caption: Schematic of the Intramolecular Charge Transfer (ICT) mechanism. Polar solvents stabilize the highly dipolar excited state, causing a red shift (positive solvatochromism).

Comparative Analysis: Absorption Maxima ( )[1]

The following table consolidates experimental and predicted


 values for 3-amino-4-nitrophenyl derivatives in polar protic solvents (typically Ethanol or Methanol).
Compound NameStructure (R at Pos 1)

(nm)
AppearanceElectronic Effect
4-Nitroaniline (Reference) H (Para isomer)380 YellowStandard linear ICT.
2-Nitroaniline (Reference) H (Ortho isomer)412 OrangeIntramolecular H-bond + Ortho ICT.
3-Amino-4-nitrotoluene

415 - 420 Yellow-OrangeWeak donor (Hyperconjugation) slightly assists ICT.
3-Amino-4-nitrophenol

400 - 425 Dp. YellowStrong donor para to nitro enhances CT; pH sensitive.
3-Amino-4-nitroanisole

440 - 450 Orange-RedStrong donor para to nitro; "Double Donor" push.
2,4-Diaminonitrobenzene

460 - 480 Red/PurpleStrongest donor; cooperative push from two amino groups.
3-Amino-4-nitrobenzoic Acid

380 - 395 Pale YellowAcceptor competes with

; disrupts push-pull.

Key Insights:

  • The "Red" Shift: Derivatives with strong donors at position 1 (Anisole, Diamine) exhibit a significant bathochromic shift (>30 nm) compared to the parent 2-nitroaniline. This makes them excellent candidates for visible-light probes.

  • pH Sensitivity: 3-Amino-4-nitrophenol is highly pH-dependent. In basic conditions, the phenol deprotonates to phenolate (

    
    ), a massive electron donor, shifting 
    
    
    
    further red (often >450 nm).
  • Steric Inhibition: Bulky groups at position 1 can twist the nitro group out of planarity, reducing conjugation and causing a blue shift (hypsochromic), though this is less pronounced in the rigid H-bonded 3-amino-4-nitro scaffold.

Experimental Protocol: Validated UV-Vis Characterization

To ensure reproducible data, follow this self-validating protocol. This method accounts for the low solubility of nitroanilines in water and their solvatochromic sensitivity.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Avoid water for stock solutions due to poor solubility.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cuvettes: Quartz (1 cm path length), matched pair.

Step-by-Step Workflow
  • Stock Solution Preparation (1 mM):

    • Weigh 1.5-2.0 mg of the derivative.

    • Dissolve in 10 mL of DMSO (ensures complete solubility).

    • Validation: Solution must be clear with no particulates. Sonicate if necessary.

  • Working Solution Preparation (20-50 µM):

    • Dilute 20-50 µL of Stock Solution into 980-950 µL of Ethanol.

    • Target Absorbance: 0.2 – 0.8 AU (Linear range of Beer-Lambert Law).

  • Baseline Correction (Blanking):

    • Fill both cuvettes with pure Ethanol.

    • Run "Baseline/Zero" scan (200 nm – 600 nm).

  • Measurement:

    • Replace sample cuvette solvent with Working Solution.[1]

    • Scan from 600 nm down to 200 nm (scan speed: medium).

    • Critical Check: If

      
       absorbance > 1.0, dilute further. If < 0.1, increase concentration.
      
  • Data Processing:

    • Identify

      
       (peak wavelength).
      
    • Calculate Molar Absorptivity (

      
      ): 
      
      
      
      • 
         = Absorbance at 
        
        
        
      • 
         = Concentration (M)[1][2]
        
      • 
         = Path length (1 cm)
        
Experimental Workflow Diagram

Experimental_Workflow Start Start: Sample Weighing Dissolve Dissolve in DMSO (Stock 1mM) Start->Dissolve Dilute Dilute in EtOH (Working 50µM) Dissolve->Dilute Blank Baseline Scan (Pure EtOH) Dilute->Blank Measure Scan Sample (200-600 nm) Blank->Measure Check Check Absorbance (0.2 - 0.8 AU) Measure->Check Check->Dilute Fail (>1.0 AU) Calc Calculate Molar Absorptivity (ε) Check->Calc Pass

Caption: Validated workflow for accurate UV-Vis determination of nitroaniline derivatives.

Applications & Performance

  • Solvatochromic Probes: Due to the large dipole moment change upon excitation, these derivatives are excellent indicators of solvent polarity. 3-Amino-4-nitroanisole shows a distinct color shift from yellow (in hexane) to deep orange (in DMSO).

  • Drug Development: The 3-amino-4-nitro scaffold is a "privileged structure" in kinase inhibitors. The UV spectrum is used to monitor the purity of these drugs during synthesis (e.g., tracking the reduction of the nitro group to a diamine, which causes a massive blue shift and loss of color).

  • Colorimetric Sensors: 3-Amino-4-nitrophenol is used in enzymatic assays where cleavage of a prodrug releases the chromophore, resulting in a visible yellow color at pH > 7.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline. Retrieved from

  • PubChem. (2025).[3][4] 3-Amino-4-nitrophenol Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 5-Methyl-2-nitroaniline Product Specification. Retrieved from

  • IU Indianapolis ScholarWorks. (2024). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from

  • ResearchGate. (2023). UV-Vis absorption spectra of nitroaniline derivatives and catalytic reduction monitoring. Retrieved from

Sources

A Head-to-Head Comparison: Unraveling the Superior SNAr Reactivity of Fluoro-Nitrobenzenes Over Their Chloro-Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and the synthesis of complex organic molecules, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction.[1][2] Its ability to form carbon-heteroatom bonds on activated aromatic rings is pivotal in constructing the core scaffolds of numerous pharmaceutical agents and functional materials.[3][4] A frequent decision point for synthetic chemists is the choice of halogen on the electrophilic partner. This guide provides an in-depth, evidence-based comparison of the SNAr reactivity of fluoro-nitrobenzenes versus chloro-nitrobenzenes, clarifying why the most electronegative halogen paradoxically yields the highest reactivity in this class of reactions.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike the familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, SNAr reactions proceed via a distinct two-step addition-elimination mechanism at an sp2-hybridized carbon.[5] The reaction requires an aromatic ring to be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[5][6]

The process unfolds as follows:

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the slow, rate-determining step because it temporarily disrupts the ring's aromaticity.[7][8][9]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][10][11][12] The stability of this intermediate is crucial, as a more stable complex corresponds to a lower activation energy for the first step. The electron-withdrawing nitro group is essential for delocalizing and stabilizing the negative charge.[6][11]

  • Elimination and Aromatization: In a fast, subsequent step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring and yielding the final product.[6][13]

Caption: The two-step addition-elimination mechanism of SNAr reactions.

The Halogen Effect: Why Fluorine Dominates

In SN1 and SN2 reactions, iodide is an excellent leaving group while fluoride is exceptionally poor, a trend governed by bond strength and leaving group stability. In SNAr, this reactivity order is inverted: F > Cl ≈ Br > I .[5][14] This counterintuitive outcome is a direct consequence of the reaction mechanism.

Since the first step—nucleophilic attack and formation of the Meisenheimer complex—is rate-determining, any factor that stabilizes this intermediate will accelerate the overall reaction.[8][9] This is where fluorine's unique properties become paramount.

  • Inductive Effect and Electronegativity: Fluorine is the most electronegative element.[7][15] Its powerful electron-withdrawing inductive effect makes the ipso-carbon significantly more electrophilic (electron-poor), and therefore more susceptible to nucleophilic attack.[7][8] More importantly, this strong inductive pull stabilizes the developing negative charge in the Meisenheimer complex, lowering the activation energy of the rate-determining step.[9]

  • Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond. While this makes fluorine a poor leaving group in a concerted or SN1-type mechanism, it is largely irrelevant in the SNAr pathway. The C-X bond is broken in the fast, non-rate-determining second step.[16] The profound stabilizing effect of fluorine on the transition state of the first step far outweighs its poor leaving group ability in the second step.[8][9]

In essence, the reaction rate is not dictated by the ease of C-X bond cleavage, but by the rate of formation of the Meisenheimer complex. Fluorine's electronegativity makes this formation faster than that for any other halogen.[8]

Quantitative Comparison: Experimental Evidence

The superior reactivity of fluoro-nitroaromatics is not merely theoretical. Kinetic studies consistently demonstrate a significant rate enhancement compared to their chloro-analogs. A classic example is the reaction of 2,4-dinitrohalobenzenes with the nucleophile piperidine.

SubstrateLeaving GroupRelative Rate Constant (krel)
2,4-Dinitrofluoro benzeneF3300
2,4-Dinitrochloro benzeneCl1
2,4-Dinitrobromo benzeneBr0.8
2,4-Dinitroiodo benzeneI0.4

Data compiled from various sources for the reaction with piperidine in methanol.

As the data clearly shows, 2,4-dinitrofluorobenzene reacts thousands of times faster than 2,4-dinitrochlorobenzene under identical conditions. This dramatic difference underscores the dominant role of the fluoro-substituent in accelerating the rate-determining nucleophilic attack.

Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)piperidine

This protocol details a representative SNAr reaction, demonstrating the synthesis of N-(2,4-dinitrophenyl)piperidine from 1-chloro-2,4-dinitrobenzene and piperidine. The progress can be monitored via UV-Vis spectrophotometry by observing the formation of the colored product.[17][18]

Materials:

  • 1-Chloro-2,4-dinitrobenzene (CDNB) (Highly toxic irritant, handle with gloves)[17][18]

  • Piperidine (Toxic and flammable)[17][18]

  • Absolute Ethanol

  • Spectrophotometer and cuvettes

Procedure:

  • Solution Preparation: Prepare a stock solution of 0.01 M 1-chloro-2,4-dinitrobenzene in absolute ethanol. Prepare a separate stock solution of 0.2 M piperidine in absolute ethanol.

  • Reaction Initiation: In a cuvette, combine 2.0 mL of the piperidine solution with 1.0 mL of absolute ethanol. Place the cuvette in the spectrophotometer and zero the instrument at a detection wavelength of 372 nm.

  • Data Acquisition: To initiate the reaction, rapidly add 0.1 mL of the CDNB stock solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 372 nm over time.

  • Quenching and Work-up: Once the reaction is complete (indicated by a stable absorbance reading), the product mixture can be transferred to a round-bottom flask. The solvent can be removed under reduced pressure.

  • Purification: The resulting solid residue, N-(2,4-dinitrophenyl)piperidine, can be purified by recrystallization from ethanol to yield a crystalline product.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring NMR and IR spectra.

G A Prepare Stock Solutions (CDNB & Piperidine in EtOH) B Mix Piperidine & EtOH in Cuvette A->B C Zero Spectrophotometer (372 nm) B->C D Initiate Reaction (Add CDNB solution) C->D E Record Absorbance vs. Time D->E F Reaction Complete (Absorbance Plateau) E->F G Solvent Removal (Rotary Evaporation) F->G H Purify by Recrystallization (from Ethanol) G->H I Characterize Product (MP, NMR, IR) H->I

Caption: Experimental workflow for the synthesis and kinetic analysis of an SNAr reaction.

Practical Implications for Drug Development

The choice between a fluoro- or chloro-nitrobenzene substrate in a synthetic campaign has significant practical consequences:

  • Reactivity and Yield: For difficult transformations or with weakly nucleophilic partners, the high reactivity of a fluoro-nitroaromatic is often necessary to achieve a reasonable reaction rate and high yield.[4] This can reduce reaction times, lower required temperatures, and minimize side-product formation.[3]

  • Cost and Availability: Chloro-nitroaromatics are generally less expensive and more widely available than their fluoro- counterparts. For large-scale syntheses where the nucleophile is sufficiently reactive, the chloro-substrate is often the more economical choice.

  • Selectivity: In molecules with multiple potential reaction sites, the lower reactivity of a chloro-aromatic can sometimes be exploited to achieve greater selectivity. A milder, more controlled reaction may be preferable to a highly exothermic and rapid transformation.

  • High-Throughput Synthesis: The reliable and high-yielding nature of SNAr reactions, particularly with fluoro-substrates, makes them highly amenable to high-throughput and diversity-oriented synthesis approaches common in modern drug discovery.[1]

Conclusion

For Nucleophilic Aromatic Substitution reactions, the reactivity of halonitrobenzenes is governed by the rate-determining formation of the Meisenheimer complex. The superior electronegativity of fluorine powerfully stabilizes this intermediate, making fluoro-nitrobenzenes significantly more reactive than their chloro-analogs, despite fluorine's stronger carbon-halogen bond. This fundamental principle provides chemists with a tunable parameter: choosing the highly reactive fluoro-substrate for challenging transformations or the more economical chloro-substrate for simpler, large-scale applications. A thorough understanding of this reactivity difference is essential for the efficient and strategic design of synthetic routes in research and pharmaceutical development.

References

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
  • SNAr Compar
  • Nucleophilic Arom
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Benchchem.
  • Nucleophilic Arom
  • Nucleophilic arom
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... Filo.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
  • Addition-Elimination at Arom
  • Meisenheimer complex. Grokipedia.
  • SNAr-Based Macrocyclization: An Application to the Synthesis of Vancomycin Family Models. The Journal of Organic Chemistry.
  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
  • Meisenheimer complex. Wikipedia.
  • p-Fluoronitrobenzene is more reactive than p-chloronitrobenzene toward the hydroxide ion. Brainly.com.
  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
  • p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. Vaia.
  • Rate of EAS in chlorobenzene and fluorobenzene. ECHEMI.
  • Solution Kinetics of a SN2 Reaction. Gustavus Adolphus College.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

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A Senior Application Scientist's Guide to TLC Visualization of Piperidin-4-ol Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, piperidin-4-ol and its amine derivatives are pivotal structural motifs. Their synthesis and subsequent reactions require meticulous monitoring, for which Thin-Layer Chromatography (TLC) remains an indispensable, rapid, and cost-effective analytical tool. However, the visualization of these saturated, often UV-inactive, amines on a TLC plate can be a significant challenge. This guide provides an in-depth comparison of common TLC staining reagents, offering field-proven insights and detailed protocols to empower researchers in their daily work.

The choice of a TLC stain is not a one-size-fits-all decision. It hinges on the nature of the analyte, the presence of other functional groups, and the desired sensitivity. For piperidin-4-ol amines, which can be secondary or tertiary, the selection of an appropriate visualization reagent is critical for accurate reaction monitoring and purification.

Ninhydrin: The Classic Choice for Primary and Secondary Amines

Ninhydrin is arguably the most well-known stain for the detection of amines.[1][2][3] Its reaction with primary amines to produce the intensely colored Ruhemann's purple is a cornerstone of amino acid analysis.[4] For secondary amines like piperidin-4-ol, ninhydrin still provides a useful colorimetric response, typically yielding a yellow to orange iminium salt.[3][5] Tertiary amines, lacking a proton on the nitrogen, generally do not react with ninhydrin.[5] This selectivity can be advantageous in distinguishing between starting materials and products in certain reactions.

Mechanism of Action

The reaction cascade of ninhydrin with a primary amine involves condensation, decarboxylation, and subsequent reaction with another molecule of ninhydrin to form the final colored product. With secondary amines, the reaction stops at the formation of the yellow-orange iminium salt. This difference in color can be a powerful diagnostic tool.

Diagram 1: Ninhydrin Reaction Workflow

TLC Developed TLC Plate (with Piperidin-4-ol amine spot) Dip Dip in or Spray with Ninhydrin Solution TLC->Dip Staining Heat Heat Gently (Heat Gun or Hot Plate) Dip->Heat Activation Visualize Observe Color Development (Yellow-Orange for Secondary Amines) Heat->Visualize Detection

Caption: Workflow for visualizing piperidin-4-ol amines using ninhydrin stain.

Experimental Protocol: Ninhydrin Stain
  • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[6][7] This solution is relatively stable when stored in a dark, well-sealed container.

  • Application: After developing and thoroughly drying the TLC plate, dip it into the ninhydrin solution or spray it evenly.

  • Development: Gently warm the plate with a heat gun or on a hot plate until the colored spots appear.[8] Overheating can cause the entire plate to char, obscuring the results.

Potassium Permanganate (KMnO₄): The Versatile Oxidizing Agent

Potassium permanganate is a powerful oxidizing agent that serves as a general-purpose stain for a wide variety of organic compounds, including amines.[8] It reacts with any compound that can be oxidized, resulting in a color change from its characteristic deep purple to a yellow or brown spot of manganese dioxide (MnO₂) on a purple background.[9] This broad reactivity makes it an excellent choice for a quick, initial screening of a TLC plate.

Mechanism of Action

The permanganate ion (MnO₄⁻) is reduced by the amine, which is in turn oxidized. This redox reaction is what produces the visible color change. While not specific to amines, its high sensitivity often allows for the detection of compounds that are unreactive to other stains.

Diagram 2: Potassium Permanganate Staining Process

TLC Developed TLC Plate Dip Dip in KMnO4 Solution TLC->Dip Staining Observe Immediate Observation (Yellow/Brown spots on Purple background) Dip->Observe Visualization

Caption: General workflow for TLC staining with potassium permanganate.

Experimental Protocol: Potassium Permanganate Stain
  • Preparation: Dissolve 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% aqueous sodium hydroxide in 200 mL of distilled water.[7][10] This alkaline solution is stable for several weeks.

  • Application: Dip the dried TLC plate into the permanganate solution for a few seconds.

  • Development: No heating is required. The color change is often immediate.[9] The spots will appear as yellow to brown against a purple background.[8]

Dragendorff's Reagent: The Alkaloid Specialist

Originally developed for the detection of alkaloids, Dragendorff's reagent is highly effective for visualizing tertiary amines and other nitrogen-containing compounds.[11][12][13] Piperidin-4-ol derivatives, being alkaloid-like structures, often yield a distinct orange to orange-red precipitate with this reagent.[11][13]

Mechanism of Action

Dragendorff's reagent is a solution of potassium bismuth iodide. The lone pair of electrons on the nitrogen atom of the amine coordinates with the bismuth, forming an insoluble, colored ion-pair complex.[13]

Diagram 3: Dragendorff's Reagent Reaction Principle

Amine Piperidin-4-ol Amine (Tertiary or Secondary) Complex Orange/Red Insoluble Ion-Pair Complex Amine->Complex Complexation Reagent Potassium Bismuth Iodide (Dragendorff's Reagent) Reagent->Complex

Caption: Complex formation between an amine and Dragendorff's reagent.

Experimental Protocol: Dragendorff's Reagent
  • Preparation: This reagent is typically prepared as two separate stock solutions that are mixed before use.

    • Solution A: Dissolve 1.7 g of basic bismuth nitrate in a mixture of 80 mL of water and 20 mL of tartaric acid.[14]

    • Solution B: Dissolve 16 g of potassium iodide in 40 mL of water.[14]

    • Working Solution: Mix equal volumes of Solution A and Solution B. This stock solution is stable for several weeks when refrigerated. For spraying, dilute 5 mL of the stock solution with 10 g of tartaric acid and 50 mL of water.[14]

  • Application: Spray the dried TLC plate with the working solution.[14]

  • Development: Orange or orange-red spots will appear at room temperature.

Iodine Vapor: The Simple, Non-Destructive Method

Exposing a developed TLC plate to iodine vapor is a simple and semi-destructive method for visualizing a wide range of organic compounds.[9][15] Iodine forms colored complexes with many organic molecules, including amines, which appear as yellow-brown spots.[9] A significant advantage of this method is that the stain is often reversible, as the iodine will eventually sublime off the plate, allowing for subsequent visualization with another stain.[6][15]

Mechanism of Action

The exact nature of the interaction between iodine and organic compounds on a TLC plate is complex and can involve the formation of charge-transfer complexes. The iodine vapor is adsorbed onto the surface of the TLC plate and the analyte spots, leading to the formation of colored complexes.

Experimental Protocol: Iodine Chamber
  • Preparation: Create an "iodine chamber" by placing a few crystals of solid iodine in a sealed TLC developing chamber. Adding a small amount of silica gel to the chamber can help to create a more uniform vapor concentration.[9][15]

  • Application: Place the dried TLC plate inside the chamber and close the lid.[9][16]

  • Development: The spots will appear as yellow-brown and typically develop within a few minutes.[16] It is important to circle the spots with a pencil soon after visualization, as they will fade over time.[15]

Comparative Analysis

Staining ReagentTarget FunctionalityColor DevelopmentSensitivityEase of UseStability of Stain
Ninhydrin Primary & Secondary AminesYellow-Orange (Secondary)ModerateModerate (Heating required)Permanent
Potassium Permanganate Oxidizable Groups (General)Yellow/Brown on PurpleHighEasy (No heating)Fades over time
Dragendorff's Reagent Tertiary Amines & AlkaloidsOrange/RedHighModerate (Solution prep)Relatively stable
Iodine Vapor General Organic CompoundsYellow/BrownModerateEasyReversible

Conclusion

The effective visualization of piperidin-4-ol amines on TLC plates is crucial for synthetic success. For distinguishing between secondary and tertiary amines, a combination of Ninhydrin and Dragendorff's reagent can be particularly informative. Potassium permanganate serves as an excellent, highly sensitive general screen, while iodine vapor offers a simple, non-destructive first look. By understanding the underlying chemistry and applying the appropriate protocols, researchers can confidently monitor their reactions and make informed decisions in the lab.

References

  • EPFL. (n.d.). TLC Visualization Reagents.
  • University of California, Los Angeles. (n.d.). TLC Stains.
  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
  • LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
  • Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
  • University of California, Irvine. (n.d.). Iodine Staining.
  • Grokipedia. (n.d.). Dragendorff's reagent.
  • MACHEREY-NAGEL. (n.d.). TLC visualization (staining) reagent, according to Dragendorff-Munier, 100 mL.
  • Cayman Chemical. (n.d.). Thin Layer Chromatography.
  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation.
  • Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Dragendorff's reagent.
  • University of Rochester. (n.d.). Thin Layer Chromatography (TLC) | Organic Chemistry I Lab.
  • Filterbio. (2025, December 19). How to detect compounds on TLC plates? - Blog.
  • University of California, Berkeley. (n.d.). TLC Stains.
  • Curly Arrow. (2011, November 21). Let's Talk About TLCs Part 5 - Iodine Stain.
  • ResearchGate. (2017, June 28). How to make Iodine chamber for TLC.
  • FUJIFILM Wako Chemicals. (n.d.). TLC Stains.
  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines.
  • Wikipedia. (n.d.). Ninhydrin.
  • University of California, Berkeley. (n.d.). TLC Stain Recipes.
  • REACH Devices, LLC. (n.d.). TLC stains.
  • The International Pharmacopoeia. (2025). D - Dantron R.... Dragendorff reagent, modified, TS.
  • Taylor & Francis. (n.d.). Ninhydrin – Knowledge and References.
  • BYJU'S. (2019, December 10). Ninhydrin test.
  • University of California, Berkeley. (n.d.). TLC Stains Recipes.
  • University of Bristol, School of Chemistry. (2018, April). Ninhydrin - Molecule of the Month.

Sources

Spectroscopic Discrimination of Nitrogen-Containing Functionalities: A Comparative Guide to Nitro and Amine IR Signatures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of nitrogen-containing heterocycles and active pharmaceutical ingredients (APIs), the distinction between Nitro (


)  and Amine (

,

,

)
groups is a fundamental analytical challenge. This is particularly acute during hydrogenation reactions where the reduction of a nitro group to an amine must be monitored for completion.

While NMR provides detailed structural resolution, Fourier Transform Infrared (FT-IR) spectroscopy remains the premier technique for rapid, in-situ functional group identification due to the distinct dipole changes associated with N-O and N-H bonds. This guide provides a definitive technical comparison of these two functionalities, establishing a self-validating protocol for their discrimination.

Theoretical Foundation: Dipole Moments and Selection Rules

To interpret the spectra accurately, one must understand the causality of the peaks. IR intensity is governed by the change in dipole moment (


) during vibration.
  • The Nitro Group (

    
    ):  The nitrogen-oxygen bonds are highly polar with significant double-bond character due to resonance. This results in a large change in dipole moment during stretching, producing two extremely intense bands  (asymmetric and symmetric) that dominate the fingerprint and lower functional group regions.
    
  • The Amine Group (

    
    ):  The N-H bond is less polar than the N-O bond. Consequently, N-H stretching vibrations are of medium to weak intensity . However, the mechanical coupling of the two N-H oscillators in primary amines creates a diagnostic "doublet" pattern that is structurally definitive.
    

Comparative Analysis: Spectral Signatures

The following data synthesizes standard values with shifts observed in complex aromatic systems common in drug development.

Table 1: Diagnostic Frequency Ranges
Functional GroupMode of VibrationFrequency Range (

)
IntensityDiagnostic Shape
Nitro (Aliphatic) N-O Asymmetric Stretch

StrongSharp
N-O Symmetric Stretch

StrongSharp
Nitro (Aromatic) N-O Asymmetric Stretch

Strong"Railroad Tracks" (paired with sym)
N-O Symmetric Stretch

Strong"Railroad Tracks"
Primary Amine (

)
N-H Asymmetric Stretch

Med/WeakDoublet (2 peaks)
N-H Symmetric Stretch

Med/WeakDoublet (2 peaks)
N-H Scissoring (Bend)

MediumBroad
Secondary Amine (

)
N-H Stretch

WeakSinglet (1 peak)
Tertiary Amine (

)
N-H StretchAbsent N/AN/A

Expert Insight: In aromatic nitro compounds, the conjugation lowers the bond order of the N-O bond, shifting the absorption to lower wavenumbers (e.g.,


) compared to aliphatic nitro compounds (

).

Visualization of Identification Logic

The following decision tree illustrates the logical flow for distinguishing these groups in an unknown sample.

G Start Unknown Sample Spectrum CheckRegion1 Check 1550 & 1350 cm⁻¹ Start->CheckRegion1 NitroConfirmed Nitro Group Identified (Two Strong Bands) CheckRegion1->NitroConfirmed Strong Absorbance CheckRegion2 Check 3500-3300 cm⁻¹ CheckRegion1->CheckRegion2 Absent/Weak AmineCheck Analyze Peak Count (3500-3300 cm⁻¹) CheckRegion2->AmineCheck Peaks Present Tertiary Tertiary Amine (No Peaks) CheckRegion2->Tertiary No Peaks Primary Primary Amine (Doublet) AmineCheck->Primary 2 Bands Secondary Secondary Amine (Singlet) AmineCheck->Secondary 1 Band

Figure 1: Logical decision tree for spectroscopic differentiation of Nitrogen functionalities.

Experimental Protocol: Self-Validating Systems

To ensure data integrity, particularly when distinguishing weak amine peaks from background noise or moisture, follow this protocol.

Sample Preparation Strategy
  • Solid Samples: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for speed. However, if amine peaks are weak, prepare a KBr pellet (1-2% sample concentration). KBr transmission mode offers higher sensitivity for weak N-H stretches than ATR.

  • Liquid Samples: Use a liquid cell with NaCl or CaF₂ windows.

The "Dilution Test" (Critical for Amines)

Hydrogen bonding broadens N-H peaks, sometimes obscuring the doublet nature of primary amines.

  • Baseline Scan: Run the spectrum of the neat liquid or concentrated solution.

  • Validation Step: Dilute the sample to <0.1M in a non-polar solvent like Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Observation: Hydrogen-bonded peaks (broad, ~3300

    
    ) will diminish, and "Free" N-H bands (sharp, higher frequency ~3400-3500 
    
    
    
    ) will appear. This confirms the N-H assignment and rules out broad O-H interference.

Application Case Study: Monitoring Nitro Reduction

A common workflow in drug development is the reduction of Nitrobenzene derivatives to Anilines (Primary Amines).

Reaction Monitoring Workflow

The reaction progress is quantified by the disappearance of the N-O modes and the appearance of N-H modes.

Reaction Start Starting Material (Nitro) Step1 Reaction Progress (t = 30 min) Start->Step1 H₂ / Pd-C StartData Peaks: 1520 & 1350 cm⁻¹ (Strong) Start->StartData End Final Product (Amine) Step1->End EndData Peaks: 3400 & 3300 cm⁻¹ (Doublet) End->EndData

Figure 2: Spectral evolution during the reduction of an aromatic nitro compound.

Analysis of the Transition
  • T=0: Spectrum dominated by 1520

    
      and 1350 
    
    
    
    (Nitro). The 3000-3500 region is empty (except for C-H stretches).
  • T=End: The 1520/1350 bands vanish. A new doublet appears at 3440/3360

    
      (Aniline N-H stretch).[1]
    
  • Troubleshooting: If a peak remains at ~1550

    
     but the 1350 
    
    
    
    is gone, check for Amide II interference (if an amide coupling was performed) or aromatic ring modes, rather than residual nitro starting material.

Troubleshooting & Interferences

  • Amide Overlap: The Amide II band (N-H bend + C-N stretch) often appears near 1550

    
    , overlapping with the Nitro asymmetric stretch.
    
    • Solution: Focus on the Symmetric Nitro stretch at 1350

      
       .[2] Amides do not have a strong band in this exact region.[3][4][5]
      
  • O-H vs. N-H: Both absorb in the 3300-3500

    
     range.[6][7]
    
    • Differentiation: O-H bands are typically much broader and more intense than N-H bands. The "Dilution Test" (Section 5.2) will sharpen N-H bands significantly more than intramolecularly H-bonded O-H bands.

  • Fermi Resonance: In primary amines, a small shoulder near 3200

    
     is often observed. This is an overtone of the N-H bending vibration (1600 
    
    
    
    ) enhanced by Fermi resonance, not a contaminant.

References

  • LibreTexts Chemistry. Infrared Spectroscopy: Absorption of Nitrogen Containing Functional Groups.[6][8] Retrieved from [Link][9][10][1][4][7][11][12][13][14][15][16]

  • NIST Chemistry WebBook. Standard Reference Data - Infrared Spectra. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Retrieved from [Link]

  • Spectroscopy Online. The Infrared Spectroscopy of Primary Amines. (2020).[4] Retrieved from [Link]

Sources

Analytical Standards Comparison: 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Standards for 1-(3-amino-4-nitrophenyl)piperidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

1-(3-amino-4-nitrophenyl)piperidin-4-ol (CAS: 404009-22-9) is a critical pharmaceutical building block and impurity standard. Structurally characterized by a "push-pull" electronic system—comprising an electron-donating piperidine/amine and an electron-withdrawing nitro group—this compound serves two primary roles in drug development:

  • Intermediate Scaffold: A precursor for benzimidazole-fused ring systems (via reduction of the nitro group and subsequent cyclization) used in kinase inhibitors and GPCR ligands.

  • Impurity Standard: A reference marker for monitoring potential genotoxic impurities (PGIs) arising from incomplete reduction or side reactions during the synthesis of piperidine-containing active pharmaceutical ingredients (APIs).

This guide compares analytical methodologies for characterizing this standard, evaluating the trade-offs between HPLC-UV (for routine purity assay) and LC-MS/MS (for trace impurity profiling), and establishes protocols for handling this light-sensitive material.

Compound Profile
PropertySpecification
CAS Number 404009-22-9
IUPAC Name 1-(3-amino-4-nitrophenyl)piperidin-4-ol
Molecular Formula C₁₁H₁₅N₃O₃
Molecular Weight 237.26 g/mol
Appearance Yellow to Orange Solid (Nitroaniline chromophore)
Solubility DMSO (High), Methanol (Moderate), Water (Low/pH dependent)
pKa (Calc) ~2.5 (Aniline N), ~14.8 (Aliphatic OH)
Key Hazard Potential Mutagen (Nitroaromatic/Aniline derivative)

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the "Fit-for-Purpose" criteria: Assay Potency (Purity) vs. Trace Quantification (Impurity in API).

Method A: RP-HPLC-UV (Purity & Assay)

Best for: Routine Quality Control (QC), incoming raw material testing, and stability studies.

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase. The nitroaniline moiety provides a strong UV chromophore, allowing sensitive detection without derivatization.

  • Pros: Robust, cost-effective, high linearity (>0.999), and excellent reproducibility.

  • Cons: Lower sensitivity compared to MS; cannot definitively identify unknown co-eluting peaks without a secondary detector.

Method B: LC-MS/MS (Trace Analysis)

Best for: Genotoxic Impurity (GTI) screening, cleaning validation, and metabolite identification.

  • Mechanism: Electrospray Ionization (ESI) in positive mode. The basic piperidine nitrogen facilitates protonation

    
    .
    
  • Pros: Ultra-high sensitivity (LOD < 10 ppm), mass specificity confirms identity, capable of detecting trace levels in complex API matrices.

  • Cons: Higher cost, requires volatile buffers (Formate/Acetate), subject to matrix effects (ion suppression).

Performance Comparison Table
FeatureMethod A: RP-HPLC (UV/DAD)Method B: LC-MS/MS (ESI+)
Primary Application Purity Assessment (>98%)Trace Impurity Quantitation (<0.1%)
Detection Limit (LOD) ~0.5 µg/mL~1–5 ng/mL
Linearity Range 10 – 200 µg/mL1 – 100 ng/mL
Specificity Moderate (Retention Time + UV Spectrum)High (m/z transition: 238.1 → 152.1)
Buffer Requirement Phosphate/TFA (Non-volatile allowed)Formic Acid/Ammonium Formate (Volatile only)
Cost per Run LowHigh

Experimental Protocols

Protocol 1: High-Purity Assay by HPLC-UV

Objective: To determine the purity of 1-(3-amino-4-nitrophenyl)piperidin-4-ol with >99.0% accuracy.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Trifluoroacetic Acid (TFA) or Phosphoric Acid

Instrument Setup:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (aromatic) and 380 nm (nitroaniline specific).

  • Temperature: 30°C

Gradient Program:

Time (min) % Mobile Phase A (0.1% TFA in Water) % Mobile Phase B (Acetonitrile)
0.0 95 5
10.0 40 60
12.0 5 95
15.0 5 95
15.1 95 5

| 20.0 | 95 | 5 |

Data Analysis: Integrate the main peak at ~380 nm. Impurities lacking the nitro group may only appear at 254 nm. Calculate purity using the Area Normalization method.

Protocol 2: Trace Quantification by LC-MS/MS (MRM Mode)

Objective: Quantify 1-(3-amino-4-nitrophenyl)piperidin-4-ol as a contaminant in a drug substance.

MS Parameters (ESI+):

  • Precursor Ion: 238.1

    
    
    
  • Product Ion (Quantifier): 152.1 (Loss of piperidine ring fragment)

  • Product Ion (Qualifier): 122.0

  • Collision Energy: Optimized (typically 20–35 eV)

  • Dwell Time: 100 ms

Sample Preparation: Dissolve API at 1 mg/mL in 50:50 Methanol:Water (0.1% Formic Acid). Spike standard at 10, 50, and 100 ppb levels for recovery validation.

Synthesis & Origin Visualization

Understanding the origin of the standard is vital for impurity profiling. This compound is typically synthesized via Nucleophilic Aromatic Substitution (


).

SynthesisPathway cluster_downstream Downstream Applications Start1 5-chloro-2-nitroaniline (Starting Material) Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate + Base (K2CO3) DMSO, 80°C Start2 4-Hydroxypiperidine (Nucleophile) Start2->Intermediate Product 1-(3-amino-4-nitrophenyl) piperidin-4-ol (Target Standard) Intermediate->Product - HCl Benzimidazole Benzimidazole Scaffold (Drug Core) Product->Benzimidazole Reduction (H2/Pd) + Cyclization

Figure 1: Synthetic pathway via


 reaction. The target standard is formed by displacing the chloride on the nitroaniline ring with 4-hydroxypiperidine.

Critical Handling & Stability Guidelines

Self-Validating Storage Protocol: The "nitro-aniline" structural motif is susceptible to photo-degradation and oxidation. To ensure the integrity of your analytical standard, follow this logic:

  • The Amber Rule: Always store solid and solution standards in amber glassware.

    • Why? Nitro compounds can undergo photo-reduction to nitroso species or azo-dimerization under UV light.

  • The pH Check: When preparing aqueous mobile phases, ensure pH > 2.5 but < 8.0.

    • Why? Extremely acidic conditions (pH < 1) may degrade the piperidine ring over time; basic conditions (pH > 9) promote oxidation of the aniline amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25918860, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (Structural Analog Analysis). Retrieved from [Link]

  • European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (Guideline for Nitroaromatic Impurities). Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures: 1-(3-amino-4-nitrophenyl)piperidin-4-ol

[1]

Part 1: Executive Summary & Core Directive

Treat 1-(3-amino-4-nitrophenyl)piperidin-4-ol as a High-Toxicity Organic Hazardous Waste.

As a Senior Application Scientist, I often see research teams underestimate "intermediate" molecules because they lack a specific, famous "P-code" (RCRA). This is a critical error. This compound contains a nitroaniline core fused with a piperidine ring. Structurally, this signals potential for acute toxicity (methemoglobinemia) , skin sensitization , and chronic aquatic toxicity .[1]

Operational Rule: Do not attempt to neutralize or chemically deactivate this compound in-house unless you have a validated, scalable SOP. The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Analysis[1]

To dispose of this chemical safely, you must understand what you are handling. We derive the safety profile from its functional groups (Read-Across Toxicology).

FeatureStructural ComponentAssociated HazardDisposal Implication
Core Nitroaniline DerivativeAcute Toxin / Carcinogen Potential Must be double-bagged; Zero skin contact tolerance.[1]
Ring Piperidine MoietyIrritant / Caustic Incompatible with strong acids (exothermic reaction).[1]
State Solid (Powder)Inhalation / Dust Use a dedicated solid waste stream; do not dissolve just to dispose.[1]
Env. Nitro-aromaticAquatic Toxin NEVER drain dispose.[1][2] Zero tolerance for sewer release.[2]
Critical Incompatibilities
  • Strong Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of energetic reaction/fire.[1]

  • Strong Acids: May react exothermically with the amino/piperidine nitrogen.

  • Reducing Agents: Can reduce the nitro group, altering toxicity profiles unpredictably.

Part 3: Waste Characterization & Segregation (Decision Matrix)

Proper segregation prevents cross-reactivity in the waste drum. Use the following logic flow to categorize your waste.

Visual Workflow: Waste Segregation Logic

WasteSegregationStartWaste Generation:1-(3-amino-4-nitrophenyl)piperidin-4-olStateCheckWhat is the physical state?Start->StateCheckSolidSolid / Powder(Pure or Contaminated Debris)StateCheck->SolidLiquidLiquid Solution(Dissolved in Solvent)StateCheck->LiquidSolidBinStream A: Toxic Solids(Double Bagged)Solid->SolidBin Pack directlySolventCheckIdentify Solvent BaseLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated Solvent(Methanol, DMSO, Ethyl Acetate)SolventCheck->NonHalogenatedHaloBinStream B: Halogenated OrganicsHalogenated->HaloBinNonHaloBinStream C: Non-Halogenated OrganicsNonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent carrier.[1]

Part 4: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Most Common Scenario: Expired shelf stock or weighing boat residues.[1]

  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask (or work in a fume hood).[1]

  • Primary Containment:

    • Place the substance in a clear, sealable polyethylene bag (e.g., Ziploc) or a wide-mouth plastic jar.[1]

    • Why? Prevents dust generation during transfer to the main drum.

  • Secondary Containment:

    • Place the primary container into a 6-mil yellow hazardous waste bag or a designated "Solid Toxic Waste" drum.[1]

  • Labeling:

    • Must Read: "Hazardous Waste - Solid - Toxic."[1]

    • Constituents: List "1-(3-amino-4-nitrophenyl)piperidin-4-ol" explicitly. Do not use abbreviations.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Scenario B: Liquid Waste (Reaction Mixtures / HPLC Waste)

Scenario: You have dissolved the compound in DMSO or Methanol.[1]

  • Identify the Solvent: Refer to Figure 1. Segregate Halogenated vs. Non-Halogenated.

  • Concentration Check: If the concentration is >5%, consider precipitating the solid (if possible) to reduce the volume of high-hazard liquid waste, though direct disposal is usually safer to avoid handling exposure.

  • Container: Use a High-Density Polyethylene (HDPE) carboy. Do not use metal cans (due to potential amine corrosion over long storage).[1]

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is generally stable in solution.

  • Labeling:

    • List the Solvent as the primary constituent (e.g., "Methanol 95%").[1]

    • List the Solute clearly: "Trace 1-(3-amino-4-nitrophenyl)piperidin-4-ol (<5%)".[1]

Part 5: Emergency Spill Response (Solids)

If a container breaks and powder is dispersed:

  • Evacuate & Ventilate: Clear the immediate area. Allow dust to settle for 5-10 minutes.

  • Don PPE: Tyvek sleeves/suit, double nitrile gloves, and respiratory protection (N95 or half-mask respirator).[1]

  • Containment (Dry Method):

    • Do NOT sweep dry dust vigorously (generates aerosols).[1]

    • Cover the spill with wet paper towels (dampened with water or inert absorbent) to suppress dust.

  • Cleanup:

    • Scoop the damp material into a wide-mouth hazardous waste jar.

    • Wipe the surface with a soap/water solution.[3][4]

    • Validation: Verify no yellow/orange residue remains.[1] Nitroanilines are highly colored; visual inspection is effective.

  • Disposal: Treat all cleanup materials (towels, gloves) as Scenario A solid waste.[1]

Part 6: References & Verification[1]

The protocols above are synthesized from regulatory standards for nitroaniline derivatives and organic amines.

  • PubChem (NIH). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (Analogous Hazard Data).[1]Link[1]

    • Used to derive GHS classification for the nitro-phenyl-piperidine core.

  • Thermo Fisher Scientific. Safety Data Sheet: 1-(4-Nitrophenyl)piperidine.[1]Link[1]

    • Reference for handling piperidine-substituted nitrobenzenes.

  • U.S. EPA. Hazardous Waste Generators: Managing Your Waste.Link[1]

    • Standard for RCRA waste segregation and labeling.

  • Sigma-Aldrich. Safety Data Sheet: 4-Nitroaniline (Core Moiety Hazards).[1]Link[1]

    • Reference for specific toxicity of the nitroaniline functional group.

Personal protective equipment for handling 1-(3-amino-4-nitrophenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Need-to-Know"

Compound Classification: 1-(3-amino-4-nitrophenyl)piperidin-4-ol is a functionalized nitroaniline derivative. Critical Hazard: High potential for skin absorption , sensitization , and methemoglobinemia (interference with oxygen transport in blood). Operational Mandate: Treat as a Band 3/4 Potent Compound (OEB 3/4). Immediate Action:

  • Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Glove Protocol: Double-gloving is mandatory. Standard thin nitrile degrades rapidly against aromatic amines.

  • Respiratory: If engineering controls are breached or maintenance is required, a P100 particulate respirator is the minimum requirement.

Hazard Analysis & Causality (The "Why")

To understand the PPE requirements, we must analyze the Structure-Activity Relationship (SAR) of the molecule. This is not just "another chemical"; its functional groups dictate specific biological risks.

  • The Nitroaniline Core (3-amino-4-nitrophenyl):

    • Risk: Aromatic amines and nitro compounds are lipophilic. They penetrate the stratum corneum (outer skin layer) easily. Once absorbed, they can undergo metabolic activation (N-hydroxylation), leading to methemoglobinemia (cyanosis) and potential DNA adduct formation (genotoxicity).

    • PPE Implication: Standard lab coats are insufficient. Impervious sleeves or Tyvek suits are required to prevent dermal absorption.

  • The Piperidine Moiety:

    • Risk: While often pharmacologically active, the piperidine ring increases basicity and solubility in organic lipids, potentially enhancing the rate of skin permeation compared to simple nitroaniline.

    • PPE Implication: Glove breakthrough times will be shorter than standard reference charts suggest.

Visualizing the Defense Strategy

SafetyBarrier cluster_0 Hazard Source cluster_1 Primary Barrier (Engineering) cluster_2 Secondary Barrier (PPE) Chemical 1-(3-amino-4-nitrophenyl) piperidin-4-ol Risk Skin Absorption & Inhalation Toxicity Chemical->Risk Hood Chemical Fume Hood (Face Velocity: 100 fpm) Risk->Hood Contained By Resp P100 / N95 (Contingency Only) Risk->Resp Breach Scenario Gloves Double Nitrile / Laminate (Change every 30 mins) Hood->Gloves Residual Risk Suit Tyvek Lab Coat (Impervious) Gloves->Suit User Researcher (Protected) Suit->User

Caption: Hierarchy of Defense. The Fume Hood is the primary barrier; PPE is the fail-safe against permeation and equipment failure.

PPE Matrix: Specification & Selection

Do not rely on generic "safety" advice. Use this matrix to select equipment based on the specific task.

Protective LayerStandard Handling (Weighing/Synthesis < 10g)High Exposure Potential (Spill Cleanup / Scale-up > 10g)Scientific Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (High-Dexterity, 5-6 mil)Laminate Barrier: Use "Silver Shield" or "4H" laminate gloves under a nitrile outer shell.Aromatic amines swell nitrile rubber, reducing breakthrough time to <15 mins [1]. Double gloving provides a visual breach indicator and a sacrificial outer layer.
Body Protection Disposable Lab Coat: Polypropylene/SMS material (e.g., Tyvek). No Cotton. Full Coverall: Tyvek 400 or equivalent with elastic wrists/hood.Cotton absorbs liquids and holds the toxin against the skin, increasing absorption. Impervious materials shed the chemical.
Respiratory None Required (If in Hood).Contingency: N95 for minor dust.P100 / PAPR: Half-face elastomeric mask with P100 cartridges.Fine powders of nitro-aromatics are potent. If the hood sash is raised or flow fails, N95s leak too much (10% leakage allowed). P100 filters 99.97%.
Eye Protection Chemical Splash Goggles (Indirect venting).Face Shield + Goggles Nitro compounds are severe eye irritants. Safety glasses allow dust entry from the side.

Operational Protocol: Step-by-Step

This protocol is designed to minimize "transient exposure"—the moments when you move materials between protected zones.

Phase 1: Preparation & Weighing
  • Glove Check: Perform a pneumatic test (inflate with air) on the outer glove to check for pinholes before use.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Nitro-aromatics can be static-prone, causing powder to "jump" onto gloves/sleeves.

  • The "Dirty/Clean" Hand Rule:

    • Left Hand (Dirty): Only touches the spatula and chemical container.

    • Right Hand (Clean): Only touches the balance door and pen/keyboard.

    • Why? This prevents cross-contamination of the lab environment.

Phase 2: Reaction & Transfer
  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than dust.

  • Solvent Choice: If using DMSO or DMF, be hyper-vigilant. These solvents are "skin carriers" and will drag the nitroaniline through your gloves and skin instantly [2]. Use Laminate gloves if using DMSO.

  • Quenching: If this intermediate is being reduced (e.g., to a diamine), the reaction may be exothermic. Ensure cooling is active before addition.

Phase 3: Decontamination & Waste
  • Wipe Down: Use a solvent-dampened wipe (Ethanol) to clean the balance area.

  • Glove Removal:

    • Wash outer gloves while wearing them with soap/water (removes gross contamination).

    • Peel off outer gloves, turning them inside out.

    • Inspect inner gloves for yellow/orange staining (sign of permeation).

    • Dispose of all as Hazardous Chemical Waste .

Emergency Response: Specific to Nitroanilines

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes. Do not use alcohol on skin (increases absorption).

    • Observation: Monitor for "Cyanosis" (blue lips/fingernails) for 2-4 hours. This indicates methemoglobinemia.

  • Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water/surfactant) to dampen.

    • Scoop into a wide-mouth jar.

Waste Disposal Plan

Core Directive: Never dispose of nitro-aromatics in general trash or down the drain.[1] They are aquatic toxins and often recalcitrant to biodegradation [3].

Disposal Workflow

WasteFlow Source Chemical Waste (Solid/Liquid) Segregation Segregation: Halogenated/Organic Source->Segregation Labeling Label: 'Toxic, Nitro-Aromatic' Segregation->Labeling Disposal High-Temp Incineration (Required) Labeling->Disposal

Caption: Waste must be segregated from oxidizers (nitric acid) to prevent fire, then incinerated.

  • Liquid Waste: Collect in "Halogenated/Organic" solvent carboys.

  • Solid Waste: Double-bag in clear polyethylene bags, label as "Toxic Solid," and box for incineration.

References

  • Permeation of Aromatic Amines: CDC/NIOSH. (2023).[2] Occupational Health Guideline for Nitroaniline. Retrieved from [Link] (Validates the rapid breakthrough of nitrile gloves by nitro-aromatics).

  • Solvent Carrier Effects: Edet, E. et al. (2018).[2] Skin Permeation of chemical mixtures. Published in Toxicology Letters. Retrieved from [Link] (Explains the risk of DMSO/DMF facilitating toxin absorption).

  • Disposal of Nitro Compounds: U.S. EPA.[3] (2024).[2][4] Management of Nitro-aromatic Hazardous Wastes. Retrieved from [Link] (Guidelines on incineration requirements for organic nitrogen compounds).

  • General Safety Data (Read-Across): PubChem. (2023).[2] Compound Summary: 3-Nitroaniline. Retrieved from [Link] (Used for read-across hazard classification in the absence of a specific SDS).

Sources

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